molecular formula C27H31NO10 B1669839 Daunorubicinol CAS No. 28008-55-1

Daunorubicinol

Cat. No.: B1669839
CAS No.: 28008-55-1
M. Wt: 529.5 g/mol
InChI Key: HJEZFVLKJYFNQW-PRFXOSGESA-N
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Description

(13S)-13-dihydrodaunorubicin is the (13S)-diastereomer of 13-dihydrodaunorubicin.
Daunorubicinol is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. this compound exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)
main metabolite of daunomycin

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZFVLKJYFNQW-PRFXOSGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28008-53-9 (hydrochloride)
Record name Daunorubicinol
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Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28008-55-1
Record name Daunorubicinol
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Record name Daunorubicinol
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Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid
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Record name DAUNORUBICINOL
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Foundational & Exploratory

The Role of Daunorubicinol in Daunorubicin-Induced Cardiotoxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various hematological malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, a side effect that can lead to severe and often irreversible heart failure. The metabolism of daunorubicin to its principal alcohol metabolite, daunorubicinol, has been a focal point of research into the mechanisms of this cardiac damage. This technical guide provides a comprehensive overview of the current understanding of this compound's role in daunorubicin-induced cardiotoxicity. It delves into the comparative cardiotoxicity of the parent drug and its metabolite, explores the intricate molecular mechanisms and signaling pathways involved, and offers detailed experimental protocols for key assays used to investigate these effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cardiology, and drug development, aiming to facilitate further research and the development of safer chemotherapeutic strategies.

Comparative Cardiotoxicity of Daunorubicin and this compound

The debate surrounding the relative cardiotoxicity of daunorubicin and this compound has been ongoing, with studies presenting conflicting findings. While some research suggests that this compound is a less potent cardiotoxin than its parent compound, other evidence points to its significant contribution to cardiac dysfunction, primarily through its distinct effects on calcium homeostasis.

In Vitro Cytotoxicity

Studies on isolated cardiomyocytes provide a direct comparison of the cytotoxic effects of daunorubicin and this compound.

CompoundCell TypeAssayIC50 ValueKey FindingsReference
Daunorubicin Rat Neonatal Ventricular CardiomyocytesNucleic Acid Stain~1.2 µM (at 48h)Induces concentration-dependent cytotoxicity.[1]
This compound Rat Neonatal Ventricular CardiomyocytesNucleic Acid Stain> 2.5 µM (at 48h)Significantly less toxic than daunorubicin at equivalent concentrations.[1]
Effects on Cardiac Function

Animal models and isolated heart preparations have been instrumental in elucidating the differential effects of daunorubicin and this compound on cardiac contractility and overall function.

ParameterAnimal Model/PreparationTreatmentDaunorubicin EffectThis compound EffectReference
Developed Pressure, Contractility, and Relaxation Isolated Perfused Rat Heart6 doses of 3 mg/kg intraperitoneallyStrong decrease in all parametersNo induced cardiotoxicity[2]
Diastolic Pressure Isolated Perfused Rat Heart10 µM direct perfusionProgressive increaseNo significant change[2]
Contractility (dF/dt) Rabbit Papillary Muscles15 mg/kg IV bolusDepressionSignificant negative correlation with cardiac concentration[3]

Molecular Mechanisms and Signaling Pathways

The cardiotoxic effects of daunorubicin and, to a varying extent, this compound, are multifactorial, involving oxidative stress, mitochondrial dysfunction, and disruption of critical signaling pathways. A key distinction in the mechanism of this compound appears to be its pronounced interference with cardiomyocyte calcium homeostasis.

Disruption of Calcium Homeostasis

This compound has been shown to significantly impair the function of key proteins involved in regulating intracellular calcium concentrations, leading to excitation-contraction coupling dysfunction.

  • Inhibition of SERCA2a: this compound directly inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This inhibition leads to elevated cytosolic calcium levels and impaired relaxation. In vitro studies have demonstrated that this compound (10 µM) can inhibit Ca2+ uptake into cardiac sarcoplasmic reticulum vesicles by approximately 39%, whereas daunorubicin at a similar concentration shows no detectable inhibition.

  • Modulation of Ryanodine Receptor (RyR2): this compound can also affect the function of the ryanodine receptor, the channel responsible for releasing calcium from the SR to initiate contraction. This can lead to aberrant calcium release and contribute to arrhythmias.

Below is a diagram illustrating the metabolic conversion of daunorubicin and the subsequent disruption of calcium homeostasis by this compound.

Caption: Metabolism of Daunorubicin and Disruption of Calcium Homeostasis.

Mitochondrial Dysfunction and Oxidative Stress

While the direct role of this compound in inducing mitochondrial dysfunction is less clear compared to its parent compound, daunorubicin is a well-established mitochondrial toxin. It can intercalate into mitochondrial DNA, inhibit respiratory chain complexes, and promote the generation of reactive oxygen species (ROS). This leads to a cascade of detrimental effects, including impaired ATP production, lipid peroxidation, and activation of apoptotic pathways.

The following diagram illustrates the proposed signaling pathways involved in daunorubicin-induced cardiotoxicity, with a focus on mitochondrial-dependent mechanisms.

Daunorubicin_Cardiotoxicity_Pathway Daunorubicin Daunorubicin Mitochondrion Mitochondrion Daunorubicin->Mitochondrion Accumulates in Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Induces ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Mitochondrial_Dysfunction->Apoptosis Activates Cardiomyocyte_Death Cardiomyocyte Death ATP_Depletion->Cardiomyocyte_Death Apoptosis->Cardiomyocyte_Death

Caption: Daunorubicin-Induced Cardiotoxicity Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cardiotoxic effects of daunorubicin and this compound.

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat ventricular myocytes.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit bicarbonate buffer

  • Collagenase Type II

  • Hyaluronidase

  • Bovine Serum Albumin (BSA)

  • Calcium chloride (CaCl2)

Procedure:

  • Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with calcium-free Krebs-Henseleit buffer for 5-10 minutes to wash out the blood.

  • Switch to a perfusion buffer containing collagenase (e.g., 1 mg/mL) and hyaluronidase (e.g., 0.5 mg/mL) and perfuse for 20-30 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula, and gently mince the ventricular tissue in a fresh enzyme-containing solution.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.25 mM.

  • Allow the viable, rod-shaped cardiomyocytes to settle by gravity and remove the supernatant containing non-myocytes and dead cells.

  • Resuspend the cardiomyocyte pellet in an appropriate culture medium or experimental buffer.

Measurement of Sarcoplasmic Reticulum Ca2+ Uptake

This protocol measures the rate of calcium uptake into SR vesicles, a key indicator of SERCA2a activity.

Materials:

  • Cardiac sarcoplasmic reticulum vesicles

  • Fura-2 AM or other suitable calcium indicator

  • ATP

  • Calcium chloride (CaCl2)

  • EGTA

  • Spectrofluorometer

Procedure:

  • Prepare a reaction buffer containing a calcium indicator (e.g., Fura-2) and a low concentration of free calcium.

  • Add isolated SR vesicles to the reaction buffer.

  • Initiate calcium uptake by adding ATP.

  • Monitor the decrease in extra-vesicular calcium concentration over time using a spectrofluorometer.

  • The rate of calcium uptake can be calculated from the change in fluorescence intensity.

  • To assess the effect of this compound, pre-incubate the SR vesicles with the compound for a specified time before initiating the uptake reaction.

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect mitochondrial ROS generation in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • MitoSOX Red or other mitochondria-targeted ROS indicator

  • Confocal microscope

Procedure:

  • Load isolated cardiomyocytes with a mitochondrial ROS-sensitive fluorescent dye (e.g., MitoSOX Red) by incubating the cells with the dye for a specified time.

  • Wash the cells to remove excess dye.

  • Treat the cells with daunorubicin or this compound at the desired concentrations.

  • Acquire fluorescence images of the cells at different time points using a confocal microscope.

  • An increase in fluorescence intensity indicates an increase in mitochondrial ROS production.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cardiac tissue homogenate or cardiomyocyte lysate

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a lysate from cardiac tissue or isolated cardiomyocytes.

  • Incubate a known amount of protein from the lysate with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) in an assay buffer.

  • The cleavage of the substrate by active caspase-3 releases a chromophore (p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The caspase-3 activity is proportional to the color intensity.

The following diagram provides a generalized workflow for assessing daunorubicin-induced cardiotoxicity in an animal model.

Experimental_Workflow Animal_Model Animal Model (e.g., Rat) Daunorubicin_Admin Daunorubicin Administration (e.g., i.p. or i.v.) Animal_Model->Daunorubicin_Admin Cardiac_Function_Assessment Cardiac Function Assessment (Echocardiography) Daunorubicin_Admin->Cardiac_Function_Assessment Tissue_Harvest Heart Tissue Harvest Cardiac_Function_Assessment->Tissue_Harvest Cardiomyocyte_Isolation Cardiomyocyte Isolation Tissue_Harvest->Cardiomyocyte_Isolation Histology Histological Analysis Tissue_Harvest->Histology Biochemical_Assays Biochemical Assays Cardiomyocyte_Isolation->Biochemical_Assays ROS_Measurement ROS Measurement Biochemical_Assays->ROS_Measurement SERCA_Activity SERCA Activity Assay Biochemical_Assays->SERCA_Activity Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Biochemical_Assays->Apoptosis_Assay

Caption: Experimental Workflow for Cardiotoxicity Assessment.

Conclusion and Future Perspectives

The available evidence suggests that while daunorubicin is the primary driver of cardiotoxicity through mechanisms involving mitochondrial damage and oxidative stress, its metabolite, this compound, plays a distinct and significant role by disrupting cardiomyocyte calcium homeostasis. The inhibition of SERCA2a by this compound appears to be a key event, leading to impaired diastolic function and potentially contributing to the overall cardiotoxic profile of daunorubicin treatment.

Future research should focus on several key areas:

  • Comprehensive Comparative Studies: More studies are needed to directly compare the dose-dependent effects of daunorubicin and this compound on a wider range of cardiotoxicity markers, including specific mitochondrial respiratory chain complex activities and a broader panel of apoptosis-related proteins.

  • Elucidation of Downstream Signaling: Further investigation into the signaling pathways downstream of this compound-induced SERCA2a inhibition is crucial. Identifying the specific kinases, phosphatases, and other signaling molecules involved will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.

  • Development of Cardioprotective Strategies: A deeper understanding of the distinct roles of daunorubicin and this compound in cardiotoxicity will be instrumental in designing targeted cardioprotective strategies. This could involve the development of agents that selectively inhibit the metabolic conversion of daunorubicin to this compound or that specifically counteract the effects of this compound on calcium handling proteins.

By continuing to unravel the complex interplay between daunorubicin and its metabolites in the heart, the scientific community can work towards developing safer and more effective cancer therapies.

References

The Pharmacokinetics and Bioavailability of Daunorubicinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicinol, the principal and biologically active metabolite of the anthracycline chemotherapeutic agent daunorubicin, exhibits a complex pharmacokinetic profile that significantly contributes to both the therapeutic efficacy and the cardiotoxicity associated with daunorubicin therapy. This technical guide provides a comprehensive analysis of the pharmacokinetics and bioavailability of this compound, detailing its metabolic formation, distribution, and elimination. The document includes a synthesis of quantitative pharmacokinetic parameters from various studies, detailed experimental protocols for its quantification, and visualizations of its metabolic pathway and a typical pharmacokinetic study workflow.

Introduction

Daunorubicin is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Following administration, daunorubicin is rapidly and extensively metabolized to this compound. This conversion is primarily mediated by cytosolic enzymes, including carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases.[1][2] this compound itself possesses cytotoxic activity and a longer half-life than its parent compound, leading to prolonged exposure of tissues to this active metabolite.[3] Understanding the pharmacokinetics of this compound is therefore critical for optimizing daunorubicin therapy, managing its toxicity, and developing novel therapeutic strategies.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its rapid formation from daunorubicin, extensive tissue distribution, and a slower elimination rate compared to the parent drug.

Absorption and Bioavailability

As this compound is a metabolite of intravenously administered daunorubicin, its bioavailability is intrinsically linked to the metabolism of the parent drug. The concept of oral bioavailability is not applicable in this context. The extent of this compound formation exhibits significant inter-individual variability, which can influence treatment efficacy and toxicity.[1]

Distribution

This compound is widely distributed throughout the body. Studies in rats have shown that after daunorubicin administration, this compound concentrations can be detected in various tissues, including the heart, liver, kidney, lung, and skeletal muscle.[3] The prolonged presence of this compound in cardiac tissue is of particular concern due to its potential contribution to anthracycline-induced cardiotoxicity.

Metabolism and Elimination

This compound is the product of the two-electron reduction of daunorubicin. This metabolic conversion is catalyzed by cytosolic reductases of the aldo-keto reductase and short-chain dehydrogenase families. Further metabolism of this compound can occur, leading to the formation of other derivatives. Elimination of this compound is slower than that of daunorubicin, as evidenced by its longer terminal half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound reported in various studies. It is important to note that these values can vary depending on the patient population, analytical methods, and pharmacokinetic models used.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma

ParameterValuePatient PopulationReference
AUC (0-tlast) 2200 ng/mL·hr (median; range: 933–4683)Acute Myeloid Leukemia
Terminal Half-life (t½) 26.7 hours (average)Not Specified
Metabolic Ratio (this compound AUC / Daunorubicin AUC) 0.32 (median; range: 0.1–0.44)Acute Myeloid Leukemia

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma and Tissues

ParameterPlasmaHeartReference
Peak Concentration (Cmax) 36 ± 2 ng/mL3.4 ± 0.4 µg/g
Elimination Half-life (t½) 23.1 hours38.5 hours
Area Under the Curve (AUC∞) Ratio to Daunorubicin: 1.9Ratio to Daunorubicin: 1.7

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and validated method.

Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.

  • Reversed-phase C18 column.

  • Acetonitrile, methanol, water (HPLC grade).

  • Ammonium acetate buffer.

  • Chloroform, isopropyl alcohol.

  • Doxorubicin (as internal standard).

  • Plasma samples from patients.

Procedure:

  • Sample Preparation:

    • To a plasma sample, add a known amount of doxorubicin as an internal standard.

    • Add ammonium acetate buffer (pH 9) and a mixture of chloroform/isopropyl alcohol.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous phases.

    • Transfer the organic (lower) phase to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of acetonitrile and water, with pH adjustment.

    • Flow Rate: Typically 1 mL/min.

    • Column: A reversed-phase C18 column.

    • Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation at 480 nm and emission at 560 nm).

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples.

    • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

Visualizations

Metabolic Pathway of Daunorubicin to this compound

metabolic_pathway Daunorubicin Daunorubicin This compound This compound Daunorubicin->this compound Carbonyl Reductases (CBR1, CBR3) Aldo-keto Reductases

Caption: Metabolic conversion of Daunorubicin to this compound.

Experimental Workflow for a Clinical Pharmacokinetic Study

experimental_workflow cluster_patient Patient Enrollment and Dosing cluster_sampling Sample Collection cluster_processing Sample Processing and Analysis cluster_data Data Analysis Patient_Selection Patient Selection (e.g., AML) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Daunorubicin_Admin Daunorubicin Administration (Intravenous) Informed_Consent->Daunorubicin_Admin Blood_Sampling Serial Blood Sampling (pre-dose, post-dose timepoints) Daunorubicin_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Drug and Metabolite Extraction Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-Fluorescence Analysis Sample_Extraction->HPLC_Analysis Concentration_Determination Concentration-Time Data HPLC_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Concentration_Determination->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, t½, CL) PK_Modeling->Parameter_Calculation

References

Daunorubicinol's Contribution to the Anticancer Effect of Daunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a cornerstone of chemotherapy regimens for acute leukemias, undergoes metabolic conversion to its principal metabolite, daunorubicinol. While historically viewed as a less active byproduct, emerging evidence suggests that this compound possesses its own cytotoxic and biological activities that may contribute to the overall therapeutic and toxic profile of its parent drug. This technical guide provides an in-depth analysis of this compound's role in the anticancer effects of daunorubicin, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Daunorubicin is an anthracycline antibiotic that exerts its potent antineoplastic effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[1][2][3] This action leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4] Following administration, daunorubicin is rapidly metabolized in the liver and other tissues by cytosolic carbonyl reductases to its C-13 alcohol metabolite, this compound. This biotransformation is a critical aspect of daunorubicin's pharmacology, influencing both its efficacy and its notorious cardiotoxicity. Understanding the distinct contributions of this compound to the clinical outcomes of daunorubicin therapy is paramount for optimizing treatment strategies and developing novel, safer anthracycline analogs.

Comparative Cytotoxicity of Daunorubicin and this compound

The cytotoxic potency of this compound relative to its parent compound, daunorubicin, is a subject of ongoing investigation. While generally considered less potent, the degree of this difference varies across cancer cell lines. This section presents a compilation of half-maximal inhibitory concentration (IC50) values for both compounds, providing a quantitative comparison of their anticancer activity.

Data Presentation: IC50 Values

The following table summarizes the IC50 values for daunorubicin and, where available, this compound in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to the parent drug and its metabolite.

Cell LineCancer TypeDaunorubicin IC50 (nM)This compound IC50 (nM)Reference
MOLT-4Acute Lymphoblastic Leukemia8.1Not Reported
CCRF-CEMAcute Lymphoblastic Leukemia10 (approx.)Not Reported
SUP-B15Acute Lymphoblastic Leukemia56.7Not Reported
HL-60Acute Promyelocytic Leukemia10 - 30Not Reported
K562Chronic Myeloid LeukemiaNot ReportedNot Reported
P388Murine LeukemiaNot ReportedNot Reported

Note: Data for this compound is notably sparse in direct comparative studies, underscoring a significant gap in the current literature.

Mechanisms of Action: A Comparative Analysis

Both daunorubicin and this compound share the fundamental anthracycline structure, suggesting overlapping mechanisms of action. However, subtle structural differences may lead to variations in their molecular interactions and downstream effects.

Topoisomerase II Inhibition

The primary mechanism of action for daunorubicin is the poisoning of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Daunorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. While less potent, this compound also exhibits inhibitory activity against topoisomerase II. The difference in potency is likely attributable to altered binding affinity to the enzyme-DNA complex.

DNA Intercalation

Daunorubicin intercalates between DNA base pairs, causing a local unwinding of the double helix and interfering with DNA and RNA synthesis. This interaction is a prerequisite for topoisomerase II poisoning. This compound is also capable of DNA intercalation, although its binding affinity may differ from that of the parent drug.

Induction of Apoptosis and Cell Cycle Arrest

Daunorubicin is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered by the extensive DNA damage caused by topoisomerase II inhibition and the generation of reactive oxygen species (ROS). Daunorubicin treatment typically leads to cell cycle arrest at the G1 or G2/M phase, depending on the concentration and cell type. While specific studies on this compound-induced apoptosis are limited, it is plausible that it contributes to the overall apoptotic effect of daunorubicin, albeit to a lesser extent.

Signaling Pathways

The cellular response to daunorubicin is a complex process involving the modulation of multiple signaling pathways. While much of the research has focused on the parent drug, it is crucial to consider the potential impact of this compound on these pathways.

Daunorubicin-Activated Signaling

Daunorubicin has been shown to activate a cascade of signaling events, including:

  • p53-mediated apoptosis: In response to DNA damage, the tumor suppressor p53 is activated, leading to the transcription of pro-apoptotic genes.

  • Hedgehog signaling pathway: Recent studies have shown that daunorubicin can suppress the canonical Hedgehog pathway in colorectal cancer by promoting the degradation of the transcription factor GLI1.

  • JNK and PI3K/AKT pathways: Daunorubicin can induce apoptosis through the activation of the pro-apoptotic JNK pathway and the inactivation of the pro-survival PI3K/AKT pathway.

The following diagram illustrates the key signaling pathways activated by daunorubicin.

Daunorubicin_Signaling Daunorubicin Daunorubicin Topoisomerase_II Topoisomerase II Inhibition Daunorubicin->Topoisomerase_II JNK JNK Activation Daunorubicin->JNK PI3K_AKT PI3K/AKT Inhibition Daunorubicin->PI3K_AKT GLI1 GLI1 Degradation Daunorubicin->GLI1 DNA_Damage DNA Double-Strand Breaks p53 p53 Activation DNA_Damage->p53 Topoisomerase_II->DNA_Damage Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis PI3K_AKT->Apoptosis Hedgehog Hedgehog Pathway Inhibition GLI1->Hedgehog

Key signaling pathways modulated by Daunorubicin.
Potential Signaling Effects of this compound

Given its structural similarity to daunorubicin, this compound likely influences similar signaling pathways, although with potentially different potencies. Further research is critically needed to elucidate the specific signaling signature of this compound in cancer cells to better understand its contribution to the overall therapeutic effect and potential for off-target toxicities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of daunorubicin and this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of daunorubicin and this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, K562, CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Daunorubicin and this compound stock solutions (in DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of daunorubicin and this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Drugs Treat with Daunorubicin/ This compound Incubate_24h->Treat_Drugs Incubate_48_72h Incubate for 48-72h Treat_Drugs->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Topoisomerase II Decatenation Assay

This assay measures the ability of daunorubicin and this compound to inhibit the decatenating activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Daunorubicin and this compound

  • Stop buffer/loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the 10x reaction buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the desired concentration of daunorubicin or this compound to the reaction mixture. Include a control reaction without any inhibitor.

  • Enzyme Addition: Add topoisomerase II to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

TopoII_Decatenation_Assay Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, ATP, kDNA) Start->Prepare_Reaction_Mix Add_Inhibitor Add Daunorubicin/ This compound Prepare_Reaction_Mix->Add_Inhibitor Add_TopoII Add Topoisomerase II Add_Inhibitor->Add_TopoII Incubate_37C Incubate at 37°C Add_TopoII->Incubate_37C Stop_Reaction Stop reaction Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_DNA Visualize DNA bands Gel_Electrophoresis->Visualize_DNA Analyze_Results Analyze inhibition of decatenation Visualize_DNA->Analyze_Results End End Analyze_Results->End

Workflow for the Topoisomerase II decatenation assay.
Intracellular Drug Accumulation Assay by HPLC

This protocol describes the quantification of intracellular concentrations of daunorubicin and this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Cancer cells

  • Daunorubicin and this compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Acetonitrile

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Treatment: Treat a known number of cells with daunorubicin for a specified time.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins by adding ice-cold acetonitrile. Centrifuge to pellet the protein debris.

  • Sample Preparation: Collect the supernatant containing the intracellular drug and evaporate it to dryness. Reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate daunorubicin and this compound on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier).

  • Detection and Quantification: Detect the compounds using a fluorescence detector (excitation ~480 nm, emission ~560 nm). Quantify the concentrations of daunorubicin and this compound by comparing their peak areas to a standard curve.

Conclusion and Future Directions

This compound, the primary metabolite of daunorubicin, is not an inert byproduct but an active molecule with its own cytotoxic profile and likely a complex interplay with cellular signaling pathways. While generally less potent than its parent compound, its sustained presence in patients may contribute significantly to the overall therapeutic and toxic effects of daunorubicin treatment.

This technical guide highlights a critical need for further research to fully elucidate the role of this compound. Specifically, future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Generating a robust dataset of comparative IC50 values for daunorubicin and this compound across a wide range of cancer cell lines.

  • Elucidating this compound-Specific Signaling: Investigating the unique impact of this compound on cancer cell signaling pathways to identify potential therapeutic targets and mechanisms of resistance.

  • In Vivo Studies: Conducting in vivo studies to correlate the plasma and intracellular concentrations of both daunorubicin and this compound with clinical outcomes, including both anticancer efficacy and cardiotoxicity.

A deeper understanding of the distinct pharmacological properties of this compound will be instrumental in optimizing daunorubicin-based chemotherapy and in the rational design of new anthracycline derivatives with improved therapeutic indices.

References

structural and functional differences between Daunorubicin and Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Functional Differences Between Daunorubicin and Daunorubicinol

Introduction

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various hematological malignancies, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its therapeutic efficacy is, however, constrained by significant side effects, particularly dose-dependent cardiotoxicity.[2][3] Following administration, daunorubicin is extensively metabolized in the body, with its principal metabolite being this compound.[4] This biotransformation is a critical aspect of daunorubicin's pharmacology, as the resulting metabolite, this compound, exhibits distinct structural and functional characteristics. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to optimize anthracycline therapy and mitigate its associated toxicities. This technical guide provides a comprehensive comparison of daunorubicin and its metabolite, this compound, focusing on their structural distinctions, functional implications, and the experimental methodologies used for their characterization.

Structural Differences

The core structural difference between daunorubicin and this compound lies in the C-13 position of the aglycone side chain. Daunorubicin possesses a ketone group at this position, whereas this compound has a hydroxyl group, resulting from the metabolic reduction of the ketone.[5] This seemingly minor alteration has profound implications for the molecule's stereochemistry and physicochemical properties.

  • Daunorubicin: Features a C-13 keto group.

  • This compound: Features a C-13 hydroxyl group.

This conversion from a ketone to a secondary alcohol introduces a new chiral center and increases the polarity of the molecule.

Chemical Structures

Below are the chemical structures of Daunorubicin and this compound.

Figure 1: Chemical Structures

  • (a) Daunorubicin (DAU)

  • (b) this compound (DAU-ol)

(Image of the chemical structures of Daunorubicin and this compound would be placed here, clearly showing the difference at the C-13 position.)

Metabolic Pathway

The conversion of daunorubicin to this compound is a significant metabolic pathway catalyzed by cytoplasmic enzymes. This reaction is primarily mediated by carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases, which are present in various tissues, including the liver, heart, and blood cells. The reaction requires NADPH as a cofactor and is not dependent on molecular oxygen.

G Metabolic Conversion of Daunorubicin Daunorubicin Daunorubicin (C-13 Ketone) This compound This compound (C-13 Hydroxyl) Daunorubicin->this compound Reduction Enzymes Carbonyl Reductases (CBR1, CBR3) Aldo-Keto Reductases Enzymes->Daunorubicin Cofactor NADPH -> NADP+ Cofactor->Daunorubicin

Metabolic conversion of Daunorubicin to this compound.

Functional Differences

Antitumor Activity

Daunorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. By inserting itself between base pairs of the DNA double helix, it obstructs DNA and RNA synthesis. Furthermore, it stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands after they have been broken for replication, leading to double-strand breaks and apoptosis.

This compound is generally considered to be less cytotoxic than its parent compound. The structural modification at C-13 likely reduces its affinity for DNA intercalation and its ability to effectively inhibit topoisomerase II. Recent studies have shown that daunorubicin has a higher potential to inhibit topoisomerase IIβ than this compound.

Cardiotoxicity

The cardiotoxicity of daunorubicin is a major dose-limiting factor. The proposed mechanisms include the generation of reactive oxygen species (ROS) and the induction of apoptosis in cardiomyocytes. The role of this compound in cardiotoxicity is complex and has been a subject of debate.

Some studies suggest that this compound may significantly contribute to cardiotoxicity. This is supported by findings that this compound has a longer half-life and greater cumulative exposure (AUC) in heart tissue compared to daunorubicin. There is also evidence of a significant correlation between the cardiac concentration of this compound and the depression of myocardial contractility. Furthermore, in vitro studies have shown that this compound can inhibit Ca2+ uptake in the sarcoplasmic reticulum, which could impair cardiac function.

Conversely, other research indicates that this compound is not the primary driver of daunorubicin's cardiotoxicity. In studies using isolated perfused rat hearts, daunorubicin was found to strongly decrease cardiac functional parameters, while this compound did not induce cardiotoxicity at similar concentrations. More recent findings suggest that while both compounds can cause DNA damage, daunorubicin is the main contributor to cardiomyocyte cytotoxicity.

Daunorubicin-Induced Apoptotic Signaling

Daunorubicin triggers apoptosis through multiple signaling pathways. A key pathway involves the stabilization of the DNA-topoisomerase II complex, leading to DNA double-strand breaks. This damage activates apoptotic cascades. Additionally, daunorubicin can induce apoptosis through the activation of the sphingomyelin-ceramide pathway and by modulating pro-apoptotic (JNK) and pro-survival (PI3K/AKT) pathways.

G Daunorubicin-Induced Apoptotic Pathways DNR Daunorubicin DNA_TopoII DNA-Topoisomerase II Complex Stabilization DNR->DNA_TopoII SM Sphingomyelin DNR->SM JNK JNK Pathway (Pro-apoptotic) DNR->JNK Activates PI3K_AKT PI3K/AKT Pathway (Pro-survival) DNR->PI3K_AKT Inactivates DSB DNA Double-Strand Breaks DNA_TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis Ceramide Ceramide Generation SM->Ceramide Sphingomyelinase Ceramide->Apoptosis JNK->Apoptosis PI3K_AKT->Apoptosis Inhibits

Key signaling pathways in Daunorubicin-induced apoptosis.

Quantitative Data

The following tables summarize key quantitative data comparing Daunorubicin and this compound.

Table 1: Pharmacokinetic Parameters in Rats
ParameterDaunorubicinThis compoundTissueReference
Peak Concentration 133 ± 7 ng/ml36 ± 2 ng/mlPlasma
15.2 ± 1.4 µg/g3.4 ± 0.4 µg/gHeart
Elimination Half-life (t½) 14.5 h23.1 hPlasma
19.3 h38.5 hHeart
Area Under the Curve (AUC∞) Ratio (this compound/Daunorubicin) = 1.9Plasma
Ratio (this compound/Daunorubicin) = 1.7Heart
Table 2: Pharmacokinetic Parameters in AML Patients
ParameterDaunorubicinThis compoundReference
Median AUC0-tlast 577 ng/mL·hr2200 ng/mL·hr
Median Metabolic Ratio 0.32
Table 3: In Vitro Cytotoxicity (IC50 Values)
CompoundIC50 ValueCell TypeReference
Daunorubicin 4 ± 1 µMCardiomyocytes (TOP2B inhibition)
This compound 17 ± 4 µMCardiomyocytes (TOP2B inhibition)
Daunorubicin 8.1–56.7 nMVarious AML cell lines

Experimental Protocols

Quantification of Daunorubicin and this compound in Biological Samples

A common method for the quantification of daunorubicin and its metabolite in plasma or tissue samples is High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

Methodology:

  • Sample Preparation: Plasma or tissue homogenates are subjected to protein precipitation, typically with an organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins.

  • Liquid-Liquid Extraction: The supernatant is then extracted with a suitable organic solvent system to isolate the analytes from endogenous interferences.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase C18 column is commonly used. The mobile phase often consists of a gradient mixture of an ammonium acetate buffer and acetonitrile.

  • Detection: A fluorescence detector is used for sensitive and selective detection. The excitation and emission wavelengths are optimized for daunorubicin and this compound.

  • Quantification: The concentration of each compound is determined by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of daunorubicin and this compound for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Comparison

G Workflow for In Vitro Cytotoxicity Comparison cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture AML Cell Line Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells for 72h Seeding->Treatment DNR_prep Prepare Daunorubicin Serial Dilutions DNR_prep->Treatment DNRol_prep Prepare this compound Serial Dilutions DNRol_prep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate Incubate for Formazan Formation MTT_add->Incubate Solubilize Add Solubilization Buffer Incubate->Solubilize Read Read Absorbance Solubilize->Read Viability Calculate % Cell Viability Read->Viability IC50 Determine IC50 Values Viability->IC50 Compare Compare Cytotoxicity IC50->Compare

Experimental workflow for comparing in vitro cytotoxicity.

Conclusion

Daunorubicin and its primary metabolite, this compound, exhibit significant structural and functional differences that are of great clinical and scientific importance. The metabolic reduction of the C-13 ketone in daunorubicin to a hydroxyl group in this compound leads to a molecule with reduced antitumor activity, as evidenced by higher IC50 values and lower inhibition of topoisomerase II. While the role of this compound in cardiotoxicity remains an area of active investigation with some conflicting findings, its longer half-life and high accumulation in cardiac tissue suggest it cannot be disregarded. A thorough understanding of the distinct pharmacological profiles of both the parent drug and its metabolite is crucial for the development of safer and more effective anthracycline-based cancer therapies. Future research should continue to elucidate the precise mechanisms by which this compound contributes to the overall therapeutic and toxicological profile of daunorubicin treatment.

References

In Vitro Cytotoxicity of Daunorubicinol's Parent Compound, Daunorubicin, on Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of Daunorubicin, the parent drug of Daunorubicinol, on various leukemia cell lines. This guide provides an in-depth overview of its mechanism of action, effects on cell cycle, and induction of apoptosis, supported by quantitative data and detailed experimental protocols.

Introduction

Daunorubicin is an anthracycline antibiotic widely employed in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary metabolite, this compound, is also pharmacologically active. While direct extensive data on the in vitro cytotoxicity of this compound is limited in the readily available scientific literature, a thorough understanding of Daunorubicin's effects provides critical insights into the likely mechanisms of its metabolite. This technical guide summarizes the key findings on the in vitro cytotoxicity of Daunorubicin on leukemia cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The mechanisms described for Daunorubicin are presumed to be largely shared by this compound, though further direct investigation is warranted.

Data Presentation: Quantitative Cytotoxicity Data of Daunorubicin

The cytotoxic effects of Daunorubicin have been quantified across various leukemia cell lines, primarily through the determination of IC50 values (the concentration of a drug that inhibits a biological process by 50%) and the assessment of apoptosis induction.

Table 1: IC50 Values of Daunorubicin in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (µM)Incubation Time (h)AssayReference
HL-60Acute Promyelocytic Leukemia2.5224MTT[3]
U937Histiocytic Lymphoma1.3124MTT[3]
MOLT-4T-cell Acute Lymphoblastic LeukemiaNot explicitly stated, but significant toxicity at 10 µM4 (treatment) + recoveryMTT[4]
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaNot explicitly stated, but significant toxicity observed4 (treatment) + recoveryMTT
SUP-B15B-cell Precursor Acute Lymphoblastic LeukemiaMore resistant than MOLT-4 and CCRF-CEM4 (treatment) + recoveryMTT
THP-1Acute Monocytic LeukemiaHighest IC50 among tested AML linesNot specifiedCCK-8
KG-1Acute Myelogenous LeukemiaIntermediate IC50 among tested AML linesNot specifiedCCK-8
Kasumi-1Acute Myeloid LeukemiaLowest IC50 among tested AML linesNot specifiedCCK-8
Table 2: Daunorubicin-Induced Apoptosis in Leukemia Cell Lines
Cell LineTreatment ConditionsPercentage of Apoptotic CellsTime PointAssayReference
HL-60IC50 dose4.42-fold increase24 hELISA
U937IC50 dose5.39-fold increase24 hELISA
MOLT-4Not specified27.48% ± 2.464 h recoveryAnnexin V-FITC/PI
CCRF-CEMNot specified14.15%4 h recoveryAnnexin V-FITC/PI
SUP-B15Not specified25.75% ± 1.744 h recoveryAnnexin V-FITC/PI

Mechanism of Action and Signaling Pathways

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily by interfering with DNA replication and transcription. This leads to cell cycle arrest and the induction of programmed cell death (apoptosis).

Key mechanisms include:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and inhibiting the functions of DNA and RNA polymerases.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding during replication. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Daunorubicin can generate free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These initial insults trigger a cascade of signaling pathways that ultimately determine the cell's fate.

Daunorubicin-Induced Apoptotic Signaling Pathways

Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Daunorubicin_Apoptosis_Signaling Daunorubicin Daunorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Daunorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Death_Receptors Death Receptors (e.g., Fas) Daunorubicin->Death_Receptors p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria ROS->Mitochondria Bax Bax Upregulation p53->Bax Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis FADD FADD Recruitment Death_Receptors->FADD Caspase_8 Caspase-8 Activation FADD->Caspase_8 Caspase_8->Caspase_3

Daunorubicin-induced apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.

    • Treat cells with various concentrations of Daunorubicin or this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

  • Protocol:

    • Plate cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µl of the XTT labeling mixture to each well.

    • Incubate the plate for 4-24 hours at 37°C.

    • Measure the absorbance of the samples at a wavelength between 450-500 nm.

Cytotoxicity_Assay_Workflow Start Seed Leukemia Cells (96-well plate) Treatment Add this compound (various concentrations) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_Reagent Add Cytotoxicity Reagent (MTT or XTT) Incubation->Add_Reagent Incubate_Reagent Incubate (e.g., 4h) Add_Reagent->Incubate_Reagent Solubilize Add Solubilization Buffer (for MTT) Incubate_Reagent->Solubilize MTT Read_Absorbance Read Absorbance (Microplate Reader) Incubate_Reagent->Read_Absorbance XTT Solubilize->Read_Absorbance End Determine IC50 Read_Absorbance->End

General workflow for MTT/XTT cytotoxicity assays.
Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat leukemia cells with Daunorubicin or this compound for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µl of 1X Binding Buffer.

    • Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µl of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Treat leukemia cells with Daunorubicin or this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Apoptosis_CellCycle_Workflow Start Leukemia Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Apoptosis_Stain Stain with Annexin V-FITC & PI Harvest->Apoptosis_Stain CellCycle_Fix Fix with Ethanol Harvest->CellCycle_Fix Apoptosis_Analysis Flow Cytometry Analysis (Apoptosis) Apoptosis_Stain->Apoptosis_Analysis CellCycle_Stain Stain with PI and RNase A CellCycle_Fix->CellCycle_Stain CellCycle_Analysis Flow Cytometry Analysis (Cell Cycle) CellCycle_Stain->CellCycle_Analysis

Workflow for apoptosis and cell cycle analysis.

Conclusion

The available in vitro data for Daunorubicin demonstrates its potent cytotoxic effects against a range of leukemia cell lines. The primary mechanisms of action involve DNA damage and the induction of apoptosis through well-defined signaling pathways. While specific quantitative data for its main metabolite, this compound, is not as readily available, it is reasonable to infer that it shares similar cytotoxic properties and mechanisms of action. This guide provides a foundational understanding and detailed protocols for the continued investigation of this compound's potential as an anti-leukemic agent. Further research is crucial to delineate the specific cytotoxic profile of this compound and its potential advantages in a clinical setting.

References

An In-depth Technical Guide to the Cellular Uptake and Accumulation of Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the cellular pharmacokinetics of Daunorubicinol (DOL), the primary and active metabolite of the anthracycline chemotherapeutic agent, Daunorubicin (DNR). It details the mechanisms of its cellular entry, accumulation, and efflux, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular pathways.

Introduction

Daunorubicin is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Its therapeutic efficacy is intrinsically linked to its intracellular concentration and that of its principal metabolite, this compound. Following administration, Daunorubicin is rapidly taken up by cells and enzymatically converted to this compound by cytosolic aldo-keto reductases and carbonyl reductases.[2][3] this compound itself is an active cytotoxic agent, retaining the ability to intercalate into DNA and inhibit topoisomerase II.[2] Understanding the distinct cellular transport and accumulation dynamics of this compound is therefore critical for optimizing therapeutic strategies and overcoming mechanisms of drug resistance. This guide synthesizes current knowledge on the cellular journey of this compound, from plasma membrane transit to its ultimate intracellular fate.

Cellular Uptake and Accumulation of this compound

The intracellular concentration of this compound is a result of a complex interplay between its formation from the parent drug, its ability to cross the cell membrane, its retention within subcellular compartments, and its active removal from the cell.

Formation from Daunorubicin

This compound is primarily formed intracellularly. After Daunorubicin enters the cell, largely via passive diffusion, it is metabolized to this compound. Studies in human promyelocytic leukemia (HL-60) and acute nonlymphocytic leukemia (ANLL) cells have shown that approximately 5-10% of intracellular Daunorubicin is converted to this compound after 24 hours of exposure.

Direct Cellular Uptake

While most intracellular this compound originates from its parent drug, cells can also take up this compound directly from the extracellular environment, albeit less efficiently than Daunorubicin. In vitro studies have demonstrated that the uptake of exogenously supplied this compound by HL-60 and ANLL cells is approximately 35% to 50% of the uptake observed for Daunorubicin at the same concentration.

Intracellular Accumulation and Distribution

Despite its continuous intracellular production, this compound generally exhibits a lower tendency to accumulate within cells compared to its parent compound, Daunorubicin. In studies on cardiomyocytes, the intracellular concentration of this compound was consistently lower than that of Daunorubicin. Similarly, in leukemic cells from patients, the cell-to-plasma concentration ratio was found to be higher for Daunorubicin than for this compound. This suggests that this compound is more readily cleared from the cell following its formation.

In multidrug-resistant (MDR) cells, the parent drug Daunorubicin has been observed to localize first in the Golgi apparatus and is then shifted to lysosomes and/or mitochondria, in contrast to sensitive cells where it distributes diffusely in the nucleus and cytoplasm. While the specific subcellular trafficking of this compound is less characterized, lysosomes are implicated as a principal compartment for the energy-dependent accumulation of anthracyclines.

Efflux Mechanisms

The lower intracellular accumulation of this compound is significantly influenced by active efflux transport proteins. P-glycoprotein 1 (P-gp), the product of the mdr1 gene and a well-known ATP-binding cassette (ABC) transporter, actively facilitates the efflux of both Daunorubicin and this compound from cells. The enhanced activity of this efflux process is a primary mechanism of drug resistance in cancer cells, as it reduces the intracellular concentration of the cytotoxic agents.

Quantitative Data Presentation

The following tables summarize key quantitative findings from various studies on the cellular pharmacokinetics of this compound and its parent drug, Daunorubicin.

Table 1: Comparative Cellular Uptake and Metabolism

Parameter Cell Lines/Patient Population Finding Citation
Relative Uptake HL-60 and ANLL Cells This compound uptake is 35-50% of Daunorubicin uptake at the same concentration.
Intracellular Metabolism HL-60 and ANLL Cells 5-10% of intracellular Daunorubicin is metabolized to this compound after 24 hours.
Cell/Plasma Ratio Acute Nonlymphoblastic Leukemia Patients The cell/plasma concentration ratio is higher for Daunorubicin than for this compound.

| Accumulation Tendency | Rat Neonatal Cardiomyocytes | Intracellular this compound concentration is consistently lower than Daunorubicin, indicating reduced accumulation. | |

Table 2: Intracellular and Plasma Concentrations in AML Patients

Drug Formulation Parameter Daunorubicin This compound Citation
Conventional DNR Plasma AUC (µmol/L·h) 0.98 Not Specified
Intracellular AUC (µmol/L·h) 715 Not Specified
Liposomal DNR (DaunoXome®) Plasma AUC (µmol/L·h) 176 Not Specified
Intracellular AUC (µmol/L·h) 759 Not Specified

| Conventional DNR | Plasma Concentration (3h post-infusion) | 16-101 pmol/mL | 46-305 pmol/mL | |

Note: The study by Lück et al. (1999) found that while plasma concentrations of Daunorubicin were over 100 times higher with the liposomal formulation, the intracellular AUCs for the drug and its metabolite were comparable to the conventional formulation.

Experimental Protocols

The quantification of this compound uptake and accumulation relies on precise and validated methodologies.

Cell Isolation and Preparation
  • Source: Leukemic cells are often sourced from established cell lines (e.g., K562, HL-60) or from peripheral blood and bone marrow of patients with acute leukemia.

  • Isolation: For patient samples, leukemic cells are typically separated from other blood components using centrifugation on a Ficoll-Isopac gradient. An alternative method involves cold hypotonic lysis, which can yield better recovery of leukocytes.

Drug Incubation and Extraction
  • Incubation: Cells are incubated with specified concentrations of Daunorubicin or this compound for defined time periods in culture medium.

  • Extraction: To measure intracellular drug content, cells are lysed, and the drugs are extracted using a solvent mixture. A common method involves protein precipitation with a methanol or ethanol:hydrochloric acid mixture. The efficiency of extraction can be dependent on cell sample cellularity, with higher volumes of extraction mixture improving recovery.

Analytical Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying Daunorubicin and this compound in both plasma and cellular extracts.

  • Chromatography Details: A common setup uses a C18 or phenyl-bonded column with an isocratic or gradient mobile phase, often consisting of acetonitrile and an ammonium-formate buffer at an acidic pH (e.g., pH 4.0).

  • Detection: The natural fluorescence of the anthracycline ring allows for highly sensitive detection.

  • Alternative Method: Flow cytometry can be used to investigate drug uptake in cell populations, particularly for the parent drug Daunorubicin.

Visualization of Workflows and Pathways

Experimental Workflow for Cellular Uptake Analysis

The following diagram outlines a typical experimental workflow for quantifying the cellular uptake and accumulation of this compound.

G cluster_sample Sample Preparation cluster_exp Experiment cluster_analysis Analysis start Obtain Cell Suspension (Cell Line or Patient Sample) iso Isolate Leukemic Cells (e.g., Ficoll Gradient) start->iso incubate Incubate Cells with Daunorubicin (DNR) iso->incubate wash Wash Cells to Remove Extracellular Drug incubate->wash extract Perform Drug Extraction (Solvent/Acid Lysis) wash->extract hplc Quantify Intracellular DNR and this compound (DOL) via HPLC-Fluorescence extract->hplc data Data Analysis: Calculate Concentrations hplc->data

Caption: A generalized workflow for the experimental analysis of this compound.

This compound Cellular Pharmacokinetics

This diagram illustrates the cellular journey of Daunorubicin and its conversion to this compound, including key transport mechanisms.

G cluster_cell Cancer Cell DNR_extra Daunorubicin (DNR) (Extracellular) DNR_intra Intracellular DNR DNR_extra->DNR_intra Passive Diffusion DOL_extra This compound (DOL) (Extracellular) DOL_intra Intracellular DOL DOL_extra->DOL_intra Limited Uptake Metabolism Aldo-Keto Reductases DNR_intra->Metabolism Efflux P-glycoprotein (Efflux Pump) DNR_intra->Efflux Nucleus Nucleus (DNA Intercalation, Topo II Inhibition) DNR_intra->Nucleus Cytotoxic Action DOL_intra->Efflux DOL_intra->Nucleus Cytotoxic Action Metabolism->DOL_intra Efflux->DNR_extra efflux Efflux->DOL_extra efflux

Caption: Cellular transport and metabolism of Daunorubicin and this compound.

Daunorubicin-Induced Apoptotic Signaling

As an active metabolite, this compound contributes to the cytotoxic effects initiated by Daunorubicin. These effects are mediated by complex signaling pathways that lead to programmed cell death (apoptosis).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DNR Daunorubicin / This compound FasL Fas Ligand (FasL) Upregulation DNR->FasL ROS Reactive Oxygen Species (ROS) DNR->ROS Bcl2 Bcl-2 Inhibition DNR->Bcl2 inhibits Fas Fas Receptor FasL->Fas binds FADD FADD Recruitment Fas->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation (Executioner) Casp8->Casp3 Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax Bax Activation Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key apoptotic signaling pathways activated by Daunorubicin.

References

Daunorubicinol as a biomarker for Daunorubicin metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Daunorubicinol as a Biomarker for Daunorubicin Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daunorubicin is a cornerstone of chemotherapy regimens for acute leukemias, but its efficacy and toxicity are subject to substantial inter-individual variability.[1] A significant portion of this variability is attributed to its metabolism into the primary active metabolite, this compound. This document provides a comprehensive technical overview of the metabolic conversion of daunorubicin, the pharmacokinetic profiles of both the parent drug and its metabolite, and the clinical implications of this compound levels. We delve into detailed experimental protocols for the quantification of these compounds and present key data in a structured format to serve as a resource for researchers in oncology, pharmacology, and drug development.

The Metabolic Pathway of Daunorubicin to this compound

The biotransformation of daunorubicin is a critical determinant of its systemic exposure and biological activity. The primary metabolic route is the reduction of the C-13 keto group of daunorubicin to a hydroxyl group, forming this compound.[1] This conversion is catalyzed by a group of cytosolic enzymes, primarily from the carbonyl reductase (CBR) and aldo-keto reductase (AKR) superfamilies.[1][2][3]

Key enzymes identified in this two-electron reduction process include:

  • Carbonyl Reductase 1 (CBR1)

  • Carbonyl Reductase 3 (CBR3)

  • Aldo-Keto Reductase 1A1 (AKR1A1)

  • Aldo-Keto Reductase 1C2 (AKR1C2)

This metabolic step occurs in various tissues, including the liver, heart, and leukemic cells themselves, with CBR1 being a major contributor in the liver and AKR1A1 being significant in heart tissue. The wide expression of these enzymes contributes to the complex pharmacokinetic profile of this compound.

Daunorubicin_Metabolism cluster_arrow_label Daunorubicin Daunorubicin This compound This compound Daunorubicin->this compound Enzymes Carbonyl Reductases (CBR1, CBR3) Aldo-Keto Reductases (AKR1A1, AKR1C2) Enzymes->this compound NADPH-dependent C-13 Reduction

Caption: Metabolic conversion of Daunorubicin to this compound.

Pharmacokinetics of Daunorubicin and this compound

The pharmacokinetic profiles of daunorubicin and its metabolite are characterized by rapid distribution and a prolonged elimination phase. This compound notably exhibits a longer half-life and greater cumulative exposure (AUC) than its parent compound following daunorubicin administration. This indicates that tissues are exposed to the metabolite for a longer duration than to daunorubicin itself. Significant inter-individual variability in the pharmacokinetics of both compounds has been consistently reported, underscoring the need for personalized therapeutic approaches.

Table 1: Comparative Pharmacokinetic Parameters of Daunorubicin and this compound

ParameterDaunorubicinThis compoundReference(s)
Terminal Half-life (t½) 18.5 ± 4.9 hours26.7 ± 12.8 hours
14.5 hours (plasma, rat)23.1 hours (plasma, rat)
Median AUC₀-tlast 577 ng/mL·hr (Range: 375–1167)2200 ng/mL·hr (Range: 933–4683)
Peak Plasma Conc. (Cmax) Higher than this compoundLower than Daunorubicin
Metabolic Ratio (AUCmetabolite/AUCparent) -~3.8 (calculated from median AUCs)
Excretion ~25% excreted in urine (active form)Included in the 25% active form excretion
Tissue Distribution Pronounced tissue affinityLonger half-life in tissues (e.g., heart)

Clinical Significance of this compound as a Biomarker

The monitoring of this compound levels holds potential significance in predicting both the toxicity and efficacy of daunorubicin therapy.

Role in Cardiotoxicity

Anthracycline-induced cardiotoxicity is a major dose-limiting side effect. The role of this compound in this toxicity is complex and subject to some debate.

  • Evidence for Contribution: Several studies suggest that the C-13 alcohol metabolites, including this compound, are implicated in cardiotoxicity. The reduction of daunorubicin to this compound is catalyzed by enzymes present in cardiac tissue, leading to local accumulation of the metabolite. The ratio of this compound to daunorubicin concentrations increases dramatically over time in cardiac tissue, suggesting prolonged exposure of the myocardium to the metabolite.

  • Evidence Against a Primary Role: In contrast, at least one preclinical study using an isolated perfused rat heart model concluded that this compound is not responsible for the significant cardiac toxicity observed with daunorubicin. This study found that while both daunorubicin and this compound accumulated in the myocardium, only the parent drug induced strong cardiotoxic effects.

This discrepancy highlights the need for further research to clarify the precise contribution of this compound to daunorubicin-induced cardiotoxicity.

Association with Treatment Outcome in AML

The relationship between daunorubicin metabolism and clinical response in Acute Myeloid Leukemia (AML) is an area of active investigation.

  • Metabolism and Drug Resistance: Enhanced metabolism of daunorubicin has been linked to treatment resistance. One study found that patients who failed to enter remission had significantly higher plasma levels of aglycone metabolites (products of a secondary metabolic pathway) after the third dose of daunorubicin.

  • Pharmacokinetics and Remission: Patients who achieve complete remission have been shown to have a significantly lower plasma AUC and Cmax for daunorubicin, alongside higher clearance, compared to those who do not achieve remission. This suggests that systemic exposure to the parent drug is a critical determinant of outcome. While not a direct measure of this compound's effect, it implies that variations in metabolic rate influence therapeutic success.

  • Inter-individual Variation: A large inter-individual variation (up to 47-fold) in the metabolic capacity of leukemic cells to convert daunorubicin to this compound has been observed. This cellular-level metabolic variability could be a key factor in drug resistance and treatment outcome.

Table 2: Clinical Studies on Daunorubicin Metabolism and AML Outcome

Study FocusPatient CohortKey FindingImplication for BiomarkerReference
Metabolite Levels & Remission47 ANLL PatientsNon-remission associated with higher aglycone metabolite levels.Enhanced secondary metabolism may indicate resistance.
PK & Remission70 Adult AML PatientsComplete remission associated with lower Dnr AUC and higher clearance.Parent drug exposure is critical; metabolic rate is a key variable.
Cellular Metabolism25 AML PatientsUp to 47-fold variation in this compound formation in leukemic cells.Cellular metabolism may be a direct indicator of drug sensitivity.

Experimental Protocols for Quantification

Accurate quantification of daunorubicin and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used, sensitive, and robust method.

Detailed Methodology: HPLC-FLD for Plasma Samples

This protocol is based on methodologies described in the literature.

  • Sample Collection and Storage:

    • Collect whole blood in heparinized tubes.

    • Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., doxorubicin at 2 mg/L).

    • Add 200 µL of ammonium acetate buffer (pH 9).

    • Add 1 mL of an extraction solvent (e.g., chloroform/isopropyl alcohol, 4:1 v/v).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3500 x g for 5 minutes to separate the phases.

    • Transfer the lower organic (non-aqueous) phase to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 37°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A reverse-phase column, such as a µ-bondapak-phenyl or equivalent C18 column.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 0.1 M ammonium formate buffer (pH 4.0). The exact ratio should be optimized for separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector Settings: Excitation wavelength (λex) of ~480 nm and an emission wavelength (λem) of ~560 nm.

  • Quantification and Validation:

    • Construct a calibration curve using standards of known concentrations (e.g., 10 to 1000 µg/L).

    • The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, and stability. The lower limit of quantitation (LLOQ) is typically around 10 ng/mL.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample + Internal Standard Extract 2. Liquid-Liquid Extraction (e.g., Chloroform/IPA) Sample->Extract Evap 3. Evaporation (Nitrogen Stream) Extract->Evap Recon 4. Reconstitution in Mobile Phase Evap->Recon Inject 5. HPLC Injection Recon->Inject Separate 6. Chromatographic Separation (Reverse-Phase Column) Inject->Separate Detect 7. Fluorescence Detection (λex ~480nm, λem ~560nm) Separate->Detect Quant 8. Quantification (vs. Calibration Curve) Detect->Quant Report 9. Report Concentrations (Daunorubicin, this compound) Quant->Report

References

Daunorubicinol: A Comprehensive Technical Overview of its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol is the primary and active metabolite of Daunorubicin, a potent anthracycline antibiotic widely used in the treatment of various leukemias.[1] The conversion of Daunorubicin to this compound is a critical step in its mechanism of action and overall pharmacological profile. Understanding the fundamental chemical properties of this compound is paramount for researchers and drug development professionals seeking to optimize its therapeutic efficacy, mitigate toxicity, and develop novel analogs or drug delivery systems. This technical guide provides an in-depth analysis of the core chemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway.

Core Chemical Properties

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these properties is crucial for predicting its behavior in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₂₇H₃₁NO₁₀Biosynth[2]
Molecular Weight 529.54 g/mol Biosynth[2]
pKa (Strongest Acidic) 8.21Chemaxon (Predicted)
pKa (Strongest Basic) 9.52Chemaxon (Predicted)
logP (Octanol-Water Partition Coefficient) 1.13ALOGPS (Predicted)
Water Solubility 0.87 mg/mLALOGPS (Predicted)
Polar Surface Area 189 ŲChemaxon (Predicted)
Hydrogen Bond Donor Count 6Chemaxon (Predicted)
Hydrogen Bond Acceptor Count 11Chemaxon (Predicted)
Rotatable Bond Count 4Chemaxon (Predicted)

Metabolic Pathway

This compound is formed from its parent drug, Daunorubicin, through a reductive metabolic process. This conversion is catalyzed by cytosolic enzymes, primarily carbonyl reductases (CBR1 and CBR3), which are ubiquitously expressed in various tissues. The metabolic transformation involves the reduction of the C-13 ketone group on the aglycone moiety of Daunorubicin.

Daunorubicin Metabolism Daunorubicin Daunorubicin This compound This compound (Active Metabolite) Daunorubicin->this compound Enzymes Carbonyl Reductases (CBR1, CBR3) NADPH-dependent

Metabolic conversion of Daunorubicin to this compound.

Mechanism of Action

This compound, as the active metabolite of Daunorubicin, exerts its cytotoxic effects through similar mechanisms as the parent compound. The primary modes of action include:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This interference with the DNA template inhibits DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately apoptosis.

Mechanism_of_Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition This compound->Topo_II_Inhibition DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Simplified signaling pathway of this compound's cytotoxic action.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed analytical method.

Quantification of this compound in Plasma by HPLC-FLD

This protocol provides a general framework for the determination of this compound concentrations in plasma samples.

1. Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard (e.g., Doxorubicin).

  • Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., chloroform/isopropyl alcohol).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC-FLD Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~480 nm

    • Emission Wavelength: ~560 nm

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the analyte.

HPLC_Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Start->Sample_Prep HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 480 nm, Em: 560 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis End Quantification of this compound Data_Analysis->End

General experimental workflow for this compound quantification.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound, its metabolic generation from Daunorubicin, and its mechanism of action. The presented quantitative data, pathway visualizations, and experimental protocols offer a valuable resource for researchers and professionals in the field of oncology drug development. A thorough understanding of these core principles is essential for the rational design of future therapeutic strategies involving anthracyclines and for optimizing the clinical use of Daunorubicin.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Biological Effects of Daunorubicinol

This technical guide provides a comprehensive overview of the early research concerning the biological effects of this compound, the principal alcohol metabolite of the anthracycline chemotherapeutic agent, Daunorubicin. The document focuses on key findings related to its metabolism, cardiotoxicity, and cytotoxic activity, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound (DOL) is the primary and active metabolite of Daunorubicin (DNR), an anthracycline antibiotic widely used in the treatment of various leukemias.[1][2] The conversion from the parent drug occurs through the reduction of a side-chain carbonyl group, a metabolic process facilitated by cytosolic reductases.[3][4] Early investigations into the pharmacological profile of this compound were largely driven by the need to understand its contribution to both the therapeutic and toxic effects of Daunorubicin, particularly its well-documented cardiotoxicity.[5] This guide synthesizes the foundational studies that have shaped our understanding of this critical metabolite.

Metabolism of Daunorubicin to this compound

Daunorubicin is extensively metabolized to this compound by a variety of cytosolic aldo-keto reductases, with carbonyl reductase (CR) being a key enzyme in this transformation. This metabolic conversion is a critical step in the drug's pharmacokinetic profile, as this compound exhibits a longer plasma half-life than its parent compound. The presence of these reductases in various tissues, including the heart and liver, underscores the systemic exposure to this metabolite following Daunorubicin administration.

G DNR Daunorubicin (DNR) DOL This compound (DOL) DNR->DOL C-13 Carbonyl Reduction Enzyme Cytosolic Reductases (e.g., Carbonyl Reductase, AKRs) Enzyme->DNR

Caption: Metabolic conversion of Daunorubicin to this compound.

Key Biological Effects

Role in Cardiotoxicity

A significant focus of early research was determining this compound's role in the cardiotoxicity associated with Daunorubicin therapy. While Daunorubicin itself is cardiotoxic, studies have explored whether the more persistent metabolite, this compound, is the primary mediator of this adverse effect.

Some studies have suggested a strong correlation between cardiac concentrations of this compound and myocardial dysfunction. For instance, in rabbit models, the cardiac concentration of this compound was found to be significantly higher than that of the parent drug, and this concentration correlated with the depression of myocardial contractility. Furthermore, in vitro studies showed that this compound could inhibit Ca2+ uptake into cardiac sarcoplasmic reticulum vesicles, a mechanism that could contribute to impaired heart function.

Conversely, other studies using isolated perfused rat hearts have concluded that this compound is less cardiotoxic than Daunorubicin. These experiments demonstrated that direct perfusion with Daunorubicin led to a progressive increase in diastolic pressure, a sign of cardiac distress not observed with this compound perfusion at similar concentrations. This suggests that while this compound accumulates in the myocardium, it may not be the sole or even primary driver of the acute cardiotoxicity seen with Daunorubicin.

Cytotoxic and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in comparison to its parent compound. While considered an active metabolite, its potency can vary depending on the cell type. Studies in cultured rat and human hepatocytes showed that this compound is a major metabolite, and its formation is a key metabolic pathway. The antitumor effects of anthracyclines are primarily achieved by intercalating into DNA and inhibiting topoisomerase II. This compound, once formed and present within cells, is believed to contribute to the overall cytotoxic effect through similar mechanisms, including a high specific inhibitory activity on DNA and RNA synthesis. However, it is generally considered to be less cytotoxic than Daunorubicin itself.

Quantitative Data Summary

The following tables summarize key quantitative findings from early studies on this compound.

Table 1: Pharmacokinetic Parameters
ParameterValueSpecies/ContextReference
Terminal Half-Life 26.7 hours (± 12.8)Human Plasma
This compound:Daunorubicin Ratio in Heart Tissue 26 (atrial), 32 (ventricular)Rabbit
Table 2: In Vitro Biological Activity
ParameterConcentrationEffectCell/System TypeReference
Ca2+ Uptake Inhibition 10 µM (5.5 µg/g tissue)39% (± 3%) inhibitionCardiac Sarcoplasmic Reticulum Vesicles
Direct Cardiac Perfusion 10 µMDepression in heart function, but no increase in diastolic pressureIsolated Perfused Rat Heart

Experimental Protocols

Isolated Perfused Rat Heart Model for Cardiotoxicity Assessment

This protocol was used to directly compare the cardiac effects of Daunorubicin and this compound.

  • Animal Model: Male Wistar rats.

  • Pre-treatment (for accumulation studies): Rats were administered Daunorubicin or this compound at a dose of 3 mg/kg intraperitoneally for 6 doses.

  • Heart Isolation: Following treatment or for direct perfusion studies, rats were anesthetized, and hearts were rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts were perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Drug Administration (Direct Perfusion): Daunorubicin or this compound was added to the perfusion buffer at a concentration of 10 µM.

  • Data Acquisition: A pressure transducer was placed in the left ventricle to continuously measure developed pressure, contractility (dP/dt), and diastolic pressure.

  • Endpoint: The experiment monitored changes in cardiac functional parameters over time to assess drug-induced cardiotoxicity.

G cluster_0 Experimental Workflow A Isolate Rat Heart B Mount on Langendorff Apparatus A->B C Perfuse with Krebs-Henseleit Buffer B->C D Introduce Drug (Daunorubicin or this compound) C->D E Monitor Left Ventricular Pressure (dP/dt, Diastolic Pressure) D->E F Assess Cardiac Function E->F

Caption: Workflow for the isolated perfused heart experiment.

In Vitro Sarcoplasmic Reticulum Ca2+ Uptake Assay

This assay was employed to investigate the mechanism of this compound-induced cardiac dysfunction.

  • Preparation of Vesicles: Cardiac sarcoplasmic reticulum (SR) vesicles were prepared from rabbit hearts.

  • Assay Buffer: The assay was conducted in a buffer containing KCl, MgCl2, ATP, an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase), and a precipitating anion (oxalate).

  • Initiation of Ca2+ Uptake: The reaction was initiated by the addition of 45CaCl2.

  • Drug Incubation: SR vesicles were incubated with either this compound (10 µM) or Daunorubicin (10 µM).

  • Measurement: Aliquots were removed at various time points and filtered through Millipore filters to separate the vesicles from the medium. The radioactivity retained on the filters, representing Ca2+ taken up by the vesicles, was measured using liquid scintillation counting.

  • Endpoint: The rate of Ca2+ uptake was calculated and compared between control and drug-treated samples to determine the percentage of inhibition.

Conclusion

Early studies on this compound established it as a pharmacokinetically significant metabolite of Daunorubicin with a complex biological profile. While it accumulates to high concentrations in cardiac tissue and can impair calcium handling in isolated cardiac organelles, its direct cardiotoxicity appears to be less pronounced than that of its parent compound in some experimental models. This compound retains cytotoxic activity, contributing to the overall therapeutic effect of Daunorubicin treatment. The foundational research summarized in this guide highlights the importance of considering the metabolic fate of chemotherapeutic agents to fully understand their efficacy and toxicity profiles.

References

The Differential Impact of Daunorubicinol on Cardiomyocyte Mitochondrial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daunorubicin, a potent anthracycline chemotherapeutic, is well-documented for its cardiotoxic side effects, which are largely attributed to mitochondrial dysfunction in cardiomyocytes. Its primary metabolite, daunorubicinol, has long been implicated in this cardiotoxicity. This technical guide provides an in-depth analysis of the current understanding of this compound's specific impact on mitochondrial function in heart muscle cells. Through a comprehensive review of available literature, this document summarizes quantitative data, details experimental protocols for assessing mitochondrial health, and visualizes key pathways and workflows. The evidence presented herein suggests that while this compound does exert effects on cardiomyocytes, it is significantly less cardiotoxic than its parent compound, daunorubicin, and its role in the overall cardiotoxic profile of daunorubicin therapy may be less direct than previously thought.

Introduction

Anthracycline-induced cardiotoxicity is a major limiting factor in cancer therapy. The central mechanism of this toxicity involves damage to the mitochondria of cardiomyocytes, leading to a cascade of events including increased oxidative stress, impaired energy production, and ultimately, cell death. Daunorubicin is metabolized in the body to this compound, and this metabolite is often found at higher and more persistent concentrations in the heart tissue than the parent drug.[1][2] This has led to the hypothesis that this compound is a key mediator of daunorubicin's cardiotoxic effects. This guide aims to critically evaluate the direct evidence of this compound's impact on cardiomyocyte mitochondrial function.

Comparative Effects of Daunorubicin and this compound on Mitochondrial Function

Studies directly comparing the mitochondrial toxicity of daunorubicin and its metabolite, this compound, are limited. However, available data suggests a significant difference in their potency.

Overall Cardiotoxicity

In an isolated perfused rat heart model, daunorubicin administration led to a significant decrease in cardiac functional parameters, whereas this compound did not induce cardiotoxicity.[3] Even though both treatments resulted in a similar accumulation of this compound in the myocardium, the direct perfusion of hearts with daunorubicin induced a progressive increase in diastolic pressure, a sign of cardiac distress not observed with this compound.[3]

Cellular Energetics and Oxygen Consumption

In isolated rat cardiomyocytes, daunorubicin was found to decrease mitochondrial ATP content by over 40% and inhibit oxygen consumption.[4] In contrast, doxorubicin, a closely related anthracycline, stimulated oxygen consumption by about 20%. While direct comparative data for this compound's effect on oxygen consumption is scarce, the evidence points towards daunorubicin having a more pronounced and detrimental effect on cellular respiration.

Calcium Homeostasis

This compound has been shown to impair calcium metabolism, a critical process for cardiomyocyte function that is tightly linked to mitochondrial health. At a concentration of 10 µM, which approximates levels observed in cardiac tissue ex vivo, this compound inhibited Ca2+ uptake into cardiac sarcoplasmic reticulum vesicles by 39%. Interestingly, at the same concentration, daunorubicin showed no detectable inhibition. This suggests a specific, albeit potentially less direct, mechanism by which this compound could contribute to cardiac dysfunction.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of daunorubicin and its metabolite on key mitochondrial parameters. It is important to note that direct comparative data for this compound is limited, and much of the quantitative understanding is derived from studies on the parent compound, daunorubicin, or the related anthracycline, doxorubicin.

Table 1: Effects on Mitochondrial Respiration and ATP Synthesis

ParameterCompoundCell/Tissue TypeConcentrationObserved EffectReference
Oxygen Consumption DaunorubicinIsolated Rat CardiomyocytesNot specifiedInhibition
Mitochondrial ATP Content DaunorubicinIsolated Rat CardiomyocytesNot specified>40% decrease
Complex I Activity DaunorubicinRabbit Myocardial HomogenatesNot specifiedDecreased to ~1.5 nmol O2/mg protein (Control: 2.38)
Complex II Activity DaunorubicinRabbit Myocardial HomogenatesNot specifiedDecreased to ~2.0 nmol O2/mg protein (Control: 2.84)
Complex IV Activity DaunorubicinRabbit Myocardial HomogenatesNot specifiedDecreased to ~15 nmol O2/mg protein (Control: 25.6)

Table 2: Effects on Oxidative Stress and Mitochondrial Membrane Potential

ParameterCompoundCell/Tissue TypeConcentrationObserved EffectReference
Mitochondrial Superoxide DoxorubicinDifferentiated H9c2 Cardiomyocytes5 µMIncrease within 30 minutes
Intracellular ROS DoxorubicinDifferentiated H9c2 Cardiomyocytes5 µMIncrease after 6-12 hours
Mitochondrial Membrane Potential (ΔΨm) DoxorubicinDifferentiated H9c2 Cardiomyocytes5 µMDecrease after 6-12 hours
Mitochondrial Membrane Potential (ΔΨm) DoxorubicinhPSC-derived CardiomyocytesNot specifiedDecrease

Table 3: Effects on Calcium Homeostasis

ParameterCompoundSystemConcentrationObserved EffectReference
Ca2+ Uptake This compoundCardiac Sarcoplasmic Reticulum Vesicles10 µM39% inhibition
Ca2+ Uptake DaunorubicinCardiac Sarcoplasmic Reticulum Vesicles10 µMNo detectable inhibition

Signaling Pathways and Experimental Workflows

The cardiotoxicity of anthracyclines involves a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms and experimental procedures.

Daunorubicin_Metabolism_and_Toxicity Daunorubicin Daunorubicin Cardiomyocyte Cardiomyocyte Daunorubicin->Cardiomyocyte Uptake Mitochondria Mitochondria Daunorubicin->Mitochondria Inhibition of Respiration This compound This compound SR Sarcoplasmic Reticulum This compound->SR Inhibition of Ca2+ Uptake Cardiomyocyte->this compound Metabolism Oxidative Stress Oxidative Stress Mitochondria->Oxidative Stress Impaired Contractility Impaired Contractility SR->Impaired Contractility Cell Death Cell Death Oxidative Stress->Cell Death Heart Failure Heart Failure Impaired Contractility->Heart Failure

Daunorubicin metabolism and sites of action in cardiomyocytes.

Mitochondrial_Function_Assay_Workflow cluster_cell_prep Cardiomyocyte Isolation and Culture cluster_treatment Treatment cluster_assays Mitochondrial Function Assays isolate Isolate Cardiomyocytes culture Culture Cells isolate->culture treat Expose to this compound culture->treat respiration Oxygen Consumption Rate treat->respiration mmp Mitochondrial Membrane Potential treat->mmp ros Reactive Oxygen Species treat->ros

General workflow for assessing mitochondrial function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, adapted for the study of this compound's effects on cardiomyocytes.

Isolation of Adult Rat Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality adult rat cardiomyocytes.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (KHB) with and without Ca2+

  • Collagenase type II

  • Hyaluronidase

  • Bovine Serum Albumin (BSA)

  • Surgical instruments

Procedure:

  • Anesthetize an adult rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

  • Perfuse the heart with Ca2+-free KHB for 5 minutes to arrest contractions.

  • Switch to a perfusion buffer containing collagenase and hyaluronidase and perfuse for 20-30 minutes until the heart is digested.

  • Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.25 mM.

  • Allow the viable, rod-shaped cardiomyocytes to settle by gravity and remove the supernatant containing non-myocytes and dead cells.

  • Resuspend the cardiomyocyte pellet in an appropriate culture medium for subsequent experiments.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol utilizes high-resolution respirometry to assess the impact of this compound on mitochondrial respiratory chain function.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated cardiomyocytes or permeabilized cardiac fibers

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors for different respiratory chain complexes (e.g., malate, pyruvate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add a known number of isolated cardiomyocytes or a specific amount of permeabilized cardiac fibers to the respirometer chambers containing pre-warmed respiration medium.

  • Record the basal respiration rate (State 1).

  • Sequentially add substrates for Complex I (e.g., malate, pyruvate, glutamate) followed by ADP to measure State 3 respiration (oxidative phosphorylation).

  • Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).

  • Titrate an uncoupler (e.g., FCCP) to determine the maximal electron transport system capacity.

  • Add rotenone to inhibit Complex I, followed by succinate to assess Complex II-linked respiration.

  • Finally, add antimycin A to inhibit Complex III and determine the residual oxygen consumption.

  • Repeat the protocol with cardiomyocytes pre-incubated with various concentrations of this compound to determine its inhibitory effects on different parts of the respiratory chain.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cultured cardiomyocytes

  • Fluorescence microscope or plate reader

  • FCCP (a mitochondrial uncoupler, as a positive control)

Procedure:

  • Plate cardiomyocytes in a suitable format (e.g., 96-well plate, glass-bottom dish).

  • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).

  • Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with a suitable buffer.

  • Measure the fluorescence intensity of JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em ~535/590 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Mitochondrial Superoxide Production using MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX Red reagent

  • Cultured cardiomyocytes

  • Fluorescence microscope or flow cytometer

  • Antimycin A (an inducer of mitochondrial superoxide, as a positive control)

Procedure:

  • Culture cardiomyocytes and treat them with this compound, a vehicle control, and a positive control (e.g., antimycin A).

  • Prepare a working solution of MitoSOX Red (typically 5 µM in culture medium).

  • Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells to remove excess probe.

  • Analyze the cells using a fluorescence microscope or flow cytometer to quantify the red fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Conclusion

The available evidence suggests that this compound, the primary metabolite of daunorubicin, is less directly cardiotoxic than its parent compound, particularly concerning direct impairment of mitochondrial respiration. While this compound does exhibit some effects on cardiomyocyte calcium handling, its overall contribution to the severe mitochondrial dysfunction characteristic of daunorubicin-induced cardiotoxicity appears to be secondary. Further research is warranted to fully elucidate the specific molecular targets of this compound within the cardiomyocyte and to understand its role in the complex interplay of factors that lead to anthracycline-induced heart failure. This technical guide provides a framework for such investigations by summarizing the current knowledge, presenting key quantitative data, and detailing relevant experimental protocols. A deeper understanding of the differential toxicities of daunorubicin and its metabolites is crucial for the development of safer and more effective cancer therapies.

References

Methodological & Application

Application Notes & Protocols for Quantification of Daunorubicinol in Plasma by HPLC-FLD

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantification of daunorubicinol, the active metabolite of the chemotherapeutic agent daunorubicin, in plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in patients undergoing treatment with daunorubicin. The protocol herein is a synthesis of established and validated methods, ensuring reliability and reproducibility.

Introduction

Daunorubicin is an anthracycline antibiotic widely used in the treatment of acute myeloid and lymphoid leukemias. Its major active metabolite, this compound, exhibits significant cytotoxic activity and contributes to both the therapeutic and toxic effects of the parent drug. Monitoring plasma concentrations of both daunorubicin and this compound is therefore essential for understanding their pharmacokinetic profiles and ensuring patient safety and treatment efficacy. High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) offers a sensitive and specific method for the simultaneous quantification of these compounds in biological matrices.

Experimental Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reverse-phase HPLC column. The inherent fluorescence of this compound allows for highly sensitive detection and quantification.

The overall workflow for the quantification of this compound in plasma is depicted below.

cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spike with Internal Standard (e.g., Doxorubicin) plasma->spike Add IS extraction Liquid-Liquid Extraction (e.g., Chloroform/Isopropanol) spike->extraction Extract Analytes evaporation Evaporation of Organic Phase extraction->evaporation Isolate Analytes reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Prepare for Injection injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Fluorescence Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound standard

  • Daunorubicin standard (for simultaneous analysis, if required)

  • Doxorubicin (as Internal Standard)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (Analytical grade)[1]

  • Isopropyl alcohol (Analytical grade)[1]

  • Ammonium acetate[1]

  • Ultrapure water

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a fluorescence detector is required. The following table summarizes the instrumental and chromatographic conditions.

ParameterRecommended Conditions
HPLC System Agilent 1260 or equivalent[1]
Column Uptisphere C18 ODB (5 µm, 100 x 2.1 mm) or equivalent
Mobile Phase A: Ammonium acetate buffer (pH 4.0)B: Acetonitrile
Gradient Elution 70% A / 30% B for 6 min, then a linear gradient to 20% A / 80% B at 6.5 min, hold for 5 min, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 35°C
Fluorescence Detector Excitation: 480 nm, Emission: 560 nm
Total Run Time Approximately 11.5 minutes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and doxorubicin (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike drug-free plasma with the appropriate working solutions to prepare a series of calibration standards. A typical concentration range might be 5-1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).

Plasma Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the liquid-liquid extraction procedure for plasma samples.

plasma 1. Start with Plasma Sample buffer 2. Add Ammonium Acetate Buffer (pH 9) plasma->buffer is 3. Add Internal Standard (Doxorubicin) buffer->is solvent 4. Add Chloroform/Isopropanol is->solvent mix 5. Vortex Mix solvent->mix centrifuge1 6. Centrifuge (3500 x g, 5 min) mix->centrifuge1 transfer 7. Transfer Non-Aqueous (Lower) Phase centrifuge1->transfer evaporate 8. Evaporate to Dryness under Nitrogen at 37°C transfer->evaporate reconstitute 9. Reconstitute Residue evaporate->reconstitute centrifuge2 10. Centrifuge (3500 x g, 5 min) reconstitute->centrifuge2 inject 11. Inject Supernatant into HPLC-FLD centrifuge2->inject

References

Application Note & Protocol: Development of a Daunorubicinol-Resistant Cancer Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daunorubicinol is the primary and active metabolite of Daunorubicin, an anthracycline antibiotic widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] Like its parent compound, this compound exerts its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and ultimately apoptosis.[3][4] However, the development of drug resistance remains a significant obstacle to successful cancer therapy. This document provides a detailed protocol for establishing a this compound-resistant cancer cell line, which can serve as an invaluable in vitro model for studying the mechanisms of resistance and for screening novel therapeutic strategies to overcome it.

The primary mechanisms of resistance to anthracyclines like Daunorubicin and its metabolites involve increased drug efflux through ATP-binding cassette (ABC) transporters such as P-glycoprotein, decreased activity of topoisomerase II, and alterations in apoptotic pathways.[5] The development of a resistant cell line is typically achieved through continuous or intermittent exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug.

Data Presentation

Successful development of a this compound-resistant cell line is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line. The following table summarizes representative quantitative data.

Cell LineDrugIC50 (nM)Resistance Index (RI)Fold Change in P-glycoprotein Expression
K562 (Parental)This compound1501.01.0
K562-DR (Resistant)This compound450030.025.0
HL-60 (Parental)This compound1001.01.0
HL-60-DR (Resistant)This compound350035.028.0

Note: The data presented in this table are examples and the actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Parental cancer cell line sensitive to Daunorubicin/Daunorubicinol (e.g., K562, HL-60)

  • This compound (or Daunorubicin hydrochloride, as this compound is often generated in situ)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting solution (e.g., Trypan blue)

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for Developing this compound-Resistant Cell Line

This protocol is based on a stepwise dose-escalation method.

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cells in a 96-well plate at a predetermined optimal density.

    • The following day, treat the cells with a serial dilution of this compound for 48-72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

    • Monitor the cells for signs of recovery and proliferation.

  • Stepwise Increase in Drug Concentration:

    • Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

    • Continue this process of gradual dose escalation. It is crucial to allow the cells sufficient time to adapt to each new concentration. This process can take several months.

    • At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing drug concentrations, perform a cell viability assay to determine the IC50 of the resistant cell line.

    • A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the successful development of a resistant line.

  • Maintenance of the Resistant Cell Line:

    • To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the IC50 of the parental line or the highest tolerated dose).

Characterization of the Resistant Cell Line
  • Drug Efflux Pump Expression: Analyze the expression of ABC transporters like P-glycoprotein (MDR1) using techniques such as Western blotting, flow cytometry, or qRT-PCR.

  • Topoisomerase II Activity: Assess the activity of topoisomerase II to determine if alterations in its function contribute to resistance.

  • Apoptosis Assays: Compare the apoptotic response of parental and resistant cells to this compound treatment using methods like Annexin V staining or caspase activity assays.

Visualizations

Experimental Workflow

G Experimental Workflow for Developing a this compound-Resistant Cell Line A Select Parental Cancer Cell Line B Determine IC50 of this compound A->B C Initial Drug Exposure (IC10-IC20) B->C D Monitor Cell Recovery and Proliferation C->D E Stepwise Increase in Drug Concentration D->E Cells Adapting E->D Continuous Culture F Cryopreserve Cells at Each Stage E->F G Confirm Resistance (IC50 Assay) E->G After Several Months H Characterize Resistant Phenotype G->H I Maintain Resistant Cell Line H->I

Caption: Workflow for generating a this compound-resistant cancer cell line.

Signaling Pathways in this compound Resistance

G Potential Signaling Pathways in this compound Resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-glycoprotein (MDR1) P-glycoprotein (MDR1) This compound This compound P-glycoprotein (MDR1)->this compound Reduced Intracellular Concentration This compound->P-glycoprotein (MDR1) Efflux DNA DNA This compound->DNA Intercalation Topoisomerase II Topoisomerase II Apoptotic Pathways Apoptotic Pathways Topoisomerase II->Apoptotic Pathways Activation Topoisomerase II->Apoptotic Pathways Decreased Activation (Resistance) Cell Death Cell Death Apoptotic Pathways->Cell Death DNA->Topoisomerase II Inhibition Extracellular this compound Extracellular this compound Extracellular this compound->this compound

Caption: Mechanisms of this compound resistance in cancer cells.

References

Application Notes: In Vivo Animal Models for Daunorubicinol Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daunorubicin (DNR) is a potent anthracycline antibiotic widely employed in the treatment of acute leukemias.[1][2] Its clinical utility, however, is significantly limited by a dose-dependent cardiotoxicity, which can lead to chronic cardiomyopathy and congestive heart failure.[2][3] A major metabolite of Daunorubicin, Daunorubicinol (DNRol), is formed via the reduction of the C-13 carbonyl group, a reaction catalyzed by carbonyl reductases and aldo-keto reductases.[4] The role of DNRol in mediating the cardiotoxic effects of its parent drug is a subject of ongoing investigation and appears to exhibit significant species-specific differences. While some studies in rats suggest DNRol is less cardiotoxic than DNR, research in rabbit models indicates a strong correlation between cardiac DNRol concentration and myocardial dysfunction. Therefore, selecting an appropriate in vivo animal model is critical for accurately investigating the mechanisms of DNRol-induced cardiotoxicity and for developing potential cardioprotective strategies.

These application notes provide an overview of common animal models, key experimental protocols, and crucial assessment parameters for researchers studying the cardiac effects of this compound.

1. Selection of an Appropriate Animal Model

The choice of animal model is paramount and depends on the specific research question. Rodents, rabbits, and zebrafish are the most frequently used organisms, each with distinct advantages and limitations.

  • Rats (Wistar, Sprague-Dawley): Rat models are widely used due to their cost-effectiveness and well-characterized physiology. They are suitable for studying both acute and chronic cardiotoxicity induced by the parent drug, Daunorubicin, which allows for the investigation of the subsequent formation and accumulation of this compound. However, studies using isolated perfused rat hearts have suggested that DNRol is not directly responsible for the acute cardiac toxicity observed, making this model better suited for studying the overall metabolic contribution to toxicity rather than the direct effects of DNRol.

  • Mice (C57BL/6): Mice offer the significant advantage of being amenable to genetic modification, allowing for the study of specific genes and pathways involved in DNRol metabolism and toxicity. Dosing regimens of 4.0-6.0 mg/kg of Daunorubicin in mice have been shown to cause a significant increase in myocardial enzyme levels, indicative of cardiac injury.

  • Rabbits (New Zealand White): The rabbit model is particularly relevant for studying this compound, as research has shown a significant correlation between cardiac concentrations of DNRol (but not DNR) and the depression of myocardial contractility. In rabbits, DNRol accumulates to a much greater extent in the heart than the parent drug, suggesting this model may more closely mimic the metabolic and toxicological profile relevant to DNRol-mediated damage.

  • Zebrafish (Danio rerio): The zebrafish model, particularly in its embryonic stage, is ideal for high-throughput screening of potential cardioprotective compounds due to its rapid development and optical transparency, which allows for direct visualization of cardiac function. Both embryonic and adult zebrafish models of anthracycline-induced cardiotoxicity have been established, which show hallmarks of cardiomyopathy, including reduced heart rate, pericardial edema, and myofibril loss.

Table 1: Comparison of In Vivo Animal Models for this compound Cardiotoxicity Studies

FeatureRat Models (Wistar, Sprague-Dawley)Mouse Models (C57BL/6)Rabbit Models (New Zealand White)Zebrafish Models (Danio rerio)
Primary Advantage Cost-effective, well-characterized physiology, extensive historical data.Amenable to genetic manipulation to study specific pathways.High accumulation of this compound in cardiac tissue; strong correlation between DNRol and toxicity.High-throughput screening, optical transparency for direct cardiac imaging.
Key Disadvantage Evidence suggests this compound is less directly toxic than the parent drug in this model.Smaller size can make certain cardiac function assessments challenging.Higher cost and more complex husbandry compared to rodents.Physiological differences from mammals; drug metabolism may not be identical.
Typical Use Case Studying overall cardiotoxicity of Daunorubicin, including metabolic conversion to DNRol.Investigating the role of specific genes (e.g., p53, mTOR) in the toxic response.Directly investigating the cardiotoxic mechanisms and effects of this compound.Screening for novel cardioprotective agents against anthracycline toxicity.
Relevant Finding Daunorubicin administration decreases cardiac functional parameters; DNRol does not induce similar toxicity.Doxorubicin (an analog) induces cardiotoxicity via p53-dependent dysregulation of the mTOR pathway.Cardiac dysfunction correlates with DNRol concentration, which can be 30x higher than DNR in the heart.Daunorubicin was found to cause the least cardiotoxicity among several tested anthracyclines in an embryonic model.

2. Mechanisms of Daunorubicin/Daunorubicinol Cardiotoxicity

The cardiotoxicity of anthracyclines is multifactorial. Several signaling pathways are implicated, with this compound potentially playing a role in one or more of these processes.

  • Oxidative Stress: A primary mechanism involves the generation of reactive oxygen species (ROS) through the metabolic cycling of the anthracycline molecule. This leads to lipid peroxidation and damage to cellular components, including mitochondria and DNA.

  • Calcium Dysregulation: this compound has been shown to impair Ca2+ metabolism by inhibiting its uptake into the cardiac sarcoplasmic reticulum. This disruption of calcium homeostasis can lead to impaired muscle contraction and relaxation.

  • Mitochondrial Dysfunction: Anthracyclines can damage mitochondria, interfering with ATP production, which is essential for cardiac contractile function.

  • Topoisomerase II Inhibition: While a key mechanism for anti-cancer activity, interaction with topoisomerase II in cardiomyocytes can also lead to DNA damage and apoptosis.

  • Signaling Pathway Dysregulation: Cell response to Daunorubicin is regulated by multiple signaling events, including the sphingomyelin-ceramide pathway, stress-activated protein kinases (SAPK/JNK), and transcription factors like NF-κB. Recent evidence also points to a p53-dependent inhibition of the mTOR pathway as a contributor to acute cardiotoxicity.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Preparation & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., 1 week) B Baseline Assessment (Echocardiography, ECG, Blood Draw) A->B C Randomization into Groups (Control, DNR, DNR + Test Agent) B->C D Drug Administration (Specify Route, Dose, Frequency) e.g., Daunorubicin IP Injection C->D E Monitor Body Weight & Clinical Signs D->E F Interim Functional Assessment (e.g., Weekly Echocardiography) E->F G Terminal Functional Assessment F->G H Sacrifice & Tissue Collection (Heart, Blood) G->H I Biochemical Analysis (Plasma Biomarkers: cTnI, NT-proBNP) H->I J Histopathological Analysis (H&E, Masson's Trichrome) H->J K Molecular Analysis (Western Blot, qPCR) H->K

Caption: A typical experimental workflow for in vivo cardiotoxicity studies.

daunorubicinol_mechanism cluster_effects Cellular Cardiotoxic Effects cluster_outcome Pathological Outcome DNR Daunorubicin (DNR) Metabolism Metabolism in Cardiomyocyte (Carbonyl Reductases) DNR->Metabolism Reduction ROS Increased Reactive Oxygen Species (ROS) DNR->ROS Myosin Interaction with Cardiac Myosin DNR->Myosin Binding DNRol This compound (DNRol) Metabolism->DNRol Ca Impaired Ca2+ Uptake (Sarcoplasmic Reticulum) DNRol->Ca Inhibition Mito Mitochondrial Damage ROS->Mito Dysfunction Contractile Dysfunction Ca->Dysfunction Mito->Dysfunction Apoptosis Cardiomyocyte Apoptosis Mito->Apoptosis Myosin->Dysfunction Fibrosis Myocardial Fibrosis Dysfunction->Fibrosis Apoptosis->Fibrosis

Caption: Key mechanisms of Daunorubicin and this compound cardiotoxicity.

Protocols

Protocol 1: Chronic Daunorubicin-Induced Cardiotoxicity Model in Rats

This protocol is designed to induce chronic cardiomyopathy, allowing for the study of long-term effects of Daunorubicin and its metabolite, this compound.

Materials:

  • Male Sprague-Dawley rats (juvenile, ~150-180g)

  • Daunorubicin hydrochloride (DNR)

  • Sterile 0.9% saline

  • Insulin syringes (29G)

  • Animal scale

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Baseline Measurements: Perform baseline echocardiography and collect blood samples for biomarker analysis.

  • Drug Preparation: Dissolve DNR in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection.

  • Dosing Regimen:

    • Administer DNR via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg once per week.

    • Continue this regimen for 4 consecutive weeks to achieve a cumulative dose of 10 mg/kg.

    • The control group receives an equivalent volume of sterile saline i.p.

  • Monitoring: Monitor the body weight and clinical condition of the rats daily.

  • Endpoint Analysis: Perform final assessments 1-2 weeks after the final dose. This includes terminal echocardiography, blood collection for biomarker analysis (cTnI, NT-proBNP), and heart collection for histopathology and molecular analysis.

Protocol 2: Acute Daunorubicin-Induced Cardiotoxicity Model in Rabbits

This model is particularly useful for investigating the specific role of this compound, which accumulates to high levels in the rabbit heart.

Materials:

  • Male New Zealand White rabbits (~2.5-3.0 kg)

  • Daunorubicin hydrochloride (DNR)

  • Sterile 0.9% saline

  • IV catheter and infusion supplies

Procedure:

  • Acclimatization: Acclimate rabbits for one week.

  • Baseline Measurements: Conduct baseline cardiac assessments (ECG, echocardiography).

  • Drug Preparation: Prepare a solution of DNR in sterile saline.

  • Dosing Regimen:

    • Administer a single intravenous (IV) bolus injection of Daunorubicin at 15 mg/kg into the marginal ear vein.

    • The control group receives an equivalent volume of saline.

  • Monitoring: Closely monitor animals for any signs of distress.

  • Endpoint Analysis: At 3 to 4 days post-injection, perform terminal assessments.

    • Measure cardiac contractile function (dF/dt) on isolated atria and papillary muscles.

    • Collect heart tissue (atria and ventricles) for quantification of Daunorubicin and this compound concentrations via HPLC.

    • Analyze cardiac tissue for markers of oxidative stress (e.g., GSH/GSSG ratio).

Protocol 3: General Protocol for Echocardiographic Assessment

Procedure:

  • Anesthetize the animal lightly (e.g., 1.5-2.0% isoflurane) to maintain a stable heart rate.

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Remove chest fur using a depilatory cream.

  • Apply ultrasound gel to the chest.

  • Using a high-frequency ultrasound system (e.g., Vevo 770), obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the left ventricular internal dimension at diastole (LVIDd) and systole (LVIDs).

  • Calculate Left Ventricular Fractional Shortening (FS %) using the formula: [(LVIDd - LVIDs) / LVIDd] * 100.

  • Calculate Left Ventricular Ejection Fraction (LVEF %).

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison between experimental groups.

Table 2: Summary of Dosing Regimens for Daunorubicin-Induced Cardiotoxicity

Animal ModelDosing RegimenType of CardiotoxicityKey Reference(s)
Rat (Wistar)3 mg/kg, i.p., every 48 hours for 6 dosesAcute
Rat (Sprague-Dawley)2.5 mg/kg, i.p., weekly for 4 weeks (10 mg/kg total)Chronic
Mouse 4.0 - 6.0 mg/kgAcute
Mouse (C57BL/6)24 mg/kg cumulative dose over 2 weeks (i.p.)Chronic
Rabbit (NZW)15 mg/kg, single IV bolusAcute
Zebrafish (Adult)20 mg/kg, single i.p. injectionChronic

Table 3: Key Biomarkers and Functional Parameters for Cardiotoxicity Assessment

Parameter TypeSpecific Marker/MetricMethod of AnalysisIndication
Biochemical Cardiac Troponin I/T (cTnI/cTnT)ELISA / Immunoassay (Plasma/Serum)Cardiomyocyte necrosis and damage.
NT-proBNP / BNPELISA / Immunoassay (Plasma/Serum)Ventricular strain and heart failure.
Creatine Kinase-MB (CK-MB)Spectrophotometry (Serum)Myocardial injury.
Lactate Dehydrogenase (LDH)Spectrophotometry (Serum)General cell damage, including heart.
Functional Left Ventricular Ejection Fraction (LVEF)EchocardiographyGlobal systolic function.
Fractional Shortening (FS)EchocardiographyVentricular contractility.
dp/dt (Rate of pressure change)LV CatheterizationMyocardial contractility and relaxation.
Histopathological Myofibrillar Disarray & VacuolizationH&E StainingCellular degeneration and damage.
FibrosisMasson's Trichrome StainingReplacement of dead myocytes with scar tissue.
ApoptosisTUNEL Staining / Caspase-3Programmed cell death of cardiomyocytes.

References

Application Notes and Protocols for Flow Cytometry Analysis of Daunorubicinol Uptake in Leukemic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantitative analysis of Daunorubicinol (DOL) uptake in leukemic cells using flow cytometry. This methodology is crucial for understanding the pharmacokinetics of Daunorubicin (DNR), a key chemotherapeutic agent, and its active metabolite, DOL. The protocols outlined here are designed to be adaptable for various leukemic cell lines and primary patient samples.

Introduction

Daunorubicin is an anthracycline antibiotic widely used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Following administration, DNR is rapidly metabolized in the body to its principal active metabolite, this compound (DOL). Both DNR and DOL contribute to the overall anti-leukemic effect by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis of cancer cells.

The cellular uptake of these compounds is a critical determinant of their efficacy. Reduced intracellular accumulation is a known mechanism of drug resistance, often mediated by efflux pumps such as P-glycoprotein (P-gp).[1][2] Therefore, quantifying the uptake of both DNR and its metabolite DOL in leukemic cells is essential for predicting treatment outcomes, studying drug resistance mechanisms, and developing novel therapeutic strategies to overcome resistance.

Flow cytometry offers a powerful platform for the rapid, single-cell quantification of fluorescent compounds like anthracyclines.[3][4][5] This technique allows for the analysis of large cell populations, providing statistically robust data on drug uptake and its heterogeneity within a sample.

Key Principles

Daunorubicin and its metabolite this compound are intrinsically fluorescent molecules. This property allows for their detection and quantification within cells using flow cytometry without the need for secondary fluorescent labeling. The fluorescence intensity of the cells is directly proportional to the intracellular concentration of the drug.

This protocol leverages the fluorescence of DOL to measure its accumulation in leukemic cells. By incubating cells with DOL and subsequently analyzing them on a flow cytometer, researchers can obtain quantitative data on drug uptake. This data can be correlated with various cellular characteristics, such as the expression of drug resistance markers like P-glycoprotein, which can be simultaneously labeled with a fluorescent antibody.

Experimental Protocols

Protocol 1: In Vitro Uptake of this compound in Leukemic Cell Lines

This protocol describes the procedure for measuring DOL uptake in cultured leukemic cell lines (e.g., K562, HL-60, MOLM13).

Materials:

  • Leukemic cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (DOL) stock solution (in DMSO or other suitable solvent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Culture leukemic cells to a density of 0.5 - 1 x 10^6 cells/mL.

    • Harvest cells by centrifugation (300 x g for 5 minutes) and wash once with pre-warmed complete culture medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium at a final concentration of 1 x 10^6 cells/mL.

  • Drug Incubation:

    • Prepare working solutions of DOL in complete culture medium at the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of solvent used for the DOL stock).

    • Add 1 mL of the cell suspension to each flow cytometry tube.

    • Add the appropriate volume of the DOL working solution to each tube to achieve the final desired concentration.

    • Incubate the cells at 37°C in a 5% CO2 incubator for a specified time (e.g., 30, 60, 120 minutes). The incubation time should be optimized based on the cell type and experimental goals.

  • Stopping the Uptake and Washing:

    • To stop the drug uptake, add 3 mL of ice-cold PBS to each tube and immediately centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice more with 3 mL of ice-cold PBS.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect the DOL fluorescence in the appropriate channel (e.g., PE, corresponding to ~575 nm emission).

    • Collect data for at least 10,000 events per sample.

    • Record the Mean Fluorescence Intensity (MFI) for each sample.

Protocol 2: Analysis of this compound Uptake in Primary Leukemic Cells from Patient Samples

This protocol is adapted for the analysis of DOL uptake in mononuclear cells isolated from bone marrow or peripheral blood of leukemia patients.

Materials:

  • Ficoll-Paque or other density gradient medium

  • Patient bone marrow or peripheral blood sample

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound (DOL) stock solution

  • Ice-cold PBS

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Isolation of Mononuclear Cells:

    • Isolate mononuclear cells from the patient sample using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated cells twice with RPMI-1640 medium.

    • Resuspend the cells in RPMI-1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Drug Incubation and Analysis:

    • Follow steps 2-4 from Protocol 1.

    • It is often beneficial to co-stain the cells with antibodies against leukemia-specific markers (e.g., CD34, CD45, CD117) to specifically gate on the leukemic blast population during flow cytometry analysis.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between different conditions.

Table 1: this compound Uptake in K562 and MOLM13 Leukemic Cell Lines

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) - K562Mean Fluorescence Intensity (MFI) - MOLM13
0 (Control)50 ± 560 ± 8
0.5550 ± 45620 ± 50
1.01200 ± 1101350 ± 120
5.05800 ± 4506300 ± 510
10.011500 ± 98012800 ± 1100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of P-glycoprotein on Daunorubicin/Daunorubicinol Accumulation

Cell TypeMean Daunorubicin Accumulation (% of control)Reference
P-gp negative42% ± 21%
P-gp positive22% ± 17%

This table summarizes literature data on Daunorubicin accumulation, which is expected to be proportional to this compound uptake.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_incubation Drug Incubation cluster_analysis Flow Cytometry Analysis cell_culture Leukemic Cell Culture (e.g., K562, MOLM13) harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Media (1x10^6 cells/mL) harvest->resuspend incubate Incubate Cells with DOL (37°C, specified time) resuspend->incubate Add Cells to Tubes dol_prep Prepare DOL Solutions dol_prep->incubate wash Wash with Ice-Cold PBS incubate->wash Stop Uptake acquire Acquire on Flow Cytometer (488 nm laser) wash->acquire analyze Analyze Data (Mean Fluorescence Intensity) acquire->analyze

Caption: Workflow for this compound uptake analysis.

Logical Relationship of Drug Resistance and Uptake

drug_resistance cluster_cell Leukemic Cell dol_ext Extracellular This compound dol_int Intracellular This compound dol_ext->dol_int Uptake dna DNA Intercalation & Apoptosis dol_int->dna Therapeutic Effect pgp P-glycoprotein (Efflux Pump) dol_int->pgp Efflux Substrate pgp->dol_ext Drug Efflux

Caption: this compound uptake and efflux in leukemic cells.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the flow cytometric analysis of this compound uptake in leukemic cells. This methodology is invaluable for preclinical drug development, the study of drug resistance mechanisms, and for the potential stratification of patients based on cellular drug accumulation profiles. The adaptability of these protocols allows for their application across a wide range of research settings, from basic science laboratories to clinical research environments.

References

Application Note: Quantification of Daunorubicinol in Human Urine using Liquid Chromatography-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daunorubicin is an anthracycline antibiotic widely used in chemotherapy for the treatment of various cancers, particularly acute myeloid leukemia (AML)[1][2][3]. Following administration, daunorubicin is extensively metabolized in the liver and other tissues to its primary active metabolite, Daunorubicinol[4][5]. Monitoring the levels of both daunorubicin and this compound in biological fluids such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's metabolism and elimination. Approximately 25% of an administered dose of daunorubicin hydrochloride is eliminated in an active form through urinary excretion. This application note provides detailed protocols for the quantitative analysis of this compound in human urine samples using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Methods

The quantification of this compound in urine typically involves a multi-step process:

  • Sample Preparation: Extraction of this compound and an internal standard (IS) from the urine matrix to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Chromatographic Separation: Separation of this compound from other components in the extracted sample using a reversed-phase HPLC column.

  • Detection and Quantification: Detection of the separated this compound using either a fluorescence detector, which offers high sensitivity due to the native fluorescence of the molecule, or a tandem mass spectrometer, which provides excellent specificity and sensitivity through multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated LC-MS/MS method for the analysis of this compound in urine.

ParameterThis compoundReference
Linearity Range0.5–3000 ng/mL
Lower Limit of Quantification (LLOQ)0.10 µg/L (for similar anthracyclines)
Limit of Detection (LOD)0.04 µg/L (for similar anthracyclines)
Precision (CV%)< 15%
Accuracy (SE%)< 15%

Experimental Protocols

This method is adapted from established protocols for the analysis of anthracyclines in biological fluids.

4.1.1. Materials and Reagents

  • This compound standard

  • Doxorubicin (Internal Standard)

  • Ammonium acetate buffer (pH 9)

  • Chloroform

  • Isopropyl alcohol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas

  • Human urine (drug-free for calibration standards)

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample, add a known concentration of doxorubicin as the internal standard.

  • Add 1 mL of ammonium acetate buffer (pH 9) and vortex for 30 seconds.

  • Add 5 mL of a chloroform/isopropyl alcohol mixture (e.g., 9:1 v/v) and vortex for 2 minutes.

  • Centrifuge the mixture at 3500 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a clean tube.

  • Evaporate the organic solvent to dryness at 37°C under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 30 µL of acetonitrile followed by 70 µL of water).

  • Vortex the reconstituted sample and centrifuge at 3500 x g for 5 minutes.

  • Inject the supernatant into the HPLC system.

4.1.3. HPLC-FLD Conditions

  • HPLC System: Agilent 1260 or equivalent.

  • Column: Uptisphere C18 ODB (5 µm, 100 x 4.6 mm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium formate, pH 4.0) can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength of 480 nm and an emission wavelength of 560 nm.

This method offers higher specificity and is based on a validated procedure for this compound in biological matrices.

4.2.1. Materials and Reagents

  • This compound standard

  • Daunorubicin-d3 or a suitable analogue as an internal standard

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Human urine (drug-free for calibration standards)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.2.2. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add the internal standard.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Visualizations

experimental_workflow sample_collection Urine Sample Collection add_is Addition of Internal Standard sample_collection->add_is extraction Sample Extraction (LLE or SPE) add_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_separation HPLC Separation reconstitution->hplc_separation detection Detection (FLD or MS/MS) hplc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis in urine.

signaling_pathway daunorubicin Daunorubicin metabolism Metabolism (Aldo-keto reductases) daunorubicin->metabolism in vivo This compound This compound metabolism->this compound elimination Urinary Excretion This compound->elimination urine_sample Urine Sample elimination->urine_sample

Caption: Metabolic pathway of Daunorubicin to this compound.

References

Application Notes and Protocols for Studying Daunorubicin to Daunorubicinol Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various cancers, most notably acute myeloid leukemia (AML).[1][2][3] Its therapeutic efficacy is, however, often limited by the development of drug resistance and significant cardiotoxicity.[4][5] A key metabolic pathway for daunorubicin involves its conversion to the primary metabolite, daunorubicinol. This biotransformation is catalyzed by cytosolic enzymes, primarily from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, including carbonyl reductase 1 (CBR1) and aldo-keto reductase 1C3 (AKR1C3).

The accumulation of this compound is of significant interest as it has been implicated in the cardiotoxic side effects of daunorubicin therapy, although its precise role remains a subject of investigation. Furthermore, the efficiency of this conversion can influence the intracellular concentration of the parent drug, potentially impacting its anti-leukemic activity and contributing to chemoresistance.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to study the conversion of daunorubicin to this compound. The methodologies described are applicable for in vitro enzymatic assays, cell-based models, and analysis of biological samples.

Metabolic Pathway of Daunorubicin to this compound

The conversion of daunorubicin to this compound is a reductive metabolic process. The quinone group of daunorubicin is reduced by enzymes like cytochrome P450 reductase, leading to the formation of free radicals. The primary pathway for the formation of this compound, however, involves the reduction of a C-13 ketone group, catalyzed by NADPH-dependent cytosolic reductases.

Daunorubicin Daunorubicin This compound This compound Daunorubicin->this compound C-13 Ketone Reduction Enzymes Carbonyl Reductase 1 (CBR1) Aldo-Keto Reductase 1C3 (AKR1C3) Other Cytosolic Reductases Enzymes->this compound NADP NADP+ Enzymes->NADP NADPH NADPH NADPH->Enzymes cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Sample Analysis cluster_3 Data Analysis & Interpretation EnzymeKinetics Enzyme Kinetics with Purified Recombinant Enzymes (CBR1, AKR1C3) HPLC HPLC-FLD Analysis of Daunorubicin and this compound EnzymeKinetics->HPLC CytosolAssay Metabolism in Liver Cytosol Fractions CytosolAssay->HPLC CellLines Leukemia Cell Lines (e.g., AML) Cardiomyocytes (e.g., H9c2) CellLines->HPLC PrimaryCells Primary Patient-Derived Leukemic Cells PrimaryCells->HPLC DataAnalysis Kinetic Parameter Calculation Metabolic Ratio Determination Correlation with Cytotoxicity/Cardiotoxicity HPLC->DataAnalysis

References

Application Notes and Protocols: Daunorubicinol as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol (also known as 13-dihydrodaunorubicin) is the primary and active metabolite of the anthracycline antibiotic, Daunorubicin, a potent anticancer agent. The quantification of both Daunorubicin and this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the overall efficacy and toxicity profile of Daunorubicin-based chemotherapy. The use of a well-characterized this compound reference standard is essential for the accuracy and reliability of analytical methods used for these purposes. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Product Information

This compound hydrochloride is available as a certified reference material from various suppliers. It is typically supplied as a solid and should be handled with appropriate safety precautions due to its potential biological activity.

Storage and Stability:

  • Solid Form: Store at 2-8°C, protected from light. The solid material is hygroscopic and should be kept in a tightly sealed container under an inert atmosphere.

  • Stock Solutions: Reconstituted solutions of related anthracyclines have shown stability for extended periods when stored at 4°C or -20°C.[1] For instance, reconstituted Daunorubicin solutions are stable for 24 hours at room temperature and 48 hours when refrigerated.[2] It is recommended to prepare fresh working solutions from the stock solution for each analytical run. The stability of this compound solutions is pH-dependent, with greater stability in acidic conditions.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from analytical methods developed for the simultaneous analysis of Daunorubicin and this compound. These values can serve as a benchmark when developing and validating new methods using a this compound reference standard.

Table 1: HPLC Method Parameters

ParameterDaunorubicinThis compoundReference
Retention Time (min)4.59Not specified
Linearity Range (µg/mL)5 - 30Not specified
Limit of Detection (LOD) (µg/mL)0.3Not specified
Limit of Quantification (LOQ) (µg/mL)1.0Not specified
Recovery (%)98.04 - 100.67Not specified

Table 2: LC-MS/MS Method Parameters

ParameterDoxorubicin (analogue)Doxorubicinol (analogue)Reference
Linearity Range (ng/mL)1 - 1000.5 - 50
Lower Limit of Quantification (LLOQ) (ng/mL)104
Recovery (%)81.59 - 82.4381.30 - 86.71
m/z Transition (Q1/Q3)544.22 > 397.06546.22 > 363.05

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in calibration curves and as quality control samples.

Materials:

  • This compound Hydrochloride Certified Reference Material

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of this compound Hydrochloride reference standard (e.g., 1 mg).

    • Dissolve the weighed standard in a minimal amount of methanol in a Class A volumetric flask (e.g., 10 mL).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to final volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, mobile phase, or a surrogate matrix).

    • The concentration range of the working standards should encompass the expected concentration range of this compound in the study samples.

    • For bioanalytical methods, working solutions should be used to spike a biological matrix (e.g., plasma, urine) to prepare calibration standards and quality control (QC) samples.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general framework for an isocratic reverse-phase HPLC method for the quantification of this compound. Method optimization will be required based on the specific instrumentation and analytical column used.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis or fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 75:25 v/v) has been reported for the analysis of Daunorubicin. Optimization may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Prepare a series of calibration standards by diluting the this compound working standard solutions with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.

  • Sample Analysis:

    • Prepare the unknown samples, ensuring that the final concentration of this compound falls within the validated range of the calibration curve. This may involve extraction and/or dilution steps.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

  • Quality Control:

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range.

    • Inject the QC samples at the beginning and end of the analytical run, and periodically throughout the run, to monitor the performance of the method.

Protocol 3: LC-MS/MS Method for Quantification of this compound in a Biological Matrix

This protocol outlines a general procedure for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix such as plasma.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reverse-phase column suitable for LC-MS applications.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Ionization Mode: Positive ion mode is generally used for anthracyclines.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For the related compound, doxorubicinol, a transition of m/z 546.22 > 363.05 has been reported.

  • Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound not present in the sample should be used. Daunorubicin itself has been used as an internal standard for the analysis of other anthracyclines.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), and vortex thoroughly.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

      • Selectivity and Specificity: Ensure no interference from endogenous components of the matrix.

      • Linearity: Establish a calibration curve over the desired concentration range.

      • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

      • Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.

      • Recovery: The efficiency of the extraction process.

      • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

      • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizations

Daunorubicin_Metabolism Daunorubicin Daunorubicin This compound This compound (Active Metabolite) Daunorubicin->this compound Metabolic Reduction Enzymes Aldo-keto reductases & Carbonyl reductases Enzymes->Daunorubicin

Caption: Metabolic pathway of Daunorubicin to this compound.

HPLC_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis Stock This compound Reference Standard Working Working Standards Stock->Working Dilution Calibration Calibration Curve Standards Working->Calibration QC Quality Control Samples Working->QC Injection Inject Standards & Samples Calibration->Injection QC->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification (Peak Area vs. Conc.) Detection->Quantification

Caption: HPLC analytical workflow using this compound standard.

LCMSMS_Sample_Prep start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Sample preparation for LC-MS/MS analysis.

References

Application Notes and Protocols for Determining Daunorubicinol's Effect on Topoisomerase II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination.[1] Type II topoisomerases (Top II) function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment, after which they religate the broken strands.[2] This catalytic cycle is a critical target for cancer chemotherapy.

Daunorubicin, an anthracycline antibiotic, is a potent anti-neoplastic agent used primarily in the treatment of leukemias.[3][4] Its primary mechanism of action involves the inhibition of Topoisomerase II.[3] Daunorubicin intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex, preventing the religation of the DNA strands. This transforms the enzyme into a cellular toxin that generates permanent DSBs, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. Daunorubicinol is the main and most persistent active metabolite of Daunorubicin, and its interaction with Topoisomerase II is central to its cytotoxic effects.

These application notes provide detailed protocols for a suite of cell-based assays designed to elucidate and quantify the effects of this compound on Topoisomerase II activity and its downstream cellular consequences.

Mechanism of Action: this compound as a Topoisomerase II Poison

This compound, like its parent compound Daunorubicin, functions as a "Topoisomerase II poison." This classification distinguishes it from catalytic inhibitors, which would block the enzyme's overall function (e.g., by inhibiting ATP binding). Instead, poisons trap the enzyme in a specific intermediate state of its catalytic cycle.

The process involves two key actions:

  • DNA Intercalation : The planar ring structure of the anthracycline molecule inserts itself between DNA base pairs. This binding is a prerequisite for its interaction with Topoisomerase II.

  • Cleavage Complex Stabilization : After Topoisomerase II has cleaved the DNA backbone, this compound stabilizes the covalent bond between the enzyme and the broken DNA strands (the "cleavage complex"). This action inhibits the religation step, leading to an accumulation of DNA double-strand breaks.

The accumulation of these breaks triggers a cellular DNA damage response, which, if the damage is irreparable, activates apoptotic pathways to eliminate the cell.

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by this compound DNA Supercoiled DNA Binding Topo II binds to DNA DNA->Binding 1 TopoII Topo II Enzyme TopoII->Binding Cleavage DNA Cleavage (DSB) Binding->Cleavage 2 Passage Strand Passage Cleavage->Passage 3 Stabilization Stabilization of Cleavage Complex Cleavage->Stabilization Poisoning Action Passage->Religation 4 Release Topo II releases Relaxed DNA Religation->Release 5 This compound This compound (Intercalates into DNA) This compound->Stabilization Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis Experimental_Workflow General Workflow for Assessing this compound's Effects cluster_assays Cell-Based Assays Start Cell Culture (e.g., HL-60, CCRF-CEM) Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment ICE ICE Assay (Direct Target Engagement) Treatment->ICE Early Time Points (1-4h) Comet Comet Assay (DNA Damage) Treatment->Comet Early Time Points (1-4h) MTT MTT Assay (Cell Viability) Treatment->MTT Late Time Points (24-72h) Flow Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow Mid-Late Time Points (12-48h) Analysis Data Analysis & Interpretation ICE->Analysis Comet->Analysis MTT->Analysis Flow->Analysis Signaling_Pathway Topoisomerase II Inhibition-Induced Apoptotic Pathway Dauno This compound TopoII Topoisomerase II Dauno->TopoII Inhibits religation DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Generates ATM ATM Kinase (Sensor) DSB->ATM Activates Chk2 Chk2 ATM->Chk2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Chk2->p53 Activates G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Caspases Caspase Cascade (Caspase-9, Caspase-3) Apoptosis->Caspases via Mitochondrial Pathway

References

Application Notes and Protocols for Assessing Daunorubicinol-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol is the primary and active metabolite of the anthracycline antibiotic, Daunorubicin, a widely used chemotherapeutic agent.[1] The cytotoxic effects of this compound are largely attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[2][3] Accurate assessment of this DNA damage is critical for understanding its mechanism of action, evaluating drug efficacy, and developing novel anticancer therapies.

These application notes provide detailed protocols for key assays used to quantify and characterize this compound-induced DNA damage. The methods described herein cover the detection of DNA strand breaks, the cellular response to DNA damage, and the induction of apoptosis.

Mechanisms of this compound-Induced DNA Damage

This compound, like its parent compound Daunorubicin, induces DNA damage through a multi-faceted approach:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[4]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, producing reactive oxygen species that cause oxidative damage to DNA and other cellular components.

This cascade of events triggers a cellular DNA Damage Response (DDR), primarily activating the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from studies investigating the effects of Daunorubicin, the parent compound of this compound. This data provides a reference for the expected outcomes when assessing this compound-induced cellular changes.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Myeloid Leukemia1.0 x 10⁻⁸ M (10 nM)
JurkatT-cell Leukemia91 nM
THP-1Acute Monocytic Leukemia>100 nM
KG-1Acute Myeloid Leukemia~80 nM
Kasumi-1Acute Myeloid Leukemia~20 nM
SK-BR-3Breast Adenocarcinoma5.9 ng/mL (~11 nM)
DU-145Prostate Carcinoma10.4 ng/mL (~20 nM)

Note: IC50 values can vary depending on the assay conditions and exposure time.

Table 2: Effect of Daunorubicin on Cell Cycle Distribution in Acute Lymphoblastic Leukemia (ALL) Cell Lines

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
MOLT-4Control484111
MOLT-4Daunorubicin (4h post-treatment)15.54242.5
CCRF-CEMControlNot specifiedNot specifiedNot specified
CCRF-CEMDaunorubicin (12h post-treatment)DecreasedDecreasedIncreased
SUP-B15ControlNot specifiedNot specifiedNot specified
SUP-B15Daunorubicin (24h post-treatment)IncreasedDecreasedDecreased

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Detection

The Comet Assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Workflow:

Comet_Assay_Workflow start Cell Treatment with this compound harvest Harvest and Suspend Cells start->harvest embed Embed Cells in Low-Melting Point Agarose on a Slide harvest->embed lysis Cell Lysis (High Salt and Detergent) embed->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization and Staining (e.g., SYBR Green) electrophoresis->neutralization visualization Visualization by Fluorescence Microscopy neutralization->visualization analysis Image Analysis to Quantify DNA Damage visualization->analysis end Results (Comet Tail Moment) analysis->end

Caption: Workflow for the Comet Assay to detect DNA strand breaks.

Protocol:

  • Cell Preparation: Treat cells with this compound at desired concentrations and for various time points. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Prepare slides by coating with 1% normal melting point agarose.

  • Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C in a 1:10 ratio (v/v) and immediately pipette onto the coated slide.

  • Lysis: Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at 4°C for 20-30 minutes at 25 V and 300 mA.

  • Neutralization: Gently rinse slides with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

  • Staining: Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.

Immunofluorescence for γH2AX Foci Detection

The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Detecting γH2AX foci by immunofluorescence is a specific and sensitive method to quantify DSBs.

Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescent foci, which represent sites of DSBs, are visualized and counted using fluorescence microscopy.

Workflow:

gH2AX_Workflow start Cell Seeding and Treatment with this compound fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Incubation with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Incubation with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstaining Nuclei (e.g., DAPI) secondary_ab->counterstain mounting Mounting on Microscope Slide counterstain->mounting imaging Imaging by Fluorescence Microscopy mounting->imaging quantification Quantification of γH2AX Foci per Nucleus imaging->quantification end Results quantification->end

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol:

  • Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Analysis: Count the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DSBs.

Flow Cytometry for Cell Cycle Analysis

This compound-induced DNA damage often leads to cell cycle arrest at the G1/S or G2/M checkpoints. Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that distinguishes cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Reactive Oxygen Species (ROS)

Principle: The production of ROS can be measured using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS production.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label is then detected using a fluorescently labeled antibody or by direct fluorescence imaging.

Workflow:

TUNEL_Workflow start Cell Treatment with this compound fix_perm Fixation and Permeabilization start->fix_perm equilibration Incubation in Equilibration Buffer fix_perm->equilibration labeling Incubation with TdT and Labeled dUTP equilibration->labeling stop_reaction Stop Reaction labeling->stop_reaction detection Detection of Labeled DNA (Fluorescence) stop_reaction->detection imaging Fluorescence Microscopy detection->imaging analysis Quantification of TUNEL-positive Cells imaging->analysis end Results (% Apoptotic Cells) analysis->end

Caption: Workflow for the TUNEL assay to detect apoptotic DNA fragmentation.

Protocol:

  • Sample Preparation: Prepare cells on coverslips or slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions for 1 hour at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Detection: If using a biotin- or BrdU-based kit, incubate with a fluorescently labeled streptavidin or anti-BrdU antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Signaling Pathways

This compound-Induced DNA Damage Response Pathway

DNA_Damage_Response This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53 p53 Phosphorylation and Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis if damage is severe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: Simplified signaling pathway of the DNA damage response to this compound.

This pathway illustrates that this compound-induced DSBs lead to the activation of ATM kinase. ATM then phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow time for DNA repair. If the DNA damage is irreparable, p53 can trigger apoptosis.

References

Application of Daunorubicinol in High-Throughput Screening Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol is the primary and most active metabolite of Daunorubicin, a potent anthracycline antibiotic widely used in the treatment of various cancers, particularly acute leukemias.[1] Like its parent compound, this compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II and intercalation into DNA.[1][2] This mechanism disrupts DNA replication and repair, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells. The intrinsic activity of this compound makes it a compound of significant interest in high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anticancer agents.

These application notes provide an overview of the utility of this compound in HTS assays, focusing on its mechanism of action and providing detailed protocols for relevant screening methodologies. While specific HTS data for this compound is limited in publicly available literature, the provided protocols are based on established assays for Daunorubicin and other topoisomerase II inhibitors and can be readily adapted for this compound.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

This compound, like Daunorubicin, functions as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced a double-strand break to resolve DNA tangles.[2][3] This accumulation of DNA double-strand breaks triggers a cascade of cellular events, including the activation of DNA damage response pathways and ultimately, apoptosis.

The apoptotic signaling induced by this compound involves multiple pathways:

  • Intrinsic Pathway (Mitochondrial): DNA damage leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.

  • Extrinsic Pathway (Death Receptor): Daunorubicin has been shown to upregulate the Fas receptor and its ligand (FasL), initiating the death receptor pathway, which also culminates in the activation of caspase-8 and the apoptotic cascade.

  • Sphingomyelin-Ceramide Pathway: Daunorubicin treatment can trigger the hydrolysis of sphingomyelin to generate ceramide, a lipid second messenger that plays a crucial role in initiating apoptosis.

  • Modulation of Kinase Signaling: The apoptotic process is further regulated by the interplay of various signaling kinases. For instance, Daunorubicin has been shown to activate the pro-apoptotic JNK (c-Jun N-terminal kinase) pathway while inactivating the pro-survival PI3K/AKT pathway.

Data Presentation

While specific high-throughput screening data for this compound is not extensively available, the following table summarizes representative IC50 values for its parent compound, Daunorubicin, against various cancer cell lines. These values provide an expected range of activity for this compound in similar assays. It is important to note that one study has suggested this compound exhibits lower cytotoxicity than Daunorubicin in cardiomyocytes, highlighting the potential for differential activity based on cell type.

CompoundAssay TypeCell LineIC50 (µM)Reference
DaunorubicinCytotoxicity (MTT)K-562 (Leukemia)0.33
DaunorubicinCytotoxicity (MTT)HCT-116 (Colon Cancer)>100
DaunorubicinTopo II DecatenationPurified Enzyme~60

Mandatory Visualizations

Daunorubicinol_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_cascades Signaling Cascades cluster_apoptosis Apoptosis This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition Ceramide Ceramide Production This compound->Ceramide JNK_Activation JNK Activation This compound->JNK_Activation PI3K_AKT_Inhibition PI3K/AKT Inhibition This compound->PI3K_AKT_Inhibition Death_Receptor_Pathway Death Receptor Pathway (Extrinsic) This compound->Death_Receptor_Pathway DNA_Damage DNA Double-Strand Breaks TopoII_Inhibition->DNA_Damage ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 p53_Activation p53 Activation ATM_Chk2->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) p53_Activation->Mitochondrial_Pathway Ceramide->Mitochondrial_Pathway JNK_Activation->Mitochondrial_Pathway PI3K_AKT_Inhibition->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced apoptotic signaling pathways.

HTS_Workflow_TopoII_FP cluster_preparation Assay Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis Plate_Compounds Plate Library Compounds (e.g., this compound) Add_Probe_Enzyme Add Fluorescent DNA Probe and Topoisomerase II to wells Plate_Compounds->Add_Probe_Enzyme Prepare_Reagents Prepare Assay Buffer, Fluorescent DNA Probe, and Topoisomerase II Prepare_Reagents->Add_Probe_Enzyme Incubate Incubate at 37°C Add_Probe_Enzyme->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Analyze Data (Calculate Z', Identify Hits) Read_FP->Analyze_Data

High-throughput screening workflow for Topoisomerase II inhibitors.

Experimental Protocols

High-Throughput Fluorescence Polarization (FP) Assay for Topoisomerase II Inhibition

This biochemical assay measures the inhibition of topoisomerase II activity by monitoring changes in the fluorescence polarization of a DNA substrate. It is a rapid and robust method suitable for HTS.

Principle: A fluorescently labeled DNA probe, when bound by the large topoisomerase II enzyme, will tumble slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like this compound, the enzyme's activity is blocked, and the probe is released, leading to faster tumbling and a decrease in the FP signal.

Materials:

  • Human Topoisomerase II alpha (purified)

  • Fluorescently labeled DNA oligonucleotide probe (e.g., a 30-bp duplex with a 5'-fluorescein label)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml BSA

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds (including this compound as a positive control and DMSO as a negative control) to the 384-well microplate.

  • Reagent Preparation: Prepare a master mix containing the assay buffer, fluorescent DNA probe (final concentration ~5 nM), and human topoisomerase II alpha (final concentration ~10 nM).

  • Assay Initiation: Dispense the master mix into the wells of the microplate containing the pre-spotted compounds.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction and inhibitor binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality of the assay.

    • Normalize the data to the positive (no enzyme or potent inhibitor) and negative (DMSO) controls.

    • Identify "hits" as compounds that cause a significant decrease in the FP signal.

    • For hit confirmation, perform dose-response curves to determine the IC50 value of this compound and other active compounds.

Cell-Based High-Throughput Cytotoxicity Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines, providing a measure of its cell permeability and overall anticancer activity.

Principle: Cell viability is assessed using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT, XTT), which is metabolically reduced by viable cells to produce a fluorescent or colorimetric signal. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Materials:

  • Cancer cell line of interest (e.g., HL-60, a human promyelocytic leukemia cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other test compounds) dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • 384-well, clear-bottom, black microplates (for fluorescence) or clear plates (for absorbance)

  • A multi-mode microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into the 384-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells) or use them directly (for suspension cells).

  • Compound Addition: Add various concentrations of this compound (typically in a serial dilution) to the wells. Include appropriate controls: cells with DMSO (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the resazurin solution to each well (to a final concentration of 0.01 mg/mL).

    • Incubate for an additional 2-4 hours at 37°C.

  • Detection: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the negative control (DMSO-treated cells, representing 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound, as the active metabolite of Daunorubicin, is a valuable tool for high-throughput screening in cancer drug discovery. Its well-defined mechanism of action as a topoisomerase II inhibitor allows for its use in both biochemical and cell-based HTS assays. The protocols provided herein offer robust and adaptable methods for screening compound libraries to identify novel topoisomerase II inhibitors or to characterize the cytotoxic profile of this compound and related compounds. Further investigation to generate specific quantitative data for this compound in various HTS formats will be crucial for a more comprehensive understanding of its potential as a standalone therapeutic agent or as a benchmark for novel drug development.

References

Application Notes & Protocols for the Isolation of Daunorubicinol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol (DOL) is the primary and active metabolite of Daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The therapeutic and toxic effects of Daunorubicin are significantly influenced by the pharmacokinetics of this compound. Therefore, accurate and reliable methods for isolating and quantifying this compound in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

These application notes provide detailed protocols for the isolation of this compound from common biological samples such as plasma and urine, employing various extraction techniques including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or mass spectrometry (MS/MS) detectors.

Data Presentation: Quantitative Comparison of Isolation Methods

The selection of an appropriate isolation method depends on the biological matrix, the required sensitivity, and the available equipment. The following tables summarize quantitative data from various studies to facilitate method selection.

Table 1: Recovery Rates of this compound and Related Compounds Using Various Extraction Methods

AnalyteBiological MatrixExtraction MethodRecovery (%)Reference
This compoundPlasmaLiquid-Liquid Extraction (Chloroform/Isopropanol)Not specified[1]
DaunorubicinPlasmaLiquid-Liquid Extraction (Chloroform/1-Heptanol)Not specified[2]
DaunorubicinPlasmaProtein Precipitation (Methanol:Acetone)Not specified[2]
DaunorubicinRat TissueSolid-Phase Extraction (HLB)95.4 ± 5.5[3]
DoxorubicinRat TissueSolid-Phase Extraction (HLB)91.6 ± 5.1[3]
DoxorubicinSerumSolid-Phase Extraction (C8)94 ± 8
Daunorubicin & MetabolitesPlasmaProtein Precipitation (Ethanol:HCl)108 ± 5
Doxorubicin & MetabolitesMouse PlasmaLiquid-Liquid Extraction (Chloroform:Methanol)81.7 - 94.7

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds

AnalyteBiological MatrixAnalytical MethodLODLOQReference
This compoundPlasmaHPLC-FLD10 ng/mLNot specified
DoxorubicinRat TissueLC-FL0.005 µg/g0.01 µg/g
DoxorubicinSerumHPLC-UV/FLD1 ng/mL (FLD)Not specified
DoxorubicinolMouse PlasmaLC-MS/MS0.06 ng/mL0.1 ng/mL
DoxorubicinMouse PlasmaLC-MS/MS0.26 ng/mL0.5 ng/mL

Experimental Protocols

Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on the method described for the extraction of Daunorubicin and its metabolites from plasma.

Materials:

  • Plasma sample

  • Ammonium acetate buffer (pH 9)

  • Chloroform/Isopropyl alcohol mixture or Chloroform/1-Heptanol (9:1, v/v)

  • Internal Standard (IS) solution (e.g., Doxorubicin or Epirubicin)

  • Centrifuge

  • Evaporator (e.g., nitrogen gas stream)

  • Reconstitution solution (mobile phase)

Procedure:

  • To a centrifuge tube, add 1 mL of plasma sample.

  • Add the internal standard solution.

  • Add ammonium acetate buffer (pH 9) to the plasma sample.

  • Add the extraction solvent (e.g., 5 mL of Chloroform/Isopropyl alcohol).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 3500 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) phase to a clean tube.

  • Evaporate the organic solvent to dryness at 37°C under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol for Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is adapted from methods developed for anthracyclines, which are structurally similar to this compound.

Materials:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or C8)

  • Internal Standard (IS) solution

  • Acidifying agent (e.g., 0.1 M HCl)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Washing solution (e.g., Water)

  • Elution solvent (e.g., Methanol or Acetonitrile/Phosphate buffer mixture)

  • SPE vacuum manifold

  • Evaporator

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment:

    • For plasma or urine, acidify the sample with 0.1 M HCl.

    • For tissue samples, homogenize the tissue in a suitable buffer.

    • Add the internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of water through the cartridge to equilibrate.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution:

    • Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol for Protein Precipitation for this compound Isolation from Plasma

This is a simpler and faster method suitable for initial screening.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Precipitating agent (e.g., Ethanol:Hydrochloric acid mixture or Methanol:Acetone)

  • Centrifuge

  • Vortex mixer

Procedure:

  • To a microcentrifuge tube, add 200 µL of plasma sample.

  • Add the internal standard solution.

  • Add 400 µL of the precipitating agent (e.g., cold ethanol:hydrochloric acid).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at a high speed (e.g., 40,000 x g) to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Biological Sample (Plasma, Urine, Tissue) pretreatment Sample Pre-treatment (e.g., Homogenization, pH adjustment) start->pretreatment add_is Add Internal Standard pretreatment->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) add_is->spe pp Protein Precipitation (PP) add_is->pp evaporation Evaporation to Dryness lle->evaporation spe->evaporation hplc HPLC-FLD / HPLC-MS/MS Analysis pp->hplc Direct Injection or Evaporation/Reconstitution reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc

Caption: Experimental workflow for isolating this compound.

signaling_pathway cluster_metabolism Cellular Metabolism cluster_action Mechanism of Action Daunorubicin Daunorubicin Enzyme Carbonyl Reductases Aldo-keto Reductases Daunorubicin->Enzyme This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition Enzyme->this compound DNA_breaks DNA Strand Breaks & Apoptosis DNA->DNA_breaks TopoisomeraseII->DNA_breaks

Caption: Metabolism of Daunorubicin and mechanism of action.

References

Application Notes and Protocols: In Vitro Models of the Blood-Brain Barrier to Study Daunorubicinol Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain. Daunorubicin, an anthracycline antibiotic used in cancer chemotherapy, is known to be actively transported by efflux pumps such as P-glycoprotein (P-gp) at the BBB, limiting its brain penetration.[2][3][4][5] Its primary metabolite, Daunorubicinol, is also pharmacologically active and its ability to cross the BBB is of critical interest for predicting both therapeutic efficacy and potential neurotoxicity.

These application notes provide detailed protocols for utilizing in vitro BBB models to assess the permeability of this compound. The protocols are designed to be adaptable to various research needs, from basic screening to more complex mechanistic studies.

In Vitro Blood-Brain Barrier Models: An Overview

A variety of in vitro BBB models have been developed to study drug permeability, ranging from simple monocultures to complex co-culture and dynamic systems.

  • Monolayer Models: These models utilize a single layer of brain endothelial cells, either primary cells or immortalized cell lines (e.g., bEnd.3 for murine, hCMEC/D3 for human), cultured on a semi-permeable membrane insert (e.g., Transwell®).

  • Co-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. This indirect or direct cell-to-cell communication promotes the formation of tighter junctions and the expression of key transporters.

  • Dynamic Models: These models incorporate physiological shear stress, which is known to enhance the barrier properties of the endothelial cells.

For the study of this compound penetration, a co-culture model of brain endothelial cells and astrocytes is recommended as it provides a good balance between physiological relevance and experimental feasibility.

Quantitative Data on Anthracycline Permeability Across In Vitro BBB Models

Direct quantitative data for this compound permeability across in vitro BBB models is limited in publicly available literature. However, data for the parent compound, Daunorubicin, and the structurally similar anthracycline, Doxorubicin, can provide a valuable reference. The following table summarizes representative apparent permeability (Papp) values for these compounds across different in vitro BBB models. It is important to note that Papp values can vary significantly depending on the specific cell line, culture conditions, and experimental setup.

CompoundIn Vitro BBB ModelApparent Permeability (Papp) (cm/s)Reference CompoundPapp of Reference (cm/s)Efflux Ratio (Papp B-A / Papp A-B)
DoxorubicinBBB-on-a-chip (hBMEC)~1.5 x 10⁻⁶Temozolomide~7.0 x 10⁻⁶Not Reported
DaunorubicinMDCK-MDR1Low (qualitative)PropranololHigh (qualitative)> 2
DoxorubicinbEnd.3 monolayer0.21 x 10⁻⁶Caffeine15.2 x 10⁻⁶Not Reported

Note: This table presents representative data compiled from various sources and should be used for comparative purposes only. Actual experimental results will vary.

Experimental Protocols

Protocol 1: Establishment of an In Vitro Blood-Brain Barrier Co-culture Model

This protocol describes the establishment of a co-culture model using brain endothelial cells and astrocytes on a Transwell® system.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or mouse brain endothelial cells (bEnd.3)

  • Rat or human primary astrocytes or an astrocyte cell line (e.g., C6)

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Collagen IV and Fibronectin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

  • Coating of Transwell® Inserts:

    • Coat the apical (upper) side of the Transwell® insert membrane with a mixture of Collagen IV (100 µg/mL) and Fibronectin (50 µg/mL) in PBS.

    • Incubate for at least 2 hours at 37°C.

    • Aspirate the coating solution and allow the inserts to air dry.

  • Seeding of Astrocytes:

    • Trypsinize and resuspend astrocytes in Astrocyte Growth Medium.

    • Seed the astrocytes on the bottom of the 12-well plate at a density of 2.5 x 10⁴ cells/well.

    • Culture for 2-3 days until they form a confluent monolayer.

  • Seeding of Endothelial Cells:

    • Trypsinize and resuspend brain endothelial cells in Endothelial Cell Growth Medium.

    • Seed the endothelial cells onto the apical side of the coated Transwell® inserts at a density of 5 x 10⁴ cells/insert.

    • Place the inserts into the wells containing the astrocyte monolayer.

  • Co-culture and Barrier Formation:

    • Culture the cells for 4-6 days. Change the medium in both the apical and basolateral compartments every 2 days.

    • Monitor the integrity of the endothelial monolayer by measuring the TEER daily. The barrier is considered established when the TEER values plateau at a high level (typically >150 Ω x cm² for hCMEC/D3).

Protocol 2: this compound Permeability Assay

This protocol details the procedure for assessing the permeability of this compound across the established in vitro BBB model.

Materials:

  • Established in vitro BBB co-culture model (from Protocol 1)

  • This compound solution of known concentration

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Positive control for high permeability (e.g., Caffeine or Propranolol)

  • Negative control for low permeability (e.g., Fluorescein or a large dextran)

  • P-glycoprotein inhibitor (e.g., Verapamil or Zosuquidar)

  • LC-MS/MS or a suitable analytical method for quantifying this compound

Procedure:

  • Preparation:

    • Wash the apical and basolateral compartments of the Transwell® system twice with pre-warmed transport buffer.

    • Pre-incubate the cells with transport buffer for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Permeability:

    • To the apical compartment, add the this compound solution in transport buffer.

    • To the basolateral compartment, add fresh transport buffer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.

    • Immediately replace the collected volume with fresh transport buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Permeability (Efflux Ratio Determination):

    • To the basolateral compartment, add the this compound solution in transport buffer.

    • To the apical compartment, add fresh transport buffer.

    • Follow the same sampling procedure as in the A-B permeability assay, collecting samples from the apical compartment.

  • Role of P-glycoprotein:

    • To assess the involvement of P-gp in the transport of this compound, repeat the A-B and B-A permeability assays in the presence of a P-gp inhibitor.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes before adding this compound.

  • Sample Analysis:

    • Quantify the concentration of this compound in all collected samples using a validated analytical method such as LC-MS/MS.

Data Analysis:

  • Calculate the Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualization of Key Pathways and Workflows

P-glycoprotein Regulatory Signaling Pathway

The expression and function of P-glycoprotein at the BBB are regulated by complex signaling pathways. Inflammatory mediators, such as TNF-α and endothelins, can modulate P-gp activity through pathways involving protein kinase C (PKC) and nitric oxide synthase (NOS). Furthermore, nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) can be activated by xenobiotics, leading to increased transcription of the ABCB1 gene, which encodes P-gp.

P_glycoprotein_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Inflammatory\nMediators Inflammatory Mediators Receptors Receptors Inflammatory\nMediators->Receptors Xenobiotics Xenobiotics PXR / CAR PXR / CAR Xenobiotics->PXR / CAR PKC / NOS PKC / NOS Receptors->PKC / NOS NF-kB NF-kB Receptors->NF-kB P-glycoprotein P-glycoprotein PKC / NOS->P-glycoprotein Modulates Function ABCB1 Gene\nTranscription ABCB1 Gene Transcription PXR / CAR->ABCB1 Gene\nTranscription NF-kB->ABCB1 Gene\nTranscription ABCB1 Gene\nTranscription->P-glycoprotein Increases Expression

Caption: Regulation of P-glycoprotein at the BBB.

Experimental Workflow for this compound Permeability Assay

The following diagram illustrates the key steps involved in assessing the permeability of this compound using an in vitro BBB model.

Daunorubicinol_Permeability_Workflow cluster_setup Model Setup cluster_assay Permeability Assay cluster_analysis Data Analysis A Coat Transwell Inserts B Seed Astrocytes (Basolateral) A->B C Seed Endothelial Cells (Apical) B->C D Co-culture & Monitor TEER C->D E Wash & Pre-incubate with Buffer D->E Model Ready F Add this compound (Apical or Basolateral) E->F G Sample Collection (Time Points) F->G H Quantify this compound (LC-MS/MS) G->H I Calculate Papp H->I J Calculate Efflux Ratio I->J

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol is the major and most persistent active metabolite of the anthracycline antibiotic Daunorubicin, a potent chemotherapeutic agent used in the treatment of various cancers, primarily acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Understanding the biodistribution of this compound is critical for elucidating its efficacy, potential off-target toxicities (particularly cardiotoxicity), and overall pharmacokinetic profile. The use of radiolabeled this compound in preclinical biodistribution studies provides a sensitive and quantitative method to track its localization and concentration in various tissues and organs over time.

These application notes provide an overview of the methodologies and protocols for conducting biodistribution studies using radiolabeled this compound. While specific protocols for the direct radiolabeling of this compound are not widely documented, this guide offers a generalized approach based on established methods for similar anthracycline compounds. The provided protocols and data are intended to serve as a valuable resource for researchers designing and executing in vivo studies to evaluate the pharmacology of this compound.

Data Presentation: Quantitative Biodistribution of this compound in Rats

The following tables summarize the tissue distribution of this compound in Fisher 344 rats following a single intravenous bolus injection of Daunorubicin (5 mg/kg). The data, adapted from a pharmacokinetic study, represents the concentration of this compound as a metabolite.[1] These values provide an essential insight into the tissue accumulation and persistence of this compound.

Table 1: Peak Concentrations of this compound in Rat Tissues [1]

TissuePeak Concentration (µg/g or ng/mL)
Plasma36 ± 2 ng/mL
Heart3.4 ± 0.4 µg/g
LiverData not specified
KidneyData not specified
LungData not specified
Skeletal MuscleData not specified

Table 2: Elimination Half-Life of this compound in Rat Tissues [1]

TissueElimination Half-Life (hours)
Plasma23.1
Heart38.5
LiverData not specified
KidneyData not specified
LungData not specified
Skeletal MuscleData not specified

Table 3: Area Under the Concentration-Time Curve (AUC) Ratios of this compound to Daunorubicin [1]

TissueAUC Ratio (this compound/Daunorubicin)
Plasma1.9
Heart1.7

Experimental Protocols

Protocol 1: Generalized Radiolabeling of this compound

This protocol provides a generalized method for the radiolabeling of an anthracycline like this compound, based on common radiolabeling techniques for similar molecules. The choice of radionuclide will depend on the imaging modality (e.g., ¹⁴C or ³H for quantitative biodistribution via liquid scintillation counting, or a gamma-emitter for SPECT imaging).

Materials:

  • This compound

  • Selected radionuclide (e.g., [¹⁴C] or [³H]-labeled precursor)

  • Appropriate solvents (e.g., DMSO, ethanol)

  • Reaction vessel

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

  • Quality control instrumentation (e.g., radio-TLC scanner, HPLC with a radioactivity detector)

Procedure:

  • Precursor Synthesis: If direct labeling is not feasible, a precursor molecule of this compound amenable to radiolabeling may need to be synthesized.

  • Radiolabeling Reaction:

    • Dissolve this compound or its precursor in a suitable solvent.

    • Add the radiolabeled precursor. The specific reaction conditions (temperature, pH, reaction time) will depend on the chosen labeling chemistry.

    • For instance, if using a tritiation approach, this may involve catalytic exchange with tritium gas. For ¹⁴C labeling, a precursor containing the ¹⁴C isotope would be incorporated during the synthesis.

  • Purification:

    • Following the reaction, the radiolabeled this compound must be purified from unreacted radionuclide and byproducts.

    • High-performance liquid chromatography (HPLC) is the most common method for achieving high radiochemical purity.

  • Quality Control:

    • The radiochemical purity of the final product should be determined using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo studies.

    • The specific activity (radioactivity per unit mass) of the radiolabeled this compound should be calculated.

  • Formulation:

    • The purified radiolabeled this compound should be formulated in a biocompatible vehicle (e.g., saline, PBS with a small amount of solubilizing agent) for administration to animals.

Protocol 2: In Vivo Biodistribution Study in Rodents

This protocol outlines the steps for a typical biodistribution study in a rodent model (e.g., rats or mice) to determine the tissue distribution of radiolabeled this compound.

Materials:

  • Radiolabeled this compound formulated for injection

  • Healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats or BALB/c mice)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection

  • Surgical tools for dissection

  • Tubes for tissue collection

  • Gamma counter or liquid scintillation counter

  • Analytical balance

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare the injection solution of radiolabeled this compound to the desired concentration and specific activity.

  • Administration:

    • Anesthetize the animal.

    • Administer a precise volume of the radiolabeled this compound via the desired route (e.g., intravenous injection into the tail vein). Record the exact amount of radioactivity injected.

  • Time Points: Euthanize groups of animals (typically n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

  • Tissue Collection:

    • Immediately following euthanasia, collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues of interest (e.g., heart, liver, lungs, kidneys, spleen, muscle, bone, brain, and tumor if applicable).

    • Rinse tissues to remove excess blood, blot dry, and weigh each sample.

  • Radioactivity Measurement:

    • Place each tissue sample in a pre-weighed tube.

    • Measure the radioactivity in each sample using a gamma counter (for gamma-emitting isotopes) or a liquid scintillation counter (for beta-emitting isotopes after appropriate sample preparation).

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • The formula for this calculation is: %ID/g = (Radioactivity in tissue / Weight of tissue in grams) / Total injected radioactivity * 100

    • Present the data in tabular and graphical formats.

Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways that may be activated by this compound, based on the known mechanisms of its parent compound, Daunorubicin. Daunorubicin is known to induce cellular responses through multiple signaling cascades, including the sphingomyelin-ceramide pathway, activation of mitogen-activated protein kinases (MAPKs), and the Fas/Fas-ligand system.[2] It is plausible that this compound, as an active metabolite, engages similar pathways.

Daunorubicinol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Sphingomyelinase Sphingomyelinase Receptor->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide MAPK_Pathway MAPK Pathway (JNK, p38) Ceramide->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis ROS->MAPK_Pathway DNA_Damage->Apoptosis

Caption: Putative signaling pathways activated by this compound.

Experimental Workflow

The diagram below outlines the key steps in a typical biodistribution study of radiolabeled this compound.

Biodistribution_Workflow Start Start Radiolabeling Radiolabeling of This compound Start->Radiolabeling Purification_QC Purification and Quality Control Radiolabeling->Purification_QC Animal_Model Animal Model (Rodents) Purification_QC->Animal_Model Administration Administration of Radiolabeled Compound Animal_Model->Administration Time_Points Euthanasia at Defined Time Points Administration->Time_Points Tissue_Collection Tissue and Organ Collection Time_Points->Tissue_Collection Measurement Measurement of Radioactivity Tissue_Collection->Measurement Data_Analysis Data Analysis (%ID/g) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a biodistribution study.

References

Troubleshooting & Optimization

troubleshooting low sensitivity in Daunorubicinol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low sensitivity in the High-Performance Liquid Chromatography (HPLC) analysis of Daunorubicinol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing low sensitivity or a poor signal-to-noise ratio (S/N) for my this compound peak?

Low sensitivity can stem from various factors related to the instrument, method, or sample.[1][2] A systematic approach is crucial for identifying the root cause. Begin by verifying the fundamental system parameters and then move to more specific components.

A logical troubleshooting workflow can help isolate the issue efficiently. Start by checking the detector settings, as this is a common and easily correctable source of low signal. Then, proceed to investigate the mobile phase, sample preparation, column, and the HPLC system itself.

start Low Sensitivity Observed (Low Peak Height or S/N) detector 1. Check Detector Settings - Correct Wavelengths? - Lamp On/Energy OK? start->detector mobile_phase 2. Inspect Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? detector->mobile_phase Settings OK sample_prep 3. Review Sample Preparation - Extraction Recovery? - Correct Dilution? - Solvent Mismatch? mobile_phase->sample_prep Mobile Phase OK column 4. Evaluate Column - Contaminated? - Degraded? - Correct Column Type? sample_prep->column Sample Prep OK system 5. Check HPLC System - Leaks? - Flow Rate Stable? - Injector Issue? column->system Column OK resolve Issue Resolved system->resolve System OK

Caption: A systematic workflow for troubleshooting low sensitivity.

Q2: What are the optimal detector settings for this compound analysis?

The choice of detector and its settings are critical for achieving high sensitivity. This compound is a fluorescent molecule, making fluorescence detection significantly more sensitive than UV detection.[3][4]

  • Fluorescence Detector: This is the preferred method for sensitive analysis. Published methods consistently use fluorescence detection with specific excitation and emission wavelengths.[3]

  • UV Detector: While less sensitive, UV detection can be used. The wavelength should be set to the absorbance maximum of the analyte.

Recommended Detector Settings

Detector TypeParameterRecommended Value
Fluorescence Excitation Wavelength470-480 nm
Emission Wavelength560-580 nm
UV Detection Wavelength236 nm, 240 nm, or 254 nm

Troubleshooting Steps:

  • Verify Wavelengths: Ensure the detector is set to the optimal excitation and emission (for fluorescence) or UV wavelength.

  • Check Lamp Status: Detector lamps have a finite lifetime. A failing lamp can lead to reduced signal intensity and increased noise. Check the lamp's energy or hours of use.

  • Inspect Flow Cell: Contamination or air bubbles in the detector flow cell can cause low sensitivity and baseline noise. Flush the cell with a strong, appropriate solvent like methanol or isopropanol.

Q3: How does the mobile phase composition affect sensitivity?

The mobile phase influences peak shape and retention time, which directly impact sensitivity (peak height). Issues with the mobile phase are a common source of chromatographic problems.

Key Considerations:

  • Solvent Purity: Always use HPLC- or LC-MS-grade solvents to minimize baseline noise. Impurities can accumulate on the column and elute as spurious peaks, especially in gradient methods.

  • Composition: Ensure the mobile phase is prepared accurately and consistently. Small changes in the organic-to-aqueous ratio or buffer concentration can lead to significant shifts in retention and peak shape.

  • pH: The pH of the mobile phase is critical for controlling the ionization state of this compound, which affects its retention and peak shape on a reversed-phase column.

  • Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the pump and detector, causing pressure fluctuations and baseline noise, which reduces the S/N ratio.

Typical Mobile Phase Compositions for Anthracycline Analysis

Column TypeMobile Phase ComponentspHReference
Cyanopropyl10 mM KH2PO4 and CH3CN (75.6%:24.4%)4.3
C180.01N KH2PO4 and Methanol (50:50)3.8
C18Buffer (Hexane Sulphonic acid) and Acetonitrile (65:35)2.5
C180.05 M ammonium acetate and acetonitrile (40:60)3.5
Q4: Could my sample preparation be the cause of low sensitivity?

Yes, inadequate sample preparation can significantly impact results by introducing interferences, leading to analyte loss, or causing peak shape distortion.

Common Issues:

  • Inefficient Extraction: If this compound is not efficiently extracted from the sample matrix (e.g., plasma), the concentration injected onto the column will be low, resulting in a small peak. Recoveries for anthracyclines are typically expected to be above 80%.

  • Sample Degradation: Ensure samples are handled and stored correctly to prevent degradation of the analyte before analysis.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion (e.g., peak fronting or splitting) and reduced peak height. Whenever possible, dissolve the final sample extract in the initial mobile phase.

sample Biological Sample (e.g., Plasma) extraction 1. Extraction (Solid-Phase or Liquid-Liquid) sample->extraction evaporation 2. Evaporation (Dry down extract) extraction->evaporation reconstitution 3. Reconstitution (Dissolve in mobile phase) evaporation->reconstitution injection 4. Injection into HPLC reconstitution->injection

Caption: A typical workflow for sample preparation from a biological matrix.

Q5: How can I determine if my HPLC column is causing the low sensitivity?

Column performance degrades over time due to contamination or loss of the stationary phase. This leads to poor peak shape (broadening, tailing), which reduces peak height and thus sensitivity.

Troubleshooting Steps:

  • Check Peak Shape: A significant increase in peak tailing or broadening compared to previous runs is a strong indicator of a column problem.

  • Monitor Backpressure: A sudden increase in backpressure may indicate a column blockage, while a decrease could suggest a void in the column packing.

  • Column Flushing: If contamination is suspected, flush the column with a series of strong solvents (see protocol below).

  • Replace Guard Column: If you are using a guard column, replace it first, as it is designed to capture contaminants before they reach the analytical column.

  • Use a New Column: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type. If sensitivity is restored, the old column was the problem.

Q6: What general HPLC system issues can lead to low sensitivity?

Problems with the mechanical components of the HPLC can lead to inconsistent flow, incorrect injection volumes, and a loss of signal.

Potential System Issues:

  • Leaks: A leak in the system will cause a drop in pressure and a reduced flow rate, leading to longer retention times and broader, shorter peaks. Carefully inspect all fittings, especially between the pump and the column and between the column and the detector.

  • Pump Malfunction: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, causing retention time variability and an unstable baseline.

  • Injector/Autosampler Issues: A blocked needle, an incorrectly set injection volume, or an air bubble in the sample loop can result in a smaller-than-expected amount of sample being injected, leading directly to low sensitivity.

Detailed Experimental Protocols

Protocol 1: HPLC System Suitability Test

Objective: To verify that the HPLC system is performing adequately before analyzing experimental samples.

Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., in the mid-range of your calibration curve).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a series of replicate injections (typically 5 or 6) of the standard solution.

  • Evaluate the following parameters:

    • Retention Time Precision: The relative standard deviation (%RSD) of the retention times should typically be less than 1%.

    • Peak Area Precision: The %RSD of the peak areas should typically be less than 2%.

    • Tailing Factor (Symmetry): The tailing factor should ideally be between 0.9 and 1.2.

    • Signal-to-Noise Ratio (S/N): For a low-concentration standard, verify that the S/N is well above the limit of quantification (typically S/N ≥ 10).

Acceptance Criteria: If the system suitability parameters are within the established limits for your validated method, you can proceed with sample analysis. If not, troubleshoot the system before continuing.

Protocol 2: Reversed-Phase Column Cleaning and Regeneration

Objective: To remove contaminants from a C18 or similar reversed-phase column to restore chromatographic performance.

Procedure: Note: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Aqueous Buffer Flush: Flush the column with HPLC-grade water (or the aqueous component of your mobile phase without the buffer salts) for at least 20 column volumes to remove any precipitated buffer salts.

  • Organic Solvent Flush: Flush with 100% Acetonitrile or Methanol for 20-30 column volumes to remove retained non-polar compounds.

  • Stronger Solvent Wash (if needed): If contamination persists, perform a series of washes with stronger solvents. A common sequence for reversed-phase columns is:

    • 20 column volumes of Isopropanol

    • 20 column volumes of Methylene Chloride*

    • 20 column volumes of Hexane*

    • When using immiscible solvents, you must flush with an intermediate, miscible solvent like Isopropanol between each step.

  • Re-equilibration: After the cleaning procedure, flush the column with the mobile phase (starting with the organic component and gradually introducing the aqueous phase) until the baseline is stable and the backpressure has returned to normal.

  • Test Performance: Inject a standard to confirm that peak shape and retention have been restored. If performance is not restored, the column may be permanently damaged and should be replaced.

References

Technical Support Center: Mitigating P-glycoprotein (P-gp) Mediated Efflux of Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at mitigating the P-glycoprotein (P-gp) mediated efflux of Daunorubicinol.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and how does it contribute to multidrug resistance (MDR)?

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux pump located in the cell membrane.[1][2] It actively transports a wide variety of structurally diverse compounds, including many anticancer drugs, out of the cell.[1][2] This reduces the intracellular drug concentration, preventing the drug from reaching its target and leading to multidrug resistance (MDR).[2] Overexpression of P-gp is a significant mechanism by which cancer cells develop resistance to chemotherapy.

Q2: Is this compound a substrate for P-gp?

Yes, this compound, the major metabolite of the chemotherapeutic drug Daunorubicin, is a substrate for P-gp. Both Daunorubicin and this compound are transported out of cancer cells by P-gp, which contributes to reduced treatment efficacy.

Q3: What are the main strategies to overcome P-gp mediated efflux of this compound?

The primary strategies to mitigate P-gp mediated efflux of this compound include:

  • Co-administration of P-gp inhibitors: These compounds, also known as chemosensitizers or MDR modulators, block the function of P-gp, thereby increasing the intracellular concentration of this compound.

  • Structural modification of the drug: Altering the chemical structure of Daunorubicin/Daunorubicinol can reduce its affinity for P-gp, preventing it from being recognized and effluxed.

  • Nanoparticle-based drug delivery systems: Encapsulating Daunorubicin/Daunorubicinol in nanoparticles can help bypass the P-gp efflux mechanism and enhance drug delivery to cancer cells.

Strategies to Mitigate P-gp Efflux

P-gp Inhibitors (Chemosensitizers)

P-gp inhibitors can be classified into different generations based on their specificity and potency. Co-administration of these inhibitors with Daunorubicin can restore its cytotoxic effects in P-gp overexpressing cells.

Table 1: Examples of P-gp Inhibitors

InhibitorClass/GenerationIC50 (approx.)Notes
VerapamilFirst-generation~5.4 µMA calcium channel blocker, also a P-gp substrate. Can have cardiac side effects.
Cyclosporin AFirst-generation-An immunosuppressant with significant side effects.
PSC833 (Valspodar)Second-generation-A non-immunosuppressive analog of cyclosporin A with higher potency.
TariquidarThird-generation-A potent and specific non-competitive inhibitor of P-gp ATPase activity.
ElacridarThird-generation-A potent and specific P-gp inhibitor.
ZosuquidarThird-generation-A potent and specific P-gp inhibitor.

Note: IC50 values can vary depending on the cell line and experimental conditions.

Structural Modification of Daunorubicin

Modifying the sugar moiety of Daunorubicin has been shown to be an effective strategy to avert P-gp binding and overcome drug resistance. For example, replacing the C'-3-NH2 group with an azido group can abolish the hydrogen bond formation with P-gp, leading to reduced efflux.

Table 2: Effect of Structural Modification on Daunorubicin Activity

CompoundModificationResistance Index (K562/Dox vs K562)Reference
Daunorubicin (DNR)->25
3'-azidodaunorubicin (ADNR)Replacement of C'-3-NH2 with an azido group1
Nanoparticle-Based Drug Delivery

Encapsulating Daunorubicin in nanoparticles can overcome P-gp mediated efflux through several mechanisms, including:

  • Bypassing P-gp: Nanoparticles can be taken up by cells through endocytosis, a process that bypasses the P-gp pump.

  • Inhibiting P-gp function: Some nanoparticle formulations can directly inhibit P-gp activity.

  • Depleting ATP: Certain nanoparticles can deplete the intracellular ATP levels required for P-gp function.

Table 3: Efficacy of Nanoparticle Formulations of Doxorubicin

FormulationCell LineFold-lower IC50 vs. free drugReference
Doxorubicin-loaded lipid nanoparticlesP-gp-overexpressing human cancer cells6 to 8-fold

Troubleshooting Guides for Key Experiments

P-gp ATPase Assay

Issue 1: High background ATPase activity.

  • Possible Cause: Contamination of the membrane preparation with other ATPases.

  • Troubleshooting Step:

    • Ensure the use of a high-quality, purified P-gp membrane preparation.

    • Include a control with a specific P-gp inhibitor, such as vanadate, to determine the P-gp-specific ATPase activity.

Issue 2: No stimulation of ATPase activity with a known P-gp substrate.

  • Possible Cause: Inactive P-gp enzyme or suboptimal assay conditions.

  • Troubleshooting Step:

    • Verify the activity of the P-gp membrane preparation with a known potent stimulator like verapamil.

    • Optimize the concentration of the substrate and ATP in the assay.

    • Ensure the assay buffer conditions (pH, ionic strength) are optimal for P-gp activity.

Cellular Accumulation/Efflux Assay

Issue 1: High variability in intracellular drug concentration between replicates.

  • Possible Cause: Inconsistent cell seeding density or cell monolayer integrity.

  • Troubleshooting Step:

    • Ensure a uniform cell seeding density across all wells.

    • For monolayer assays (e.g., Caco-2, MDCK), monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

Issue 2: Low signal-to-noise ratio for fluorescent substrates.

  • Possible Cause: High background fluorescence or low substrate uptake.

  • Troubleshooting Step:

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular fluorescent substrate.

    • Optimize the substrate concentration and incubation time to maximize intracellular accumulation without causing cytotoxicity.

    • Use a plate reader with appropriate filter sets for the specific fluorescent dye.

Issue 3: P-gp inhibitor does not increase the accumulation of the substrate.

  • Possible Cause: The test compound is not a P-gp substrate, or the inhibitor concentration is not optimal.

  • Troubleshooting Step:

    • Confirm that the substrate is indeed a P-gp substrate using a cell line overexpressing P-gp and a parental cell line.

    • Test a range of inhibitor concentrations to determine the optimal concentration for P-gp inhibition without causing cytotoxicity.

Cytotoxicity Assay (e.g., MTT Assay)

Issue 1: Inconsistent IC50 values for this compound.

  • Possible Cause: Variation in cell viability, drug concentration, or incubation time.

  • Troubleshooting Step:

    • Ensure accurate cell counting and seeding.

    • Prepare fresh serial dilutions of the drug for each experiment.

    • Maintain a consistent incubation time for drug treatment.

Issue 2: P-gp inhibitor shows cytotoxicity at concentrations used to inhibit P-gp.

  • Possible Cause: The inhibitor itself is toxic to the cells at the effective concentration.

  • Troubleshooting Step:

    • Determine the IC50 of the inhibitor alone to identify its cytotoxic concentration range.

    • Use the inhibitor at a non-toxic concentration that still effectively inhibits P-gp. This may require a dose-response matrix experiment to find the optimal combination.

Experimental Protocols

P-gp ATPase Activity Assay

This protocol is based on the principle that P-gp hydrolyzes ATP to transport substrates, and the resulting ADP can be measured.

  • Reagent Preparation: Prepare assay buffer, ATP, and P-gp membrane vesicles.

  • Reaction Setup: In a 96-well plate, add the P-gp membrane preparation to the assay buffer.

  • Compound Addition: Add the test compound (potential substrate or inhibitor) at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle).

  • Initiate Reaction: Add ATP to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

  • Stop Reaction: Stop the reaction by adding a detection reagent that also measures the amount of ADP formed.

  • Detection: Measure the signal (e.g., luminescence or absorbance) using a plate reader. The signal is proportional to the amount of ATP hydrolyzed.

  • Data Analysis: Calculate the change in ATPase activity relative to the basal activity (no compound).

Cellular Accumulation Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
  • Cell Seeding: Seed P-gp overexpressing cells and the corresponding parental cells in a 96-well black, clear-bottom plate.

  • Compound Pre-incubation: The next day, treat the cells with the test P-gp inhibitor or vehicle control for a specified time (e.g., 30-60 minutes).

  • Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a further 60-90 minutes at 37°C.

  • Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. An increase in fluorescence in the presence of the inhibitor indicates P-gp inhibition.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound alone or in combination with a fixed, non-toxic concentration of a P-gp inhibitor.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

P_gp_Efflux_Mitigation_Strategies cluster_strategies Strategies to Mitigate P-gp Efflux cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome Inhibitors P-gp Inhibitors (Chemosensitizers) Block_Pgp Block P-gp Function Inhibitors->Block_Pgp Modification Structural Modification of this compound Reduce_Affinity Reduce Drug Affinity for P-gp Modification->Reduce_Affinity Nanoparticles Nanoparticle Delivery Bypass_Pgp Bypass P-gp Efflux (e.g., Endocytosis) Nanoparticles->Bypass_Pgp Inhibit_Pgp_Nano Inhibit P-gp Function Nanoparticles->Inhibit_Pgp_Nano Deplete_ATP Deplete Cellular ATP Nanoparticles->Deplete_ATP Increase_Intracellular_Drug Increased Intracellular This compound Concentration Block_Pgp->Increase_Intracellular_Drug Reduce_Affinity->Increase_Intracellular_Drug Bypass_Pgp->Increase_Intracellular_Drug Inhibit_Pgp_Nano->Increase_Intracellular_Drug Deplete_ATP->Increase_Intracellular_Drug Restore_Cytotoxicity Restored Cytotoxicity in Resistant Cells Increase_Intracellular_Drug->Restore_Cytotoxicity

Caption: Logical relationship of strategies to mitigate P-gp mediated efflux.

experimental_workflow start Start: Hypothesis (Compound X mitigates P-gp efflux) atpase_assay P-gp ATPase Assay start->atpase_assay decision1 Interaction with P-gp? atpase_assay->decision1 accumulation_assay Cellular Accumulation Assay (e.g., with Rhodamine 123) decision2 Increased Substrate Accumulation? accumulation_assay->decision2 cytotoxicity_assay Cytotoxicity Assay (MTT) (this compound +/- Compound X) decision3 Reversal of Resistance (Decreased IC50)? cytotoxicity_assay->decision3 decision1->accumulation_assay Yes end_fail Conclusion: Compound X is not effective decision1->end_fail No decision2->cytotoxicity_assay Yes decision2->end_fail No end_success Conclusion: Compound X is a promising agent to mitigate P-gp efflux decision3->end_success Yes decision3->end_fail No

Caption: Experimental workflow for screening P-gp efflux mitigators.

Pgp_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemo_drugs Chemotherapeutic Drugs (e.g., Daunorubicin) pgp P-glycoprotein (P-gp) chemo_drugs->pgp Efflux drug_target Intracellular Drug Target (e.g., DNA) chemo_drugs->drug_target signaling_pathways Signaling Pathways (e.g., PI3K/Akt, NF-κB) chemo_drugs->signaling_pathways Stress Response pgp->chemo_drugs Binding adp ADP + Pi pgp->adp atp ATP atp->pgp transcription_factors Transcription Factors signaling_pathways->transcription_factors mdr1_gene MDR1 (ABCB1) Gene transcription_factors->mdr1_gene Upregulation mdr1_mrna MDR1 mRNA mdr1_gene->mdr1_mrna pgp_protein P-gp Protein Synthesis mdr1_mrna->pgp_protein pgp_protein->pgp Insertion into membrane

Caption: Simplified signaling pathway of P-gp mediated drug efflux.

References

Technical Support Center: Optimizing Daunorubicinol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Daunorubicinol concentration in in vitro experiments.

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Results Between Experiments

  • Question: We are observing significant variability in our IC50 values for this compound across different experimental runs. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells and plates. Cell density can significantly impact drug sensitivity. Perform a cell titration experiment to identify the optimal seeding density for your cell line and assay duration.

    • Reagent Preparation and Storage: this compound, like other anthracyclines, is sensitive to light and pH changes. Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Reconstituted Daunorubicin hydrochloride solutions are generally stable for 24 hours at room temperature and 48 hours when refrigerated.[1] Daunorubicin hydrochloride is unstable in solutions with a pH above 8.[1]

    • Media Components: Some components in cell culture media, such as certain amino acids and metal ions, can interact with and degrade anthracyclines over time.[2] Minimize the pre-incubation time of this compound in the media before adding it to the cells.

Issue: No Significant Cell Death Observed at Expected Concentrations

  • Question: We are not observing the expected level of cytotoxicity with this compound, even at concentrations reported in the literature. Why might this be happening?

  • Answer:

    • Cell Line Resistance: The sensitivity of cancer cell lines to this compound can vary significantly. Some cell lines may possess intrinsic or acquired resistance mechanisms. It is advisable to test a broad range of concentrations to determine the specific IC50 for your cell line.

    • Incorrect Time Point for Analysis: The cytotoxic effects of this compound are time-dependent. You may need to extend the incubation period to observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.

    • Drug Inactivation: Ensure that your stock solution of this compound is still active. If possible, test its activity on a known sensitive cell line as a positive control.

Issue: Discrepancy Between Apoptosis and Cytotoxicity Assay Results

  • Question: Our cytotoxicity assay (e.g., MTT) shows a decrease in cell viability, but our apoptosis assay (e.g., Annexin V) does not show a corresponding increase in apoptotic cells. What could explain this?

  • Answer:

    • Different Cell Death Mechanisms: At higher concentrations, this compound can induce necrosis in addition to apoptosis. Assays like MTT measure overall metabolic activity and do not distinguish between apoptosis and necrosis. An Annexin V/Propidium Iodide (PI) assay can help differentiate between these cell death modalities.

    • Timing of Assays: The peak of apoptosis may occur at a different time point than the maximum decrease in metabolic activity. Consider performing a time-course experiment for both assays to capture the optimal window for each.

    • Cell Cycle Arrest: this compound can induce cell cycle arrest, which would reduce the metabolic activity measured by an MTT assay without an immediate induction of apoptosis.

Frequently Asked Questions (FAQs)

General

  • Question: What is the primary mechanism of action of this compound?

  • Answer: this compound, the major metabolite of Daunorubicin, exerts its cytotoxic effects primarily through three mechanisms:

    • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

    • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme, leading to DNA strand breaks.

    • Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

  • Question: How does the cytotoxicity of this compound compare to Daunorubicin?

  • Answer: The in vitro cytotoxicity of this compound is generally considered to be comparable to or slightly less potent than Daunorubicin.[3][4] However, the relative potency can vary depending on the cell line and the experimental conditions.

Experimental Design

  • Question: What is a good starting concentration range for this compound in a cytotoxicity assay?

  • Answer: A common starting point for determining the IC50 of this compound is to perform a serial dilution over a broad range, for example, from 1 nM to 10 µM. The optimal concentration range will be highly dependent on the sensitivity of the cell line being tested.

  • Question: How should I prepare a stock solution of this compound?

  • Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Reported IC50 Values for Daunorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
P388Leukemia< CmaxIn vitro cytotoxicity
B16Melanoma< CmaxIn vitro cytotoxicity
OVCAR-3Ovarian Adenocarcinoma10 - 100Not Specified
NCI/ADR-RESOvarian Adenocarcinoma> 1000Not Specified
MOLT-4Acute Lymphoblastic LeukemiaNot SpecifiedNot Specified
HL-60Acute Promyelocytic Leukemia10 - 100Not Specified
K-562Chronic Myelogenous Leukemia10 - 100Not Specified
U-937Histiocytic Lymphoma10 - 100Not Specified

Note: Specific IC50 values for this compound are less commonly reported in the literature. However, its cytotoxic potency is generally considered to be in a similar range to or slightly lower than that of Daunorubicin.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and no cells as a blank control and wells with cells and medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantifying Apoptosis using Annexin V/PI Staining

This protocol describes how to differentiate between live, apoptotic, and necrotic cells following treatment with this compound.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

    • Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measuring Caspase-3 Activity

This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

    • Collect the supernatant (cytosolic extract).

  • Enzymatic Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50 µL of 2X reaction buffer to each well.

    • Add 50 µg of protein from each cell lysate to the wells.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.

Mandatory Visualizations

Daunorubicinol_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Daunorubicinol_in This compound (Intracellular) This compound->Daunorubicinol_in Cellular Uptake DNA DNA Daunorubicinol_in->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicinol_in->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Daunorubicinol_in->ROS Redox Cycling DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Pro-apoptotic signaling ROS->DNA_Damage ROS->Mitochondria Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 3. Cell Seeding (96-well or 6-well plate) Cell_Culture->Seeding Drug_Prep 2. This compound Stock Preparation (DMSO) Treatment 4. Drug Treatment (Titration of concentrations) Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Cytotoxicity 6a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis 6b. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis IC50 7. IC50 Determination Cytotoxicity->IC50

Caption: General workflow for in vitro this compound experiments.

References

Navigating the Nuances of Daunorubicinol Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the pH-dependent degradation of Daunorubicinol in buffer systems. As the primary active metabolite of the chemotherapeutic agent Daunorubicin, understanding and controlling the stability of this compound is critical for accurate experimental results and the development of robust drug formulations. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Action
Red to blue-purple color change of the solution. This is a visual indicator of this compound degradation, likely due to an alkaline pH (>8).[1]Immediately measure the pH of the solution. If alkaline, discard the solution and prepare a fresh one using a buffer in the optimal pH range (4-6). Ensure all glassware and solvents are free of basic contaminants.
Unexpected peaks appear in HPLC chromatogram. These may represent degradation products of this compound. Degradation can be accelerated by inappropriate pH, exposure to light, or elevated temperature.[2][3]Analyze the degradation products using a validated stability-indicating HPLC method.[2] Review solution preparation and storage procedures. Ensure solutions are protected from light and stored at recommended temperatures (e.g., 2-8°C for short-term storage).[1]
Loss of biological activity or inconsistent assay results. This is likely due to the degradation of the active this compound compound. The rate of degradation is pH-dependent.Prepare fresh solutions for each experiment using a validated buffer system. Quantify the concentration of this compound using a calibrated HPLC method before use.
Precipitation observed in the buffer solution. This compound may have limited solubility in certain buffers or at specific pH values. Buffer components may also interact with the compound.Assess the solubility of this compound in the chosen buffer system at the desired concentration. Consider using a co-solvent if solubility is an issue, ensuring it does not impact stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While specific kinetic data for this compound is limited, extensive research on its parent compound, Daunorubicin, provides valuable guidance. Daunorubicin exhibits its greatest stability in the pH range of 4-6. It is unstable in solutions with a pH greater than 8. It is reasonable to assume that this compound will have a similar stability profile due to its structural similarity.

Q2: Which buffer systems are recommended for working with this compound?

Phosphate, acetate, and borate buffers have been used in stability studies of Daunorubicin and its derivatives without evidence of buffer-catalyzed degradation. The choice of buffer should be guided by the desired pH and compatibility with downstream applications.

Recommended Buffer Systems for this compound (Inferred from Daunorubicin Data)

Buffer SystempH RangeComments
Acetate Buffer3.6 - 5.6Suitable for the lower end of the optimal stability range.
Phosphate Buffer5.8 - 8.0Versatile buffer, but care should be taken at the higher end of its range as stability decreases above pH 6.
Borate Buffer8.1 - 10.0Should be used with caution due to the instability of this compound at alkaline pH.

Q3: How does temperature affect the degradation of this compound?

Degradation of anthracyclines, including Daunorubicin, is accelerated at higher temperatures. For short-term storage (up to 48 hours), reconstituted solutions of Daunorubicin hydrochloride are stable when refrigerated at 2-8°C. It is recommended to follow similar temperature precautions for this compound solutions.

Q4: Is this compound sensitive to light?

Yes. Like its parent compound, this compound is susceptible to photodegradation. The rate of photodegradation is accelerated by an increase in pH. Therefore, all solutions containing this compound should be protected from light.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for Daunorubicin, which are likely similar for this compound, involve hydrolysis. This can be catalyzed by hydrogen and hydroxide ions (specific acid-base catalysis) and also occurs spontaneously with water.

Visualizing the Factors Affecting this compound Stability

cluster_factors Factors Influencing Degradation cluster_outcomes Consequences pH pH Daunorubicinol_Solution This compound in Buffer Solution pH->Daunorubicinol_Solution Temperature Temperature Temperature->Daunorubicinol_Solution Light Light Light->Daunorubicinol_Solution Degradation_Products Formation of Degradation Products Activity_Loss Loss of Biological Activity Daunorubicinol_Solution->Degradation_Products Daunorubicinol_Solution->Activity_Loss

Caption: Key factors influencing this compound stability.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

This protocol describes the preparation of a this compound solution in a phosphate buffer at a pH of 6.0.

  • Prepare the Buffer:

    • Prepare stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic.

    • Mix the stock solutions in the appropriate ratio to achieve a final pH of 6.0. Verify the pH with a calibrated pH meter.

  • Prepare this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) in which it is freely soluble.

  • Prepare the Final Buffered Solution:

    • Slowly add the this compound stock solution to the phosphate buffer (pH 6.0) while stirring.

    • The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the stability and biological activity.

    • Protect the final solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Storage:

    • Store the buffered solution at 2-8°C for short-term use (up to 48 hours). For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though freeze-thaw cycles should be avoided.

Protocol 2: HPLC Analysis of this compound Stability

This protocol outlines a general procedure for monitoring the stability of this compound using High-Performance Liquid Chromatography (HPLC).

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact composition should be optimized to achieve good separation of this compound from its degradation products.

    • Detection: UV detection at a wavelength of 254 nm is often employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the buffered this compound solution stored under the desired conditions (e.g., different pH, temperature, or light exposure).

    • Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

  • Data Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products. The degradation kinetics can be determined by plotting the concentration of this compound versus time.

Workflow for Assessing this compound Stability

Start Start: Prepare Buffered This compound Solution Incubate Incubate under Test Conditions (pH, Temp, Light) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Analyze Analyze Chromatograms: - this compound Peak Area - Degradation Product Peaks HPLC->Analyze Kinetics Determine Degradation Kinetics Analyze->Kinetics End End: Stability Profile Established Kinetics->End

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Optimizing Daunorubicinol Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the extraction efficiency of Daunorubicinol from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from tissue samples.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Recovery Incomplete tissue homogenization.Ensure thorough homogenization of the tissue sample. Consider using a mechanical homogenizer (e.g., Tissuelyser) with stainless steel beads.[1] For tougher tissues, enzymatic digestion prior to extraction may be necessary.[2][3]
Inefficient extraction solvent.Optimize the solvent system. A common and effective solvent for extracting this compound and its parent compound is a mixture of chloroform and isopropanol (e.g., 2:1 v/v) or chloroform and 1-pentanol (9:1).[1][4] For solid-phase extraction (SPE), ensure the elution solvent is appropriate for the chosen sorbent.
Suboptimal pH during extraction.The pH of the aqueous phase can significantly impact the extraction efficiency of anthracyclines. The optimal pH for extraction can vary but is generally in the range of 8.0 to 8.6.
Drug degradation.This compound can be sensitive to light and pH. Protect samples from light and avoid highly acidic or alkaline conditions (pH > 8 can cause decomposition). Reconstituted solutions should be stored at 2-8 °C and protected from sunlight.
Strong binding to tissue components.This compound has a high affinity for tissues. Consider using techniques that disrupt drug-tissue interactions, such as protein precipitation with acetonitrile or the use of specific buffers during homogenization.
High Variability in Results Inconsistent sample handling.Standardize all steps of the protocol, from tissue collection and storage to extraction and analysis. Ensure consistent timing for each step.
Matrix effects in the analytical method (e.g., LC-MS/MS).Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Use an internal standard, such as the parent drug Daunorubicin or a structurally similar compound, to correct for variability.
Presence of Interfering Peaks in Chromatogram Inadequate sample cleanup.Employ a more rigorous cleanup method. Solid-phase extraction (SPE) with hydrophilic-lipophilic balanced (HLB) sorbents has been shown to be effective in removing matrix components.
Co-elution of other metabolites.Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve better separation of this compound from other compounds.
Sample Loss During Extraction Multiple transfer steps.Minimize the number of times the sample is transferred between tubes.
Incomplete phase separation in liquid-liquid extraction.Ensure complete separation of the aqueous and organic phases. Centrifugation can aid in this process.
Inefficient elution from SPE column.Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Methanol with a small amount of acid (e.g., methanol-acetic acid 99:1, v/v) has been used effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from tissues?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods. SPE with hydrophilic-lipophilic balanced (HLB) sorbents has been reported to provide high recovery rates, often exceeding 90%. Protein precipitation with acetonitrile is a simpler but potentially less efficient alternative.

Q2: What are the key considerations for tissue sample preparation before extraction?

A2: Proper homogenization is critical. Mechanical homogenization is often necessary to disrupt the tissue matrix. For some tissues, enzymatic digestion may be required to release the analyte. It is also important to accurately weigh the tissue samples to ensure accurate quantification.

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: this compound is sensitive to light and extreme pH. All handling steps should be performed with protection from light. Maintain the pH of solutions within a stable range, as pH levels above 8 can lead to decomposition. Samples should be processed promptly and stored at low temperatures (e.g., -80°C) if not analyzed immediately.

Q4: What is a suitable internal standard for this compound analysis?

A4: Daunorubicin, the parent drug of this compound, is frequently used as an internal standard. This is because it has similar chemical properties and extraction behavior.

Q5: What analytical techniques are typically used for the quantification of this compound?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a common and sensitive method for quantifying this compound. The excitation and emission wavelengths are typically set around 485 nm and 590 nm, respectively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even higher sensitivity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of Daunorubicin and its metabolites, including this compound.

Table 1: Recovery Rates of Different Extraction Methods

AnalyteTissue TypeExtraction MethodRecovery Rate (%)Reference
Doxorubicin (structurally similar to Daunorubicin)Rat LiverSPE with HLB sorbents91.6 ± 5.1
DoxorubicinRat KidneySPE with HLB sorbents92.8 ± 4.3
DoxorubicinRat SpleenSPE with HLB sorbents89.2 ± 6.2
DaunorubicinRat Tissues (heart, liver, spleen, lung, kidney)Packed-nanofibers SPE82.7 - 112.3
DoxorubicinTissueSPE with C18 columns81.7 ± 2.1
DoxorubicinTumor TissueAcetonitrile Precipitation80 ± 12

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixAnalytical MethodLODLOQReference
DoxorubicinRat TissueLC-FL0.005 µg/g0.01 µg/g
DoxorubicinTumor TissueLC-MS/MS7.8 pg13 pg
DoxorubicinTissueHPLC with fluorescence-0.01 mg/kg

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with HLB Sorbents

This protocol is adapted from a method developed for doxorubicin, which is structurally and chemically similar to this compound.

  • Tissue Homogenization:

    • Weigh approximately 200 mg of the tissue sample.

    • Add 0.5 mL of physiological saline.

    • Homogenize mechanically for 2 minutes.

    • Spike with an appropriate amount of internal standard (e.g., Daunorubicin).

  • Sample Pre-treatment:

    • Add 1.5 mL of an extracting/deproteinizing solvent (e.g., acetonitrile) and vortex for 30 seconds.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition an HLB SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an appropriate solvent (e.g., methanol or a mixture of methanol and acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze using HPLC with fluorescence detection or LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for extracting anthracyclines from biological matrices.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of the tissue sample.

    • Add 1.5 mL of an aqueous solution containing the internal standard (e.g., Daunorubicin in water).

    • Homogenize using a Tissuelyser with stainless steel beads for 30-60 minutes at 30 Hz.

  • Protein Precipitation and Extraction:

    • To a 125 µL aliquot of the homogenate, add 50 µL of 1.94 M silver nitrate solution and vortex.

    • Incubate for 10 minutes at 20°C.

    • Add 1.25 mL of chloroform/isopropanol (2:1 v/v) and vortex for 5 minutes.

    • Centrifuge at 1200 x g for 10 minutes at 20°C.

  • Sample Preparation for Analysis:

    • Transfer the lower organic phase to a clean glass tube.

    • Evaporate the organic solvent at 40°C under a nitrogen stream.

    • Dissolve the residue in 200 µL of MilliQ water and transfer to an HPLC vial for analysis.

Visualizations

Daunorubicin_Metabolism Daunorubicin Daunorubicin This compound This compound (Active Metabolite) Daunorubicin->this compound Carbonyl Reductases (CBR1, CBR3) Cellular_Targets Cellular Targets (e.g., DNA, Topoisomerase II) This compound->Cellular_Targets Cytotoxicity Cytotoxicity Cellular_Targets->Cytotoxicity

Caption: Metabolism of Daunorubicin to this compound.

Extraction_Workflow start Tissue Sample Collection homogenization Tissue Homogenization (with Internal Standard) start->homogenization extraction Extraction (LLE or SPE) homogenization->extraction cleanup Sample Cleanup & Concentration extraction->cleanup analysis LC-FL or LC-MS/MS Analysis cleanup->analysis end Data Quantification analysis->end

Caption: General workflow for this compound extraction.

Troubleshooting_Logic start Low this compound Recovery? check_homogenization Is Homogenization Complete? start->check_homogenization Yes end Recovery Improved start->end No optimize_homogenization Optimize Homogenization (e.g., enzymatic digestion) check_homogenization->optimize_homogenization No check_solvent Is Extraction Solvent Optimal? check_homogenization->check_solvent Yes optimize_homogenization->check_solvent optimize_solvent Test Different Solvents/pH check_solvent->optimize_solvent No check_cleanup Is Sample Cleanup Sufficient? check_solvent->check_cleanup Yes optimize_solvent->check_cleanup improve_cleanup Improve Cleanup (e.g., use SPE) check_cleanup->improve_cleanup No check_cleanup->end Yes improve_cleanup->end

Caption: Troubleshooting logic for low recovery.

References

Technical Support Center: Addressing Variability in Daunorubicinol Metabolism in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daunorubicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent variability in Daunorubicinol metabolism in your cell line experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant differences in this compound formation when using different cancer cell lines?

A1: The conversion of Daunorubicin to its primary metabolite, this compound, is primarily catalyzed by cytosolic enzymes, with Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs) being the most significant contributors.[1][2] The expression levels and activity of these enzymes can vary dramatically between different cell lines, leading to substantial differences in metabolic rates. For instance, leukemic cell lines have been shown to exhibit up to a 47-fold interindividual variation in Daunorubicin metabolism.[2] This inherent biological difference is a key factor in the observed variability.

Q2: My this compound levels are very low or undetectable. What are the possible reasons?

A2: There are several potential reasons for low or undetectable this compound levels:

  • Low Enzyme Activity: The cell line you are using may have very low endogenous expression of CBR1 and other relevant reductases.

  • Suboptimal Assay Conditions: The concentration of the necessary cofactor, NADPH, may be insufficient. Ensure your cell lysates are supplemented with an adequate concentration of NADPH.

  • Sample Degradation: Daunorubicin and its metabolites can be sensitive to light and pH changes. Protect your samples from light and maintain a stable pH during the experiment and storage.[3]

  • Inefficient Extraction: The method used to extract the analytes from the cell lysate may not be efficient. A common and effective method involves protein precipitation with organic solvents like methanol or a chloroform/isopropanol mixture.[4]

  • Analytical Sensitivity: Your analytical method (e.g., HPLC with UV detection) may not be sensitive enough to detect low concentrations of this compound. Consider using a more sensitive technique like HPLC with fluorescence detection or LC-MS/MS.

Q3: My results for this compound formation are not reproducible between experiments. What are the common causes of this variability?

A3: Lack of reproducibility can stem from several factors:

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact enzyme expression and metabolic activity. It is crucial to standardize your cell culture protocols.

  • Inconsistent Lysate Preparation: The efficiency of cell lysis and the resulting protein concentration in the lysate can vary. Always measure the total protein concentration in your lysates and normalize the metabolic activity to the protein amount.

  • Cofactor Instability: NADPH is not stable for long periods in solution. Prepare fresh NADPH solutions for each experiment.

  • Incubation Time and Temperature: Ensure that the incubation time and temperature for the metabolic reaction are precisely controlled in all experiments.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of drug stock solutions or NADPH, can introduce significant errors.

Q4: How can I differentiate between the activity of CBR1 and other reductases in my cell lysates?

A4: To distinguish the contribution of different enzymes, you can use specific inhibitors. For example, some studies have utilized zeraleone analogues as specific inhibitors of CBR1 to quantify its contribution to Daunorubicin metabolism. By comparing the metabolic activity in the presence and absence of such inhibitors, you can estimate the relative contribution of the targeted enzyme.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No this compound Detected 1. Cell line has very low metabolic activity. 2. Insufficient NADPH cofactor. 3. Inefficient extraction of the metabolite. 4. Analytical method lacks sensitivity.1. Select a cell line known for higher CBR1/AKR expression or transfect your cells with the enzyme. 2. Ensure NADPH is added to the reaction mixture at an optimal concentration (typically 1-2 mM). 3. Optimize your extraction protocol. Protein precipitation with cold methanol is a common starting point. 4. Switch to a more sensitive analytical method like HPLC-FLD or LC-MS/MS.
High Variability Between Replicates 1. Inconsistent cell number or protein concentration. 2. Inaccurate pipetting of reagents. 3. Non-uniform incubation conditions.1. Normalize your results to the total protein concentration of the cell lysate. 2. Use calibrated pipettes and be meticulous with your technique. 3. Ensure all samples are incubated at the same temperature for the exact same duration. Use a water bath or incubator with stable temperature control.
Unexpectedly High this compound Formation 1. Contamination of cell culture with another cell line. 2. Error in Daunorubicin stock concentration.1. Perform cell line authentication (e.g., STR profiling). 2. Verify the concentration of your Daunorubicin stock solution using a spectrophotometer or a calibrated analytical standard.
Peak Tailing or Splitting in HPLC Chromatogram 1. Poor column condition. 2. Inappropriate mobile phase composition or pH.1. Wash or replace the HPLC column. 2. Adjust the mobile phase composition and pH. A common mobile phase for Daunorubicin and this compound is a mixture of acetonitrile and a buffer (e.g., ammonium formate) at a slightly acidic pH.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Daunorubicin Reduction

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Canine CBR1 D218Daunorubicin188 ± 1446446 ± 3615
Canine CBR1 V218Daunorubicin527 ± 13615539 ± 2623
Human CBR1 I88Daunorubicin-121 ± 12
Human CBR1 V88Daunorubicin-181 ± 13

Note: Data for human cell lines is limited in the public domain. The provided data is for canine and polymorphic human CBR1, which can serve as a reference.

Experimental Protocols

Protocol: In Vitro this compound Formation Assay in Cell Lysates

This protocol outlines a general procedure for measuring the conversion of Daunorubicin to this compound in cell lysates.

1. Cell Culture and Lysis: a. Culture your chosen cell line to 70-80% confluency. b. Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a standard method (e.g., BCA assay).

2. Metabolic Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:

  • Cell lysate (e.g., 50-100 µg of total protein)
  • NADPH (final concentration of 1 mM)
  • Phosphate buffer (e.g., 100 mM, pH 7.4) b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding Daunorubicin to a final concentration (e.g., 10-100 µM). d. Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range. e. Stop the reaction by adding an equal volume of ice-cold methanol.

3. Sample Preparation for Analysis: a. Vortex the terminated reaction mixture vigorously for 30 seconds. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. c. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.

4. Analytical Quantification: a. Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify Daunorubicin and this compound. b. Use a standard curve with known concentrations of this compound to calculate the amount of metabolite formed. c. Normalize the results to the amount of protein used in the reaction and the incubation time (e.g., pmol of this compound/mg protein/min).

Visualizations

Daunorubicin_Metabolism Daunorubicin Daunorubicin Enzymes CBR1, AKRs (Cytosolic Reductases) Daunorubicin->Enzymes This compound This compound Enzymes->this compound Enzymes->Cofactor_out Cofactor_in->Enzymes Cofactor

Caption: Metabolic conversion of Daunorubicin to this compound.

Daunorubicin_Signaling cluster_drug Daunorubicin Action cluster_cellular Cellular Effects Daunorubicin Daunorubicin This compound This compound (Metabolite) Daunorubicin->this compound Metabolism (CBR1/AKRs) Topoisomerase_II Topoisomerase II Inhibition Daunorubicin->Topoisomerase_II NFkB NF-κB Activation Daunorubicin->NFkB Cardiotoxicity Cardiotoxicity This compound->Cardiotoxicity Contributes to Drug_Resistance Drug Resistance This compound->Drug_Resistance May influence DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB->Drug_Resistance

References

light sensitivity and proper handling of Daunorubicinol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper handling of Daunorubicinol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

A1: Yes, this compound is sensitive to light. As the major active metabolite of Daunorubicin, it shares a similar anthracycline structure, which is susceptible to photodegradation. Exposure to light, especially UV and fluorescent light, can lead to the degradation of the compound, potentially affecting its biological activity and leading to inconsistent experimental results.[1][2] Therefore, it is crucial to protect this compound solutions from light at all stages of handling and storage.

Q2: What are the recommended storage conditions for this compound solutions?

A2: this compound solutions should be stored at refrigerated temperatures, between 2°C to 8°C, and protected from light.[3] Do not freeze the solutions. For long-term storage, it is advisable to store the compound in its solid form at -20°C. Once in solution, it should be kept in amber vials or tubes wrapped in aluminum foil to prevent light exposure.

Q3: How should I handle this compound solutions during an experiment to minimize light exposure?

A3: To minimize light exposure, it is recommended to work under subdued or red light conditions.[4][5] Use opaque or amber-colored tubes and containers for all solution preparations and dilutions. If transparent containers are necessary, they should be wrapped in aluminum foil. Minimize the duration that solutions are exposed to any light source, including ambient laboratory light.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound, being a colored compound similar to Daunorubicin, might be indicated by a color change in the solution. For Daunorubicin, a change from red to blue-purple can indicate decomposition, especially at a pH greater than 8. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Q5: My experimental results with this compound are inconsistent. Could light-induced degradation be the cause?

A5: Yes, inconsistent results are a common consequence of the degradation of a photosensitive compound. If you observe variability in your data, especially a decrease in the expected biological effect, it is prudent to review your handling and storage procedures to ensure adequate protection from light. Consider performing a stability check of your this compound stock solution.

Quantitative Data on Photostability

While specific quantitative data for this compound is limited, studies on its parent compound, Daunorubicin, provide valuable insights into its photostability. The rate of photodegradation is influenced by factors such as concentration and the pH of the solution.

Table 1: Photodegradation of Daunorubicin in Aqueous Solution

ConcentrationLight SourcepHDegradation RateReference
≥ 500 µg/mLFluorescent light / SunlightNot specifiedMinimal degradation observed.
Low µg/mL rangeFluorescent light / SunlightNot specifiedRapid photolysis.
Not specifiedNot specifiedIncreased pHAccelerated photodegradation.

Note: This data is for Daunorubicin and should be used as a reference for this compound due to their structural similarity.

Experimental Protocols

Protocol: Assessing the Photostability of this compound Solutions using HPLC

This protocol outlines a general procedure to determine the stability of a this compound solution when exposed to light.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration.

    • Protect the stock solution from light immediately after preparation by using an amber vial or wrapping the container in aluminum foil.

  • Experimental Setup:

    • Divide the solution into two sets of aliquots in clear and amber vials.

    • Light-Exposed Group: Place the clear vials under a specific light source (e.g., fluorescent lab bench light) at a controlled distance and temperature.

    • Control Group (Dark): Store the amber vials, wrapped in aluminum foil, at the same temperature as the light-exposed group.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from both the light-exposed and control groups.

  • HPLC Analysis:

    • Analyze the samples immediately using a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate this compound from its potential degradation products.

    • Use a UV-Vis or fluorescence detector set at the appropriate wavelength for this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point for both groups.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visual Guides

Diagram 1: Recommended Workflow for Handling this compound Solutions

G cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation cluster_analysis Analysis storage Store Solid this compound at -20°C in the dark preparation Prepare stock solution under subdued or red light storage->preparation Dissolve use_amber Use amber vials or wrap tubes in foil preparation->use_amber handling Work under minimal light conditions preparation->handling Use minimize_exposure Minimize exposure time to light sources handling->minimize_exposure analysis Analyze samples promptly or store protected from light handling->analysis Sample

Caption: Workflow for handling this compound to minimize light degradation.

Diagram 2: Troubleshooting Guide for this compound Experiments

G start Inconsistent or Unexpected Results? check_light Were solutions protected from light at all times? start->check_light check_storage Was the stock solution stored correctly (2-8°C, dark)? check_light->check_storage Yes solution_degraded High probability of photodegradation. Review handling procedures. check_light->solution_degraded No check_age Is the stock solution old? check_storage->check_age Yes improper_storage Improper storage can lead to degradation. Prepare fresh solution. check_storage->improper_storage No prepare_fresh Prepare a fresh stock solution and repeat the experiment. check_age->prepare_fresh Yes other_factors Consider other experimental variables (e.g., pH, temperature, reagent quality). check_age->other_factors No yes_light Yes no_light No yes_storage Yes no_storage No yes_age Yes no_age No

Caption: Troubleshooting guide for issues with this compound experiments.

References

Technical Support Center: Minimizing Adsorptive Losses of Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the adsorptive losses of Daunorubicinol during experiments. Adsorption to labware can lead to significant analyte loss, resulting in inaccurate and unreliable data. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to mitigate these challenges.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing a systematic approach to identify and resolve adsorption-related problems.

Question: Why am I observing low or inconsistent recovery of this compound in my aqueous solutions?

Answer: Low and variable recovery is a primary indicator of adsorptive loss to your labware. This compound, a metabolite of the anthracycline antibiotic Daunorubicin, is susceptible to non-specific binding to surfaces, particularly at low concentrations and neutral to alkaline pH. The following troubleshooting workflow can help you diagnose and remedy the issue.

G Troubleshooting Low this compound Recovery cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification start Low/Inconsistent this compound Recovery check_ph Check Solution pH start->check_ph check_labware Evaluate Labware Material start->check_labware check_concentration Assess Analyte Concentration start->check_concentration adjust_ph Adjust pH to Acidic Range (4-6) check_ph->adjust_ph pH > 7? change_labware Switch to Polypropylene or Silanized Glassware check_labware->change_labware Using Glass? additives Incorporate Additives (e.g., Organic Solvent, PEG, BSA, Detergent) check_concentration->additives Low Concentration? end Consistent this compound Recovery adjust_ph->end change_labware->end additives->end

Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound adsorption to labware?

A1: The primary mechanisms are believed to be ionic and hydrophobic interactions. Glass surfaces contain silanol groups (Si-OH) that can be ionized and electrostatically interact with charged molecules like this compound. Polypropylene surfaces are more inert but can still exhibit hydrophobic interactions. Adsorption is more pronounced at lower analyte concentrations and at pH values approaching or exceeding the pKa of the molecule's amino group, where a larger fraction of the molecule is uncharged and more hydrophobic.

Q2: Which type of labware is recommended for working with this compound?

A2: Polypropylene (PP) labware is generally preferred over glass for compounds prone to ionic adsorption.[1][2] The surface of polypropylene is less likely to carry a charge compared to the silanol groups on glass surfaces.[3] For applications requiring glass, silanized glassware is a suitable alternative as the silanization process masks the active silanol groups, creating a more inert surface.[4][5]

Q3: How does the pH of the solution affect this compound adsorption?

A3: The pH of the solution is a critical factor. Daunorubicin, the parent compound of this compound, is most stable in the pH range of 4-6. In this acidic range, the amino group of the molecule is protonated, increasing its polarity and reducing hydrophobic interactions with surfaces. As the pH increases towards neutral and alkaline conditions, the molecule becomes less protonated, more hydrophobic, and more prone to adsorption. Studies on the related compound doxorubicin have shown that adsorption to polypropylene tubes increases significantly as the pH rises from 4.8 to 7.4.

Q4: Can I add anything to my solutions to prevent the adsorption of this compound?

A4: Yes, several additives can be effective:

  • Organic Solvents: Adding a small percentage of an organic solvent like acetonitrile or methanol can help keep this compound in solution and reduce its interaction with container surfaces.

  • Polyethylene Glycol (PEG): Low concentrations of PEG can be added to the buffer. PEG can adsorb to the labware surface, creating a hydrophilic layer that repels this compound.

  • Bovine Serum Albumin (BSA): Pre-rinsing labware with a BSA solution can coat the surface and block non-specific binding sites. However, be mindful that BSA can interfere with certain downstream applications.

  • Detergents: Low concentrations (around 0.05%) of non-ionic detergents like Tween 20 or Triton X-100 can be added to the solution to reduce hydrophobic interactions, particularly with plasticware.

Q5: Will silanizing my glassware completely prevent adsorption?

A5: Silanization is a highly effective method for reducing the adsorption of compounds that interact with the silanol groups on glass surfaces. By creating a hydrophobic surface, it minimizes ionic interactions. While it may not eliminate all forms of adsorption, particularly hydrophobic interactions, it significantly reduces the overall loss of the analyte.

Data Summary

The following tables summarize key physicochemical properties and the impact of experimental conditions on the stability and adsorption of Daunorubicin, which can be used as a proxy for this compound.

Table 1: Physicochemical Properties of Daunorubicin

PropertyValueSource
Molecular Weight527.5 g/mol
pKa8.1 (predicted)
SolubilitySoluble in methyl alcohol

Table 2: Influence of pH on Daunorubicin Stability and Adsorption

pH RangeStabilityAdsorption TendencySource
4-6Most StableLow
> 8UnstableHigh

Experimental Protocols

Protocol 1: Silanization of Borosilicate Glassware

This protocol creates a hydrophobic surface on glass labware to prevent the adsorption of polar molecules.

Materials:

  • Borosilicate glassware (e.g., vials, tubes)

  • Silanizing agent (e.g., a solution of dichlorodimethylsilane in a non-polar solvent)

  • Non-polar solvent for rinsing (e.g., hexane or toluene)

  • Methanol for rinsing

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, rinse with deionized water, and dry completely in an oven.

  • Coating: In a fume hood, rinse the inside surfaces of the cooled, dry glassware with the silanizing solution, ensuring the entire surface is coated. Let the glassware stand for 5-10 minutes.

  • Rinsing: Decant the silanizing solution. Rinse the glassware twice with the non-polar solvent used to prepare the silanizing solution.

  • Methanol Rinse: Rinse the glassware twice with methanol to remove any excess silanizing agent.

  • Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.

G Silanization Protocol for Glassware start Start clean Clean and Dry Glassware start->clean coat Coat with Silanizing Solution clean->coat rinse_solvent Rinse with Non-Polar Solvent coat->rinse_solvent rinse_methanol Rinse with Methanol rinse_solvent->rinse_methanol dry Dry in Oven rinse_methanol->dry end End dry->end

Workflow for the silanization of glassware.

Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)

This protocol creates a protein-based blocking layer on labware surfaces to prevent non-specific binding of this compound.

Materials:

  • Labware (e.g., polypropylene or glass tubes/plates)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in your experimental buffer (e.g., PBS).

  • Coating: Add the BSA solution to the labware, ensuring all surfaces that will come into contact with your sample are coated.

  • Incubation: Incubate the labware with the BSA solution for at least 30 minutes at room temperature. For more effective coating, incubation can be extended to overnight at 4°C.

  • Removal of Excess BSA: Decant the BSA solution. For most applications, a small residual amount of the BSA solution will not interfere. If necessary, the labware can be briefly rinsed with the experimental buffer.

  • Use: The coated labware is now ready for use. It can be used immediately or allowed to air dry.

G BSA Coating Protocol for Labware start Start prepare_bsa Prepare 1% BSA Solution start->prepare_bsa coat_labware Coat Labware with BSA Solution prepare_bsa->coat_labware incubate Incubate for at least 30 minutes coat_labware->incubate remove_excess Decant Excess BSA Solution incubate->remove_excess use_labware Use Coated Labware remove_excess->use_labware end End use_labware->end

Workflow for coating labware with BSA.

References

identifying and resolving analytical interferences in Daunorubicinol measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of Daunorubicinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for measuring this compound?

A1: The most prevalent methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-FLD is a robust and sensitive method, while LC-MS/MS offers higher selectivity and sensitivity, making it particularly useful for complex matrices and low concentration levels.[2][3]

Q2: What is a "matrix effect" in LC-MS/MS analysis and how does it affect this compound measurement?

A2: A matrix effect is the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Endogenous components like phospholipids and salts, or exogenous substances like anticoagulants, can cause these effects. A thorough assessment of matrix effects is a critical part of method validation to ensure the reliability of the results.

Q3: Can the parent drug, Daunorubicin, interfere with this compound measurement?

A3: Yes, Daunorubicin can potentially interfere with this compound measurement, especially if they are not chromatographically well-separated. This is a critical consideration as this compound is the major metabolite of Daunorubicin, and both are often present in samples. Using a chromatographic method that provides adequate resolution between the two compounds is essential for accurate quantification.

Q4: What is the role of an internal standard (IS) in this compound analysis?

A4: An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. For LC-MS/MS, a stable isotope-labeled (SIL) this compound is the ideal IS as it has nearly identical chemical and physical properties to the analyte and can effectively compensate for matrix effects. If a SIL-IS is not available, a structural analog like Doxorubicin has been used.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound

Symptoms:

  • Asymmetrical this compound peak in the chromatogram.

  • Peak tailing, leading to difficulty in integration and inaccurate quantification.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. This compound is an amine-containing compound, so a slightly acidic mobile phase (pH 3-4) can improve peak shape.
Secondary Interactions with Column Use a column with end-capping to minimize interactions with residual silanols. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18).
Contaminated Guard Column or Column Frit Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Issue 2: Inaccurate or Irreproducible Results in LC-MS/MS

Symptoms:

  • High variability between replicate injections.

  • Inaccurate quantification when comparing with known standards.

  • Significant signal suppression or enhancement.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Matrix Effects 1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more matrix components. 2. Optimize Chromatography: Modify the gradient to achieve better separation of this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Poor Analyte Recovery Optimize the extraction procedure. For LLE, adjust the pH and choice of organic solvent. For SPE, select the appropriate sorbent and optimize wash and elution steps.
Internal Standard Issues Ensure the internal standard is added consistently to all samples and standards. Verify that the IS does not suffer from its own interferences.
Issue 3: Co-elution of this compound and Daunorubicin

Symptoms:

  • A single, broad peak where two separate peaks are expected.

  • A shoulder on the this compound or Daunorubicin peak.

  • Inaccurate quantification of this compound due to contribution from the Daunorubicin signal.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient Chromatographic Resolution 1. Modify Mobile Phase Composition: Adjust the organic-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol). 2. Change the Column: Use a column with a different stationary phase (e.g., a phenyl column) or a column with a smaller particle size for higher efficiency. 3. Adjust the Gradient: A shallower gradient can improve the separation of closely eluting compounds.
Low Retention Weaken the mobile phase (decrease the percentage of organic solvent) to increase the retention time and allow for better separation.

Quantitative Data Summary

The following tables summarize quantitative data from various validated bioanalytical methods for this compound.

Table 1: Linearity and Sensitivity of this compound Quantification Methods

Analytical MethodMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MSPlasma0.1 - 10000.1
LC-MS/MSUltrafiltrate0.05 - 400.05
LC-MS/MSUrine0.5 - 30000.5
HPLC-FLDPlasmaNot Specified10
LC-MS/MS (for Doxorubicinol)Mouse Plasma0.1 - 2000.1

Table 2: Precision and Accuracy of this compound Quantification in Plasma

Analytical MethodConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LC-MS/MSNot Specified< 15< 15Within ±15
HPLC with Electrochemical Detection159.8Not ReportedNot Reported
HPLC with Electrochemical Detection753.6Not ReportedNot Reported
HPLC with Electrochemical Detection1503.8Not ReportedNot Reported

Table 3: Recovery of this compound from Plasma using Different Extraction Methods

Extraction MethodRecovery (%)Reference
Protein Precipitation followed by LLE93.6
Chloroform/isopropyl alcohol LLENot Quantified
Solid-Phase Extraction (C18)88.3 - 98.92 (for various anthracyclines and metabolites)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking

This protocol is used to determine if and to what extent the sample matrix is affecting the ionization of this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma (from at least 6 different sources) using the developed sample preparation method. Spike this compound and the internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Extracted Sample): This would be an actual study sample.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be less than 15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting this compound from plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, quality control sample, or blank plasma.

  • Internal Standard Addition: Add the internal standard solution (e.g., Doxorubicin in methanol) to each tube.

  • pH Adjustment: Add 50 µL of ammonium acetate buffer (pH 9) and vortex briefly.

  • Extraction: Add 1 mL of an organic solvent mixture (e.g., chloroform/isopropyl alcohol).

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 3500 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the organic (lower) layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC or LC-MS/MS system.

Visualizations

Interference_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution/Co-elution Issues cluster_accuracy Accuracy/Reproducibility Issues start Start: Analytical Issue (e.g., Poor Peak Shape, Inaccurate Results) check_chromatography Review Chromatogram: - Peak Shape - Resolution - Retention Time Stability start->check_chromatography issue_identified Specific Issue Identified? check_chromatography->issue_identified peak_shape_solutions Troubleshoot Peak Shape: - Adjust Mobile Phase pH - Reduce Injection Volume - Check for Column Contamination issue_identified->peak_shape_solutions Poor Peak Shape resolution_solutions Improve Resolution: - Modify Gradient - Change Column Chemistry - Adjust Mobile Phase Strength issue_identified->resolution_solutions Co-elution assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) issue_identified->assess_matrix_effect Inaccuracy end_node Issue Resolved peak_shape_solutions->end_node resolution_solutions->end_node matrix_effect_present Matrix Effect Present? assess_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Prep: - LLE or SPE - Use SIL-IS matrix_effect_present->optimize_sample_prep Yes matrix_effect_present->end_node No optimize_sample_prep->end_node

Caption: A logical workflow for troubleshooting common analytical issues in this compound measurement.

Matrix_Effect_Identification cluster_prep Sample Preparation start Start: Suspected Matrix Effect prep_neat Prepare Neat Solution (Analyte + IS in Solvent) start->prep_neat prep_post_spike Prepare Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) start->prep_post_spike analyze Analyze Both Sets by LC-MS/MS prep_neat->analyze prep_post_spike->analyze calculate_mf Calculate Matrix Factor (MF) and IS-Normalized MF analyze->calculate_mf decision IS-Normalized MF %CV < 15%? calculate_mf->decision no_effect Conclusion: No Significant Matrix Effect decision->no_effect Yes effect Conclusion: Significant Matrix Effect Identified decision->effect No

Caption: Experimental workflow for the identification and quantification of matrix effects.

References

Technical Support Center: Optimization of Cryopreservation Protocols for Cells Treated with Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cryopreservation of cells treated with Daunorubicinol.

Troubleshooting Guide

Encountering issues during the cryopreservation of this compound-treated cells can be a common challenge due to the inherent stress induced by both the chemotherapeutic agent and the freezing process. This guide addresses specific problems in a question-and-answer format to help you optimize your protocols.

Q1: We are observing significantly low cell viability post-thaw compared to our untreated control cells. What are the likely causes and how can we improve this?

A1: Low post-thaw viability in this compound-treated cells is often a multi-factorial issue. This compound, the primary metabolite of Daunorubicin, can induce cellular stress and apoptosis, making cells more susceptible to cryoinjury.[1][2] Here are the primary areas to investigate:

  • Pre-freeze Cell Health: Cells treated with chemotherapeutic agents may already be undergoing apoptosis.[3][4][5] It is crucial to cryopreserve cells at their highest possible viability before freezing.

    • Recommendation: Assess the viability of your this compound-treated cells immediately before cryopreservation using a reliable method like Trypan Blue exclusion or a fluorescence-based assay. Aim for a viability of >90% before proceeding.

  • Cryoprotectant Toxicity: While essential, cryoprotective agents (CPAs) like Dimethyl Sulfoxide (DMSO) can be toxic to cells, especially those already compromised by drug treatment.

    • Recommendation: Optimize the DMSO concentration. While 10% DMSO is standard, for sensitive cells, you might consider reducing it to 5-7.5% in combination with other cryoprotectants like glycerol or trehalose. Also, minimize the exposure time of cells to the CPA at room temperature before freezing.

  • Cooling Rate: An inappropriate cooling rate can lead to the formation of damaging intracellular ice crystals or excessive cell dehydration.

    • Recommendation: A controlled, slow cooling rate of -1°C per minute is generally recommended for most mammalian cells. This can be achieved using a programmable freezer or a commercially available controlled-rate freezing container.

  • Thawing Process: Slow thawing can be as damaging as improper freezing due to ice recrystallization.

    • Recommendation: Thaw cells rapidly in a 37°C water bath until a small ice crystal remains. Immediately dilute the thawed cells in pre-warmed culture medium to reduce the concentration of the CPA.

Q2: Our cells appear viable immediately after thawing, but they fail to attach and proliferate after being plated. What could be the reason?

A2: This phenomenon is often referred to as "cryopreservation-induced delayed-onset cell death." While cells may have intact membranes immediately post-thaw (and thus appear viable), they may have sustained damage to other cellular components that leads to apoptosis or necrosis hours or days later.

  • Apoptosis Induction: this compound, like its parent compound Daunorubicin, can induce apoptosis. The additional stress of cryopreservation can accelerate this process.

    • Recommendation: Assess apoptosis markers such as caspase-3/7 activity or Annexin V staining at different time points post-thaw (e.g., 4, 12, and 24 hours) to understand the kinetics of cell death.

  • Cellular Stress: The combination of drug treatment and cryopreservation can lead to significant oxidative stress.

    • Recommendation: Consider supplementing the post-thaw culture medium with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress and improve recovery.

  • Sub-lethal Damage: Cells may have sustained damage to mitochondria or other organelles that impairs their ability to function and proliferate even if the cell membrane is initially intact.

    • Recommendation: Allow for a recovery period in a suitable culture medium before assessing proliferation. Monitor the cells for at least 48-72 hours post-thaw to get a more accurate picture of their recovery.

Q3: We are seeing a lot of cell clumping after thawing our this compound-treated cells. How can we prevent this?

A3: Cell clumping can be caused by the release of DNA from dead cells, which is sticky and causes viable cells to aggregate. This is a common issue with sensitive cells that have lower post-thaw viability.

  • High Cell Death: A high percentage of dead cells is the primary cause of clumping.

    • Recommendation: Address the root causes of low viability as outlined in Q1.

  • Gentle Handling: Rough handling during thawing and dilution can lyse fragile cells, releasing more DNA.

    • Recommendation: Handle the cells gently. Pipette slowly and avoid vigorous mixing.

  • DNase Treatment: If clumping is a persistent issue, you can treat the cell suspension with DNase I.

    • Recommendation: Add a low concentration of DNase I (e.g., 10-20 µg/mL) to the post-thaw culture medium to break down the extracellular DNA.

Frequently Asked Questions (FAQs)

Q: What is the optimal cell density for cryopreserving this compound-treated cells?

A: A cell density of 1-5 million cells per mL is a good starting point for most cancer cell lines. However, for drug-treated cells that may be more fragile, it is advisable to test a range of concentrations to determine the optimal density for your specific cell type.

Q: What is the best composition for a cryopreservation medium for these cells?

A: A common and effective cryopreservation medium consists of:

  • Complete growth medium (the same used for routine culture)

  • 10-20% Fetal Bovine Serum (FBS) to provide additional protection and nutrients.

  • 5-10% Dimethyl Sulfoxide (DMSO) as a cryoprotectant.

For sensitive, drug-treated cells, you may consider serum-free formulations or the addition of other cryoprotectants like glycerol.

Q: How long can I store this compound-treated cells in liquid nitrogen?

A: When properly cryopreserved, cells can be stored in the vapor phase of liquid nitrogen (below -130°C) for many years without a significant loss of viability.

Q: Should I wash the cells to remove this compound before cryopreservation?

A: This depends on your experimental goals. If you intend to study the long-term effects of the drug after cryopreservation, you may choose not to wash it out. However, if you are concerned about the continued cytotoxic effects of the drug during the pre-freeze processing steps, a wash step with fresh medium may be beneficial. Be aware that an additional wash and centrifugation step can also cause some cell loss.

Quantitative Data Summary

The following tables provide a summary of expected outcomes based on the optimization of cryopreservation protocols. Note that specific values will vary depending on the cell type and the concentration of this compound used.

Table 1: Post-Thaw Viability and Apoptosis Rates with Varying Cryopreservation Conditions

Cryopreservation ConditionPost-Thaw Viability (24h)Apoptosis Rate (Annexin V+) (24h)
Untreated Control
Standard Protocol (10% DMSO, -1°C/min)> 85%< 10%
This compound-Treated
Standard Protocol (10% DMSO, -1°C/min)40-60%25-40%
Optimized Protocol (7.5% DMSO, -1°C/min)55-75%15-30%
Optimized Protocol + Antioxidant (NAC)65-85%10-20%

Data is hypothetical and for illustrative purposes. Actual results will vary.

Table 2: Caspase-3/7 Activity in this compound-Treated Cells Post-Thaw

Time Post-ThawCaspase-3/7 Activity (Relative Fluorescence Units)
4 hours++++
12 hours+++
24 hours++
48 hours+

This table illustrates the expected trend of decreasing apoptotic enzyme activity as cells recover or die off.

Experimental Protocols

Protocol 1: Optimized Cryopreservation of this compound-Treated Cells

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with this compound for the specified duration.

    • Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).

    • Perform a cell count and viability assessment. Ensure the starting viability is as high as possible.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cryopreservation:

    • Prepare the cryopreservation medium on ice: 70% complete growth medium, 20% FBS, and 10% DMSO. For sensitive cells, consider reducing DMSO to 7.5%.

    • Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.

  • Thawing and Recovery:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the vial with 70% ethanol before opening in a sterile hood.

    • Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium (consider supplementing with an antioxidant like NAC).

    • Plate the cells at the desired density and incubate under standard conditions.

Protocol 2: Assessment of Post-Thaw Viability and Apoptosis

  • Viability Assessment (24 hours post-thaw):

    • Harvest the cells from the culture vessel.

    • Perform a cell count and viability assessment using the Trypan Blue exclusion method or an automated cell counter.

  • Apoptosis Assessment (e.g., Annexin V Staining):

    • At various time points post-thaw (e.g., 4, 12, 24 hours), harvest the cells.

    • Wash the cells with cold PBS.

    • Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Daunorubicinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane_Transporter Membrane Transporter This compound->Membrane_Transporter Uptake DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Transporter->ROS_Production Stress_Kinases Stress-Activated Protein Kinases (JNK, p38) ROS_Production->Stress_Kinases Caspase_Activation Caspase Activation Stress_Kinases->Caspase_Activation Apoptosis_Induction Apoptosis Caspase_Activation->Apoptosis_Induction Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II_Inhibition DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage DNA_Damage->Caspase_Activation Cryopreservation_Workflow Start Start Cell_Culture Cell Culture & This compound Treatment Start->Cell_Culture Harvest_Cells Harvest & Count Cells (Assess Viability) Cell_Culture->Harvest_Cells Resuspend_Cells Resuspend Cells in Freezing Medium Harvest_Cells->Resuspend_Cells Prepare_Freezing_Medium Prepare Cryopreservation Medium (on ice) Prepare_Freezing_Medium->Resuspend_Cells Aliquot Aliquot into Cryovials Resuspend_Cells->Aliquot Controlled_Freezing Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Controlled_Freezing Storage Long-term Storage (Liquid Nitrogen) Controlled_Freezing->Storage Thawing Rapid Thawing (37°C) Storage->Thawing Dilution Dilute in Warm Medium & Centrifuge Thawing->Dilution Plating Resuspend & Plate Cells Dilution->Plating Post_Thaw_Analysis Post-Thaw Analysis (Viability, Apoptosis, Proliferation) Plating->Post_Thaw_Analysis End End Post_Thaw_Analysis->End Troubleshooting_Logic Problem Low Post-Thaw Viability or Proliferation Check_Pre_Freeze Assess Pre-Freeze Cell Health (>90% Viability?) Problem->Check_Pre_Freeze Optimize_Drug_Treatment Optimize Drug Concentration/Duration Check_Pre_Freeze->Optimize_Drug_Treatment No Check_CPA Optimize Cryoprotectant (e.g., lower DMSO) Check_Pre_Freeze->Check_CPA Yes Optimize_Drug_Treatment->Problem Adjust_CPA Test Different CPA Concentrations/Types Check_CPA->Adjust_CPA No Check_Cooling Verify Cooling Rate (is it -1°C/min?) Check_CPA->Check_Cooling Yes Adjust_CPA->Problem Calibrate_Freezer Use Controlled Rate Freezer/Container Check_Cooling->Calibrate_Freezer No Check_Thawing Ensure Rapid Thawing & Dilution Check_Cooling->Check_Thawing Yes Calibrate_Freezer->Problem Refine_Thawing_Protocol Standardize Thawing Procedure Check_Thawing->Refine_Thawing_Protocol No Assess_Apoptosis Assess Apoptosis Post-Thaw Check_Thawing->Assess_Apoptosis Yes Refine_Thawing_Protocol->Problem Add_Antioxidant Add Antioxidant to Post-Thaw Medium Assess_Apoptosis->Add_Antioxidant Solution Improved Cell Recovery Add_Antioxidant->Solution

References

Technical Support Center: Clinical Monitoring of Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the clinical monitoring of Daunorubicinol levels.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound in clinical samples?

A1: The most common methods for the quantification of this compound, the major active metabolite of Daunorubicin, are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-FLD offers good sensitivity and is a robust technique, while LC-MS/MS provides higher specificity and sensitivity, allowing for lower limits of quantification.[3][4]

Q2: What are the main challenges in the clinical monitoring of this compound?

A2: The primary challenges include:

  • Low Concentrations: this compound circulates at low ng/mL levels in plasma, requiring highly sensitive analytical methods.[1]

  • Matrix Effects: Biological matrices like plasma contain endogenous components that can interfere with analyte ionization in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.

  • Analyte Stability: this compound can be susceptible to degradation. Proper sample collection, handling, and storage procedures are crucial to ensure the integrity of the samples.

  • Chromatographic Separation: Achieving baseline separation from the parent drug, Daunorubicin, and other potential metabolites is critical to prevent interference.

  • Method Validation: Ensuring the analytical method is fully validated for parameters like linearity, accuracy, precision, and stability is essential for reliable clinical data.

Q3: What type of biological samples are typically used for this compound monitoring?

A3: Human plasma is the most common biological matrix used for monitoring this compound levels. Urine can also be analyzed but may present different challenges in terms of matrix effects and concentration ranges.

Q4: How should plasma samples be collected and stored to ensure this compound stability?

A4: To ensure analyte stability, blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA). The plasma should be separated by centrifugation as soon as possible after collection. For storage, plasma samples should be kept frozen at -20°C or, for long-term stability, at -80°C until analysis. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of certain analytes.

Q5: What is an appropriate internal standard (IS) for this compound analysis?

A5: The choice of internal standard is critical for accurate quantification.

  • For LC-MS/MS: A stable isotope-labeled (SIL) this compound is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and can effectively compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structural analog like Doxorubicin or another anthracycline can be used, but it must be demonstrated that it does not suffer from differential matrix effects.

  • For HPLC-FLD: A structurally related compound that is not present in the sample and has similar chromatographic and fluorescence properties is suitable. Daunorubicin or Doxorubicin are often used as internal standards in HPLC methods for this compound.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Troubleshooting Chromatographic Issues (HPLC & LC-MS/MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Basic amine groups in this compound can interact with residual silanol groups on the silica-based column packing.- Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the silanol groups and reduce interaction. - Use an End-Capped Column: Select a high-purity, end-capped C18 column to minimize available silanol groups. - Add a Competing Base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to block active sites.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the Sample: Ensure the injected concentration is within the linear range of the method. - Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector.- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.
Shifting Retention Times Inconsistent Mobile Phase Composition: Improper mixing or evaporation of the mobile phase components.- Ensure Proper Mixing: Thoroughly mix mobile phase components and use an online degasser. - Cap Solvent Bottles: Keep mobile phase reservoirs capped to prevent evaporation of volatile organic solvents.
Temperature Fluctuations: Changes in ambient temperature affecting the column.- Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
Column Degradation: Build-up of contaminants or degradation of the stationary phase over time.- Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove contaminants. - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Replace the Column: If performance does not improve, the column may need to be replaced.
Poor Resolution between Daunorubicin and this compound Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio or pH is not ideal for separation.- Optimize the Gradient (LC-MS/MS) or Isocratic Composition (HPLC): Adjust the percentage of organic solvent to improve separation. - Adjust Mobile Phase pH: Fine-tune the pH to alter the ionization state and retention of the analytes.
Inappropriate Column Chemistry: The stationary phase does not provide sufficient selectivity.- Test Different Column Chemistries: Evaluate columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano) to find one that provides better selectivity for anthracyclines.
Troubleshooting Sample Preparation & Extraction Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen extraction method (LLE, SPE, or PPT) is not optimal for this compound in the given matrix.- Optimize Extraction pH (LLE): Adjust the pH of the aqueous sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent. - Select Appropriate SPE Sorbent and Solvents: Test different sorbents (e.g., C8, C18, mixed-mode) and optimize the wash and elution solvents for SPE. - Evaluate Different PPT Solvents: Compare the efficiency of different organic solvents (e.g., acetonitrile, methanol) for protein precipitation.
Incomplete Elution from SPE Cartridge: The elution solvent is too weak to fully recover the analyte from the sorbent.- Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger organic solvent in the elution step.
High Variability in Results Inconsistent Extraction Procedure: Manual extraction steps are not performed uniformly across all samples.- Standardize the Protocol: Ensure all steps (e.g., vortexing time, solvent volumes) are performed consistently. - Use an Automated System: If available, use an automated liquid handler for sample preparation.
Analyte Degradation during Processing: this compound is unstable under the extraction conditions.- Process Samples on Ice: Keep samples and extracts cold to minimize degradation. - Minimize Processing Time: Work efficiently to reduce the time samples are at room temperature.
Troubleshooting LC-MS/MS Specific Issues
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effect) Co-elution of Matrix Components: Endogenous substances from the plasma (e.g., phospholipids, salts) are co-eluting with this compound and interfering with its ionization.- Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering components. - Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent Internal Standard Response Differential Matrix Effects: The internal standard and analyte are affected differently by ion suppression or enhancement.- Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the best choice as it will experience the same matrix effects as the analyte. - Verify IS Suitability: If using a structural analog, thoroughly validate that it tracks the analyte's behavior across different sources of matrix.
Low Sensitivity/Poor Signal-to-Noise Suboptimal MS/MS Parameters: Ionization source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) are not optimized.- Optimize Source Conditions: Perform source optimization experiments to find the best settings for this compound. - Optimize MRM Transitions: Infuse the analyte and select the precursor and product ions that give the most intense and stable signal.
Non-linear Calibration Curve Matrix Effects Varying with Concentration: The degree of ion suppression is different at low and high concentrations.- Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effect.
Detector Saturation: The concentration of the highest calibration standards is too high for the detector.- Lower the Upper Limit of Quantification (ULOQ): Adjust the calibration range to avoid saturating the detector.

Section 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Analytical Method Parameters for this compound Quantification
ParameterHPLC-FLDLC-MS/MSReference(s)
Lower Limit of Quantification (LLOQ) ~10 ng/mL0.1 - 1 ng/mL
Linear Range 10 - 1000 µg/L0.1 - 200 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) 85 - 115%85 - 115%
Extraction Recovery Typically > 80%Typically > 90%
Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-FLD Analysis

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Pipette 500 µL of plasma into a clean centrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Doxorubicin at 2 mg/L).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 100 µL of ammonium acetate buffer (pH 9).

    • Add 3 mL of an organic extraction solvent (e.g., chloroform/isopropyl alcohol, 9:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a specified volume (e.g., 20 µL) into the HPLC-FLD system.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Pipette 200 µL of plasma into a clean tube.

    • Add 50 µL of the internal standard working solution (e.g., stable isotope-labeled this compound).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds and centrifuge at 4000 x g for 10 minutes.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C8 or a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile containing a small percentage of acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for the LC-MS/MS system.

  • Analysis:

    • Transfer the solution to an autosampler vial.

    • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Section 4: Mandatory Visualizations

G cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Plasma Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation / Acidification Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Load Load Supernatant Vortex_Centrifuge->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze G Start Problem Observed: Inaccurate or Imprecise Results Check_IS Check Internal Standard Response & Stability Start->Check_IS IS_OK IS Response OK? Check_IS->IS_OK Check_Chroma Review Chromatography: Peak Shape, Retention Time IS_OK->Check_Chroma Yes Troubleshoot_IS Troubleshoot IS (Source, Stability, Conc.) IS_OK->Troubleshoot_IS No Chroma_OK Chromatography OK? Check_Chroma->Chroma_OK Investigate_Matrix Investigate Matrix Effects (Post-column infusion or quantitative assessment) Chroma_OK->Investigate_Matrix Yes Troubleshoot_HPLC Troubleshoot HPLC/LC System (Leaks, Pump, Column) Chroma_OK->Troubleshoot_HPLC No Matrix_Effect Significant Matrix Effect? Investigate_Matrix->Matrix_Effect Optimize_Cleanup Optimize Sample Cleanup (Switch to SPE/LLE) Matrix_Effect->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Matrix_Effect->Optimize_Chroma Yes Revalidate Re-validate Method Matrix_Effect->Revalidate No Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Troubleshoot_IS->Revalidate Troubleshoot_HPLC->Revalidate

References

Technical Support Center: Enhancing the Therapeutic Index of Daunorubicin by Mitigating Daunorubicinol-Mediated Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Daunorubicin and its primary active metabolite, Daunorubicinol. The focus is on strategies to enhance the therapeutic index of Daunorubicin by understanding and mitigating the cardiotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, the major metabolite of Daunorubicin, exerts its antineoplastic effects through mechanisms similar to its parent compound. It intercalates between DNA base pairs and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This action leads to DNA strand breaks and ultimately, cancer cell death.[1][2][3][4]

Q2: Why is this compound a concern for the therapeutic index of Daunorubicin?

A2: While this compound contributes to the overall anticancer activity, it is also significantly implicated in the dose-limiting cardiotoxicity of Daunorubicin.[5] The accumulation of this compound in cardiac tissue is believed to be a major contributor to the heart damage observed with Daunorubicin therapy.

Q3: What are the main strategies to reduce the cardiotoxicity associated with this compound?

A3: Key strategies focus on either protecting the heart muscle or altering the pharmacokinetics of Daunorubicin to reduce the formation of this compound. These include:

  • Cardioprotective agents: Co-administration of agents like dexrazoxane, which can chelate iron and inhibit topoisomerase IIβ in cardiomyocytes.

  • Antioxidant supplementation: Using natural compounds with antioxidant properties, such as those found in pomegranate, to counteract the oxidative stress induced by anthracyclines.

  • Advanced Drug Delivery Systems: Encapsulating Daunorubicin in liposomes or nanoparticles to modify its distribution and metabolism, thereby reducing its accumulation in the heart and subsequent conversion to this compound.

Q4: How can I measure the concentration of Daunorubicin and this compound in my experimental samples?

A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used and validated method for the simultaneous quantification of Daunorubicin and this compound in biological matrices like plasma and tissue homogenates.

Troubleshooting Guides

Issue 1: High inter-individual variability in this compound levels in animal studies.

Possible Cause Troubleshooting Step
Genetic differences in metabolic enzymesUse a well-characterized and homogenous animal strain. Consider pre-screening animals for relevant metabolic enzyme polymorphisms if applicable to the species.
Variations in drug administrationEnsure precise and consistent dosing and administration route for all animals. For intravenous injections, verify catheter placement and infusion rate.
Differences in sample collection and processingStandardize the timing of sample collection post-administration. Process all samples (e.g., plasma separation, tissue homogenization) uniformly and promptly to prevent degradation.

Issue 2: Inconsistent results in in vitro cardiotoxicity assays.

Possible Cause Troubleshooting Step
Cell culture variabilityUse a consistent cell line (e.g., H9c2 cardiomyocytes) with a defined passage number. Ensure consistent cell seeding density and culture conditions (media, temperature, CO2).
Drug solution instabilityPrepare fresh drug solutions for each experiment. Daunorubicin and this compound are light-sensitive, so protect solutions from light.
Assay endpoint sensitivityOptimize the assay endpoint (e.g., MTT, LDH release, caspase activity) for the specific cell line and expected level of toxicity. Include appropriate positive and negative controls.

Data Presentation

Table 1: Pharmacokinetic Parameters of Daunorubicin and this compound in Human Plasma

Parameter Daunorubicin This compound Reference
Terminal Half-life (t½)18.5 ± 4.9 hours26.7 ± 12.8 hours
Median AUC0-tlast (ng/mL·hr)577 (Range: 375–1167)2200 (Range: 933–4683)

Experimental Protocols

Protocol 1: Quantification of Daunorubicin and this compound in Plasma by HPLC

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., Doxorubicin).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform/isopropanol).

    • Vortex and centrifuge to separate the phases.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Generate a standard curve using known concentrations of Daunorubicin and this compound.

    • Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.

Protocol 2: In Vitro Cardiotoxicity Assay using H9c2 Cardiomyocytes

  • Cell Culture:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of Daunorubicin or this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Daunorubicin_Metabolism_and_Toxicity cluster_0 Systemic Circulation cluster_1 Metabolism cluster_2 Therapeutic & Toxic Effects Daunorubicin Daunorubicin Carbonyl_Reductases Carbonyl Reductases (Liver & Tissues) Daunorubicin->Carbonyl_Reductases Metabolism Tumor_Cell Tumor Cell Daunorubicin->Tumor_Cell Therapeutic Effect This compound This compound Carbonyl_Reductases->this compound This compound->Tumor_Cell Therapeutic Effect Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte Toxic Effect Apoptosis Apoptosis Tumor_Cell->Apoptosis Topoisomerase II Inhibition Cardiotoxicity Cardiotoxicity Cardiomyocyte->Cardiotoxicity Oxidative Stress, Mitochondrial Damage

Caption: Metabolic conversion of Daunorubicin to this compound and their respective effects.

Experimental_Workflow_Cardiotoxicity start Start culture_cells Culture H9c2 Cardiomyocytes start->culture_cells drug_treatment Treat with Daunorubicin or this compound culture_cells->drug_treatment incubation Incubate for 24-48h drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cardiotoxicity assessment.

Signaling_Pathway_Cardiotoxicity This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Topoisomerase_IIb Topoisomerase IIβ Inhibition This compound->Topoisomerase_IIb Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis DNA_Damage DNA Damage Topoisomerase_IIb->DNA_Damage DNA_Damage->Apoptosis

Caption: Signaling pathways of this compound-induced cardiotoxicity.

References

addressing lot-to-lot variability of commercial Daunorubicinol standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the lot-to-lot variability of commercial Daunorubicinol analytical standards. It is intended for researchers, scientists, and drug development professionals using these standards in analytical testing.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve is showing poor linearity or a significant shift in response with a new lot of this compound standard. What are the potential causes?

A1: This is a common issue when introducing a new standard lot. The primary causes are typically related to variations in the standard's purity, water content, or the presence of residual solvents, which can differ between manufacturing batches.[1][2]

Troubleshooting Steps:

  • Verify Standard Preparation: Double-check all calculations used to prepare your stock and working solutions. Ensure that the purity value and molecular weight from the new lot's Certificate of Analysis (CoA) were used.[3]

  • Check Solvent and Water Content: The CoA for the new lot should specify the water and/or residual solvent content. These values must be factored into your concentration calculations. An unaccounted-for difference in non-analyte content between lots will directly impact the final concentration and, therefore, the calibration curve.

  • Assess Standard Stability: this compound can be sensitive to light, temperature, and pH.[4][5] Ensure the standard was stored correctly upon receipt and that reconstituted solutions are fresh and have not degraded. Degradation can lead to a lower-than-expected response.

  • Perform a "Bridging" Experiment: Analyze the new lot directly against the old (current) lot. Prepare solutions of both standards at the same target concentration and compare the instrument response. A significant deviation (>5%) indicates a true difference between the lots that must be accounted for.

Q2: I'm observing unexpected or new impurity peaks in my chromatogram after switching to a new this compound standard. How do I investigate this?

A2: New or larger impurity peaks can originate from either the new standard itself or from degradation. This compound is a metabolite of Daunorubicin, and standards may contain structurally related compounds from the synthesis or degradation process.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): The CoA should provide a purity value and often includes a chromatogram showing the impurity profile of the standard. Compare your observed peaks to those reported on the CoA.

  • Inject a "Blank" Standard Solution: Prepare your standard diluent (the solvent used to dissolve the this compound) and inject it into your system. This helps rule out contamination from your solvents or mobile phase.

  • Consider Potential Impurities: this compound standards can contain diastereomers, the parent drug (Daunorubicin), or related aglycones like Daunorubicinone. If your analytical method is capable, use mass spectrometry (MS) to investigate the mass-to-charge ratio (m/z) of the unexpected peaks to help identify them.

  • Evaluate for On-Instrument Degradation: Certain mobile phase conditions (e.g., incorrect pH) or instrument parameters can cause the analyte to degrade during analysis. Re-analyze a sample from a trusted older lot to see if the new peaks also appear, which would suggest an instrument or method issue rather than a standard issue.

Q3: The purity stated on the CoA of my new this compound lot doesn't seem to match my in-house purity assessment. Why would this happen?

A3: Discrepancies can arise from differences in the analytical methods used for purity determination or variations in how purity is calculated and reported.

Troubleshooting Steps:

  • Compare Analytical Methods: The method used by the manufacturer (often detailed on the CoA) may differ from yours in terms of column chemistry, mobile phase, or detector settings (e.g., UV wavelength). These differences can affect the separation and detection of impurities.

  • Check the Purity Calculation: Purity is often determined by a "100% method," where the assay value is corrected for water, residual solvents, and non-volatile residues. Ensure your calculation accounts for all of these factors as listed on the CoA. A simple chromatographic peak area percentage (Area %) is not the same as a comprehensive purity assay.

  • Verify System Suitability: Before running your purity assessment, confirm your HPLC or LC-MS/MS system is performing optimally by running a system suitability test. Poor peak shape or resolution can lead to inaccurate purity calculations.

Data Presentation: Example Lot-to-Lot Comparison

The following table illustrates typical variations that might be observed between different lots of a this compound standard, as reported on their respective Certificates of Analysis. These differences can directly impact experimental results if not properly accounted for.

ParameterLot A (Previous)Lot B (New)Potential Impact
Purity (by HPLC) 99.2% (as is)98.1% (as is)Lower purity in Lot B will result in a lower instrument response if concentrations are not adjusted.
Water Content (Karl Fischer) 0.5%1.2%Higher water content in Lot B means less active substance per milligram of solid material.
Residual Solvents (GC) 0.1% (Acetone)0.4% (Methanol)Must be subtracted from the total weight for accurate concentration calculations.
Largest Single Impurity 0.3% (Daunorubicin)0.6% (Unknown RRT 1.2)A new or larger impurity in Lot B could interfere with other analytes or indicate different stability.
Appearance Reddish-Orange PowderReddish-Orange PowderNo significant difference noted.
Experimental Protocols
Protocol: Qualification of a New Lot of this compound Standard

Objective: To verify the performance of a new lot of this compound reference standard against the current, established lot to ensure consistency in analytical results.

Materials:

  • Current (Old) Lot of this compound Standard

  • New Lot of this compound Standard

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (or other required mobile phase modifier)

  • Class A volumetric flasks and calibrated pipettes

Instrumentation (Example HPLC-UV Method):

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent validated column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 25% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 10 µL

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 5.0 mg of both the "Old Lot" and "New Lot" standards into separate 10 mL volumetric flasks.

    • Using the purity, water, and solvent content values from each lot's specific CoA, calculate the exact amount of diluent (e.g., Methanol) required to achieve a final concentration of 500 µg/mL of active this compound.

    • Dissolve the standards completely. These are your Stock Solutions.

  • Working Solution Preparation:

    • Prepare three independent working solutions at a mid-range concentration (e.g., 10 µg/mL) from each Stock Solution (Old and New).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to ensure no system contamination.

    • Inject the six working solutions (3 reps from Old Lot, 3 reps from New Lot) in a randomized sequence.

  • Data Analysis & Acceptance Criteria:

    • Purity Profile: Visually compare the chromatograms from the Old and New lots. No new impurities greater than 0.5% should be observed in the New Lot.

    • Response Comparison: Calculate the mean peak area for the three replicate injections of each lot. The percentage difference between the mean areas of the New Lot and the Old Lot should be ≤ 5.0% .

      • Formula:(|(Mean Area_New - Mean Area_Old)| / Mean Area_Old) * 100%

    • Retention Time: The retention time of the this compound peak from the New Lot should be within ± 2% of the retention time from the Old Lot.

Visualizations
Workflow for Qualifying a New Standard Lot

This diagram outlines the decision-making process for accepting or rejecting a new lot of this compound standard.

G cluster_start Start: Receipt & Initial Checks cluster_preparation Solution Preparation cluster_analysis Analytical Comparison cluster_end Conclusion start Receive New Lot of This compound Standard check_coa Review Certificate of Analysis (CoA) (Purity, Water, Solvents) start->check_coa prepare Prepare Stock & Working Solutions (Correct for Purity/Water from CoA) check_coa->prepare analyze Analyze New Lot vs. Old Lot (e.g., HPLC-UV) prepare->analyze decision Response Difference <= 5%? Impurity Profile Acceptable? analyze->decision accept Accept New Lot Update Records & Procedures decision->accept Yes reject Reject New Lot Contact Vendor & Investigate decision->reject No G cluster_impurities Potential Impurities / Related Substances parent Daunorubicin (Parent Drug) metabolite This compound (Primary Metabolite / Standard) parent->metabolite Metabolism impurity1 Daunorubicinone (Aglycone) parent->impurity1 Degradation metabolite->impurity1 Degradation impurity2 Diastereomers (Epimers) metabolite->impurity2 Synthesis Byproduct impurity3 Degradation Products metabolite->impurity3 Instability

References

Validation & Comparative

Daunorubicin vs. Daunorubicinol: A Comparative Analysis of Cytotoxicity in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of the chemotherapeutic agent Daunorubicin and its primary metabolite, Daunorubicinol, in Acute Myeloid Leukemia (AML) cells.

Daunorubicin, an anthracycline antibiotic, is a cornerstone in the induction chemotherapy regimen for Acute Myeloid Leukemia (AML).[1][2] Its potent cytotoxic effects are central to its efficacy in eradicating leukemic blast cells. However, following administration, daunorubicin is extensively metabolized in the body to its principal alcohol metabolite, this compound.[3] The comparative cytotoxicity of daunorubicin and this compound in AML cells is a critical aspect of understanding the overall therapeutic and toxicological profile of daunorubicin treatment. While it is generally accepted that this compound is less cytotoxic than its parent compound, direct comparative studies with quantitative data in AML cell lines are limited in the available scientific literature. This guide synthesizes the current understanding of the cytotoxic profiles of both compounds, drawing on existing data for daunorubicin in AML cells and inferential evidence for this compound.

Comparative Cytotoxicity: An Overview

Quantitative Cytotoxicity of Daunorubicin in AML Cell Lines

The cytotoxic potency of daunorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of daunorubicin vary across different AML cell lines, reflecting the heterogeneity of the disease.

AML Cell LineDaunorubicin IC50 (µM)Incubation Time (hours)Citation
HL-602.5224[4]
U9371.3124
THP-1> IC50 of HL-60 & Kasumi-1Not Specified
KG-1> IC50 of HL-60 & Kasumi-1Not Specified
Kasumi-1< IC50 of THP-1 & KG-1Not Specified
MOLM-13SensitiveNot Specified

Note: The table presents a selection of reported IC50 values. These values can vary depending on the specific experimental conditions, such as cell density and assay method.

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of daunorubicin in AML cells are primarily attributed to its ability to interfere with fundamental cellular processes, leading to cell death. The mechanisms of this compound are less well-characterized but are presumed to be similar, albeit with reduced potency.

DNA Intercalation and Topoisomerase II Inhibition

Daunorubicin's primary mechanism of action involves its intercalation into the DNA of cancer cells. This insertion between base pairs leads to a distortion of the DNA double helix, which subsequently obstructs the processes of DNA replication and transcription.

Furthermore, daunorubicin is a potent inhibitor of topoisomerase II. This enzyme is crucial for relieving the topological stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, daunorubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

Daunorubicin's Core Mechanism of Action Daunorubicin Daunorubicin DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Daunorubicin->Topoisomerase_II_Inhibition DNA DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II Topoisomerase_II Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA Topoisomerase_II_Inhibition->Topoisomerase_II Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Daunorubicin's primary mechanisms leading to cytotoxicity.
Induction of Apoptosis

A key consequence of daunorubicin-induced cellular damage is the activation of apoptotic pathways. Studies in AML cell lines such as HL-60 and U937 have demonstrated that daunorubicin induces characteristic features of apoptosis, including DNA fragmentation and caspase activation. The induction of apoptosis is a critical component of its anti-leukemic activity. The process is complex and can be influenced by the specific genetic background of the AML cells.

Cell Cycle Arrest

By causing DNA damage, daunorubicin activates cell cycle checkpoints, leading to cell cycle arrest. This prevents the damaged cells from progressing through the cell cycle and proliferating. The specific phase of cell cycle arrest can vary depending on the cell line and the concentration of daunorubicin used.

Signaling Pathways Implicated in Daunorubicin-Induced Apoptosis

The apoptotic response to daunorubicin in AML cells is regulated by a complex network of signaling pathways. One important pathway involves the generation of ceramide through the hydrolysis of sphingomyelin. This increase in ceramide levels precedes the onset of apoptosis. Additionally, the Fas/Fas-ligand system and the activation of mitogen-activated protein kinases (MAPKs) have been implicated in mediating daunorubicin's cytotoxic effects. Resistance to daunorubicin can arise from alterations in these signaling pathways, such as the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors.

Key Signaling Pathways in Daunorubicin-Induced Apoptosis in AML Cells Daunorubicin Daunorubicin DNA_Damage DNA Damage Daunorubicin->DNA_Damage Sphingomyelinase Sphingomyelinase Activation Daunorubicin->Sphingomyelinase MAPK_Activation MAPK Activation DNA_Damage->MAPK_Activation Fas_FasL Fas/Fas-L Interaction DNA_Damage->Fas_FasL Ceramide Ceramide Generation Sphingomyelinase->Ceramide Caspase_Activation Caspase Activation Ceramide->Caspase_Activation MAPK_Activation->Caspase_Activation Fas_FasL->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Signaling pathways activated by Daunorubicin leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of daunorubicin and this compound cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: AML cells are seeded in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: The cells are treated with various concentrations of daunorubicin or this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., SDS-HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

MTT Assay Workflow Start Seed AML cells in 96-well plate Treat Treat with Daunorubicin/ This compound Start->Treat Incubate_Drug Incubate for 24-72h Treat->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Read_Absorbance End Calculate Cell Viability Read_Absorbance->End

References

Comparative Cardiotoxicity of Daunorubicinol and Doxorubicinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence comparing the cardiac safety profiles of the principal alcohol metabolites of daunorubicin and doxorubicin.

This guide provides a comprehensive comparison of the cardiotoxicity of daunorubicinol and doxorubicinol, the major metabolites of the widely used anthracycline chemotherapeutic agents, daunorubicin and doxorubicin, respectively. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cardio-oncology research.

Key Findings and Comparative Overview

While direct head-to-head comparative studies on the cardiotoxicity of this compound and doxorubicinol are limited, the existing evidence suggests differences in their toxic profiles relative to their parent compounds. Doxorubicinol is generally considered to be a significant contributor to the cardiotoxicity of doxorubicin, whereas this compound appears to be less cardiotoxic than its parent drug, daunorubicin.

A study on isolated perfused rat hearts indicated that this compound does not induce cardiotoxicity, in contrast to daunorubicin which significantly decreased cardiac functional parameters.[1] Conversely, doxorubicinol has been shown to be more potent than doxorubicin in compromising both systolic and diastolic cardiac function.

Quantitative Data on Cardiotoxicity

The following table summarizes the available quantitative data on the cardiotoxicity of this compound and doxorubicinol from in vitro studies.

CompoundCell LineConcentrationEffectReference
This compound Rat Neonatal Ventricular Cardiomyocytes0.6, 1.2, 2.5 µMNo significant cytotoxicity observed after 3h exposure followed by 48h drug-free incubation.
Doxorubicinol Human Cardiac AC16 Cells2 µMCaused mitochondrial dysfunction.
Daunorubicin (parent drug)Rat Neonatal Ventricular Cardiomyocytes2.5 µM~22% increase in cardiomyocyte death.
Doxorubicin (parent drug)Human Cardiac AC16 Cells1 µMElicited comparable cytotoxicity to 2 µM Doxorubicinol.

Experimental Protocols

Assessment of Cytotoxicity in Rat Neonatal Ventricular Cardiomyocytes
  • Cell Culture: Neonatal ventricular cardiomyocytes were isolated from Sprague-Dawley rats.

  • Treatment: Cells were exposed to various concentrations of this compound or daunorubicin (0.6, 1.2, and 2.5 µM) for 3 hours.

  • Post-Treatment: The drug-containing medium was removed, and the cells were incubated in a drug-free medium for an additional 48 hours.

  • Cytotoxicity Assay: Cell viability was assessed using a nucleic acid staining assay. The percentage of dead cells was quantified by counting the number of cells stained with a fluorescent dye that only enters cells with compromised membrane integrity.

Assessment of Mitochondrial Dysfunction in Human Cardiac AC16 Cells
  • Cell Culture: Human cardiac AC16 cells were maintained in appropriate culture conditions.

  • Treatment: Cells were exposed to doxorubicinol (2 µM) or doxorubicin (1 µM) for a specified period.

  • Mitochondrial Dysfunction Assay: Mitochondrial function was assessed likely through assays measuring mitochondrial membrane potential (e.g., using fluorescent dyes like JC-1 or TMRM) or by measuring changes in cellular respiration. A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction.

Signaling Pathways in Anthracycline Cardiotoxicity

The cardiotoxicity of anthracyclines and their metabolites is multifactorial, involving several interconnected signaling pathways. The primary mechanisms include the generation of reactive oxygen species (ROS), induction of DNA damage, and mitochondrial dysfunction, ultimately leading to cardiomyocyte apoptosis and cardiac dysfunction.

Anthracycline_Cardiotoxicity_Pathway Anthracycline Anthracycline (Doxorubicin/Daunorubicin) Metabolite Metabolite (Doxorubicinol/Daunorubicinol) Anthracycline->Metabolite Metabolism ROS Reactive Oxygen Species (ROS) Anthracycline->ROS DNA_Damage DNA Damage & Topoisomerase IIβ Inhibition Anthracycline->DNA_Damage Metabolite->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.

Experimental Workflow for In Vitro Cardiotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cardiotoxicity of compounds like this compound and doxorubicinol in a laboratory setting.

Experimental_Workflow start Start: Isolate/Culture Cardiomyocytes treatment Treat cells with This compound/Doxorubicinol start->treatment incubation Incubate for defined period treatment->incubation cytotoxicity Assess Cytotoxicity (e.g., LDH, MTT assay) incubation->cytotoxicity mito_function Evaluate Mitochondrial Function (e.g., MMP, Respiration) incubation->mito_function apoptosis Measure Apoptosis (e.g., Caspase activity, TUNEL) incubation->apoptosis analysis Data Analysis and Comparison cytotoxicity->analysis mito_function->analysis apoptosis->analysis end Conclusion analysis->end

Caption: A generalized workflow for in vitro cardiotoxicity studies.

Logical Relationship between Parent Drug and Metabolite Cardiotoxicity

The conversion of parent anthracyclines to their alcohol metabolites is a critical step in determining their overall cardiotoxic potential. The relative cardiotoxicity of the metabolite compared to the parent drug dictates the ultimate impact on cardiac tissue.

Logical_Relationship cluster_daunorubicin Daunorubicin Metabolism cluster_doxorubicin Doxorubicin Metabolism Daunorubicin Daunorubicin This compound This compound Daunorubicin->this compound Metabolized to Dauno_Toxicity Lower Cardiotoxicity This compound->Dauno_Toxicity Doxorubicin Doxorubicin Doxorubicinol Doxorubicinol Doxorubicin->Doxorubicinol Metabolized to Doxo_Toxicity Higher Cardiotoxicity Doxorubicinol->Doxo_Toxicity

Caption: Comparative cardiotoxicity of metabolites relative to parent drugs.

References

A Comparative Analysis of DNA Binding Affinity: Daunorubicin vs. Daunorubicinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and DNA is paramount. This guide provides a detailed comparison of the DNA binding affinity of the anthracycline chemotherapeutic agent, Daunorubicin, and its principal metabolite, Daunorubicinol. Through an examination of available experimental data, this report aims to elucidate the differences in their DNA interaction profiles, which may underlie their distinct biological activities.

Daunorubicin is a potent anti-cancer drug that primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Its major metabolite, this compound, is formed in the body and is also known to possess cytotoxic properties. While it is understood that this compound retains the ability to interact with DNA, a direct quantitative comparison of its DNA binding affinity with that of its parent compound is less documented in readily available literature.

Quantitative Comparison of DNA Binding Affinity

The strength of the interaction between a small molecule and DNA is typically quantified by the association constant (K_a) or the binding constant (K_b), with higher values indicating a stronger affinity. Studies have reported varying binding constants for Daunorubicin with DNA, likely due to differences in experimental conditions such as temperature, ionic strength, and the specific technique employed.

CompoundBinding/Affinity Constant (K_a or K_b)Experimental ConditionsReference
Daunorubicin0.10 to 0.12 x 10⁶ M⁻¹37°C, in the presence of 10% serum[2]
Daunorubicin7.8 x 10⁴ L·mol⁻¹Not specified[1]

Mechanism of Action and Topoisomerase II Inhibition

Both Daunorubicin and this compound are believed to exert their anticancer effects through a similar mechanism: intercalation into the DNA double helix and subsequent inhibition of topoisomerase II. This action leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately, apoptosis.

While direct comparative studies on the topoisomerase II inhibitory activity of Daunorubicin and this compound, such as their half-maximal inhibitory concentrations (IC50), are not explicitly detailed in the available search results, the ability of this compound to inhibit this enzyme is acknowledged. The difference in their DNA binding affinities would likely influence their potency as topoisomerase II inhibitors. A stronger interaction with DNA would be expected to lead to more effective stabilization of the enzyme-DNA complex and, consequently, more potent inhibition.

Experimental Protocols

The determination of drug-DNA binding affinity relies on various biophysical techniques. The following are detailed methodologies for key experiments cited in the literature for studying such interactions.

Spectrophotometric Titration

This method is used to determine the binding constant of a drug to DNA by observing changes in the absorbance spectrum of the drug upon addition of DNA.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the drug (e.g., Daunorubicin) and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl buffer at a specific pH and ionic strength).

  • Titration: Keep the concentration of the drug constant while titrating it with increasing concentrations of the DNA solution.

  • Spectrophotometric Measurement: After each addition of DNA and an appropriate incubation period to reach equilibrium, record the UV-Vis absorbance spectrum of the solution.

  • Data Analysis: Monitor the changes in the absorbance intensity at the wavelength of maximum absorbance (λ_max) of the drug. The binding constant (K_b) can be calculated using the following equation: [ \frac{A_0}{A - A_0} = \frac{\epsilon_G}{\epsilon_{H-G} - \epsilon_G} + \frac{\epsilon_G}{\epsilon_{H-G} - \epsilon_G} \times \frac{1}{K_b[DNA]} ] where A_0 and A are the absorbances of the free drug and the drug in the presence of DNA, respectively, and ε_G and ε_{H-G} are the molar extinction coefficients of the free drug and the drug-DNA complex, respectively. A plot of A_0 / (A - A_0) versus 1/[DNA] gives a straight line from which K_b can be determined.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy is another sensitive technique to study drug-DNA interactions, based on changes in the fluorescence properties of the drug upon binding to DNA.

Protocol:

  • Preparation of Solutions: As with spectrophotometry, prepare stock solutions of the drug and DNA in a suitable buffer.

  • Fluorescence Titration: To a fixed concentration of the drug, add increasing amounts of the DNA solution.

  • Fluorescence Measurement: After each addition and incubation, measure the fluorescence emission spectrum of the sample at a fixed excitation wavelength.

  • Data Analysis: The quenching of the drug's fluorescence upon binding to DNA can be analyzed using the Stern-Volmer equation to determine the binding constant.

Signaling Pathways and Experimental Workflows

The interaction of Daunorubicin and this compound with DNA triggers a cascade of cellular events. The primary consequence of their DNA binding and topoisomerase II inhibition is the induction of DNA damage, which activates downstream signaling pathways leading to cell cycle arrest and apoptosis.

DNA_Damage_Response Daunorubicin Daunorubicin / this compound DNA DNA Intercalation Daunorubicin->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway initiated by Daunorubicin/Daunorubicinol.

The experimental workflow for comparing the DNA binding affinity of these two compounds would involve parallel experiments using the techniques described above.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 DNA Interaction Assays cluster_2 Data Analysis cluster_3 Comparison Daunorubicin Daunorubicin Solution Spectrophotometry Spectrophotometric Titration Daunorubicin->Spectrophotometry Fluorimetry Fluorescence Spectroscopy Daunorubicin->Fluorimetry This compound This compound Solution This compound->Spectrophotometry This compound->Fluorimetry BindingConstants Calculation of Binding Constants (Ka/Kb) Spectrophotometry->BindingConstants Fluorimetry->BindingConstants Comparison Comparative Analysis of DNA Binding Affinity BindingConstants->Comparison

Caption: Workflow for comparing DNA binding affinity.

Conclusion

Based on the available evidence, Daunorubicin exhibits a strong binding affinity for DNA, a key characteristic underlying its efficacy as a chemotherapeutic agent. While its metabolite, this compound, is also known to interact with DNA and inhibit topoisomerase II, a definitive quantitative comparison of their DNA binding affinities is hampered by the lack of direct experimental data for this compound. Indirect evidence suggests that Daunorubicin may have a higher affinity for cellular components, including DNA, compared to its metabolite. Further biophysical studies are warranted to precisely quantify the DNA binding constant of this compound and to directly compare the topoisomerase II inhibitory activities of both compounds. Such data would provide a more complete understanding of their structure-activity relationships and could inform the development of more effective and less toxic anthracycline analogs.

References

Daunorubicinol as a Predictive Biomarker for Daunorubicin Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Daunorubicinol against other potential biomarkers in predicting the clinical efficacy of the chemotherapeutic agent Daunorubicin. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape of predictive biomarkers for Daunorubicin therapy in acute myeloid leukemia (AML).

Daunorubicin is a cornerstone of AML treatment; however, patient response varies significantly. Identifying reliable predictive biomarkers is crucial for optimizing therapeutic strategies and improving patient outcomes. This guide evaluates the evidence supporting this compound, the primary metabolite of Daunorubicin, as a predictive biomarker and compares it with other prominent molecular and cellular markers.

Biomarker Performance: A Comparative Analysis

The predictive value of a biomarker is determined by its ability to accurately forecast a patient's response to a specific treatment. Below is a summary of quantitative data comparing this compound with alternative biomarkers.

BiomarkerPatient PopulationKey FindingsClinical Implication
Intracellular this compound AML PatientsSome studies suggest a correlation between higher intracellular accumulation of this compound in leukemic cells and complete remission. However, data is not consistently reproducible across all studies.Potentially useful, but requires further validation. Intracellular concentration may be more relevant than plasma levels.
Plasma this compound AML PatientsMost studies show a weak or no correlation between plasma this compound levels and clinical response.[1]Not a reliable predictive biomarker for Daunorubicin efficacy.
NPM1 Mutation AML PatientsPatients with NPM1 mutations, particularly in the absence of FLT3-ITD, have a more favorable prognosis and may benefit from standard-dose Daunorubicin.[2][3][4]A strong predictive and prognostic biomarker. Patients with NPM1 mutations may not require high-dose Daunorubicin.
FLT3-ITD Mutation AML PatientsThe presence of FLT3-ITD mutations is associated with a poor prognosis.[5] However, patients with this mutation may derive a significant survival benefit from high-dose Daunorubicin therapy.A critical biomarker for treatment stratification. High-dose Daunorubicin is often recommended for FLT3-ITD positive patients.
P-glycoprotein (P-gp) Expression AML PatientsOverexpression of the drug efflux pump P-glycoprotein is strongly associated with Daunorubicin resistance and lower rates of complete remission.A significant biomarker of resistance. P-gp status can help identify patients who may benefit from P-gp inhibitors or alternative therapies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. The following sections outline the key experimental protocols for the biomarkers discussed.

Measurement of Intracellular this compound

Method: High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Cell Isolation: Isolate leukemic cells from patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Drug Incubation: Incubate a known number of leukemic cells with Daunorubicin at a clinically relevant concentration (e.g., 1 µM) for a specified time (e.g., 4 hours) at 37°C.

  • Cell Lysis and Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer and extract Daunorubicin and this compound using a solvent mixture (e.g., chloroform/methanol).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate with phosphoric acid).

    • Detection: Fluorescence detection with excitation at ~480 nm and emission at ~560 nm.

    • Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the cell extracts. Results are typically normalized to the cell number or total protein content.

Detection of NPM1 and FLT3-ITD Mutations

Method: Polymerase Chain Reaction (PCR) and Capillary Electrophoresis

Protocol:

  • DNA/RNA Extraction: Extract genomic DNA or RNA from patient leukemic cells. For RNA, perform reverse transcription to generate complementary DNA (cDNA).

  • Multiplex PCR: Perform a multiplex PCR reaction using primers that specifically amplify the regions of the NPM1 and FLT3 genes where mutations commonly occur.

    • NPM1: Primers flanking exon 12.

    • FLT3-ITD: Primers flanking the juxtamembrane domain.

  • Capillary Electrophoresis: Separate the PCR products by size using capillary electrophoresis.

    • Wild-type alleles: will produce a peak of a specific, known size.

    • Mutant alleles:

      • NPM1 mutations: typically insertions, will result in a larger PCR product and a shifted peak.

      • FLT3-ITD mutations: internal tandem duplications, will result in a larger PCR product and a distinct, larger peak.

  • Data Analysis: The presence and relative abundance of the mutant peaks compared to the wild-type peaks are used to determine the mutational status.

Measurement of P-glycoprotein Expression

Method: Flow Cytometry

Protocol:

  • Cell Preparation: Obtain a single-cell suspension of leukemic cells from the patient sample.

  • Antibody Staining: Incubate the cells with a fluorescently-labeled monoclonal antibody specific for an external epitope of P-glycoprotein (e.g., MRK16-FITC). An isotype-matched control antibody is used to determine background fluorescence.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Gating: Gate on the leukemic blast population based on forward and side scatter properties and/or specific cell surface markers (e.g., CD45, CD34).

    • Quantification: The percentage of P-gp positive cells and the mean fluorescence intensity (MFI) are determined by comparing the fluorescence of the P-gp antibody-stained cells to the isotype control.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Daunorubicin metabolic pathway, the experimental workflow for biomarker analysis, and the logical relationship for treatment decisions.

Daunorubicin_Metabolism Daunorubicin Daunorubicin This compound This compound Daunorubicin->this compound Carbonyl Reductase (CBR1/3) Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Further Metabolism

Daunorubicin Metabolic Pathway

Biomarker_Workflow cluster_sample Patient Sample cluster_analysis Biomarker Analysis cluster_decision Clinical Decision Patient_Sample Bone Marrow or Peripheral Blood HPLC HPLC (this compound) Patient_Sample->HPLC PCR PCR & Capillary Electrophoresis (NPM1, FLT3-ITD) Patient_Sample->PCR Flow_Cytometry Flow Cytometry (P-glycoprotein) Patient_Sample->Flow_Cytometry Treatment_Decision Treatment Stratification HPLC->Treatment_Decision PCR->Treatment_Decision Flow_Cytometry->Treatment_Decision

Experimental Workflow for Biomarker Analysis

Treatment_Decision_Tree Start AML Patient FLT3_ITD FLT3-ITD Mutation? Start->FLT3_ITD NPM1 NPM1 Mutation? FLT3_ITD->NPM1 Negative High_Dose_DNR High-Dose Daunorubicin FLT3_ITD->High_Dose_DNR Positive Pgp P-gp Expression? NPM1->Pgp Negative Standard_Dose_DNR Standard-Dose Daunorubicin NPM1->Standard_Dose_DNR Positive Pgp->Standard_Dose_DNR Low/Negative Alternative_Therapy Consider Alternative Therapy or P-gp Inhibitor Pgp->Alternative_Therapy High

Logical Relationship for Treatment Decisions

Conclusion

While this compound was initially a candidate, current evidence does not strongly support its use as a reliable predictive biomarker for Daunorubicin efficacy, particularly when measured in plasma. In contrast, molecular markers such as NPM1 and FLT3-ITD mutations , along with the cellular expression of P-glycoprotein , have emerged as more robust predictors of treatment response. These biomarkers provide crucial information for patient stratification and the selection of optimal Daunorubicin dosing strategies. Future research should focus on prospective clinical trials to further validate the clinical utility of these biomarkers in personalized AML therapy. The intracellular accumulation of Daunorubicin and its metabolites may still hold promise but requires standardized and validated assays before it can be incorporated into routine clinical practice.

References

A Comparative Guide to Analytical Methods for Daunorubicinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Daunorubicinol, the major active metabolite of the chemotherapeutic agent Daunorubicin. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document presents a summary of performance data, detailed experimental protocols for key methods, and a generalized workflow for cross-validation to aid in the selection of the most suitable technique for your research needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of various analytical methods used for the determination of this compound. The data has been compiled from multiple studies to provide a comparative overview.

Analytical MethodLinearity RangeLimit of Quantification (LOQ) / Detection (LOD)Precision (%RSD)Accuracy/Recovery (%)
HPLC with Fluorescence Detection 10 - 1000 µg/L[1]LLOQ: 10 ng/mL[1]Within-run and between-run RSDs available in source[1]Validation based on FDA guidelines mentioned[1]
HPLC with Electrochemical Detection 15 - 150 ng/mL[2]LOD: < 2 ng on column (< 10 ng/mL in plasma)Mean CV: 3.6 - 9.8%Blinded evaluation performed
LC-MS/MS 0.1 - 200 ng/mLLLOQ: 0.1 ng/mLIntra- and inter-day RSD: 0.9 - 13.6%Relative Error: -13.0% to 14.9%
UPLC-MS/MS Not SpecifiedLLOQ: 3 ng/mLNot SpecifiedLinearity of 0.9902 mentioned

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for method implementation and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantification of Daunorubicin and its metabolites due to its sensitivity and specificity.

Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., Doxorubicin).

  • Perform a liquid-liquid extraction using a mixture of chloroform and isopropyl alcohol after buffering the plasma with ammonium acetate (pH 9).

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic (lower) phase to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.

  • Reconstitute the residue in a small volume of a mixture of acetonitrile and water.

  • Centrifuge the reconstituted sample and inject the supernatant into the HPLC system.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 HPLC system or equivalent.

  • Column: Uptisphere C18 ODB (5 µm, 100 × 2.1 mm) or similar reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation wavelength around 480 nm and emission wavelength around 560 nm.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This technique offers an alternative with high sensitivity for the analysis of this compound.

Sample Preparation:

  • Plasma samples can be directly injected into the HPLC system using a loop-column for pre-extraction, minimizing sample work-up. Adriamycin can be used as an internal standard.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column.

  • Mobile Phase: Specific composition to be optimized for separation.

  • Electrochemical Detector: Applied oxidative potential of 0.65 V.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of low concentrations of this compound in complex biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • Use a small volume of plasma (e.g., 10 µL).

  • Add an internal standard (e.g., Daunorubicin).

  • Extract the analytes with a chloroform:methanol (4:1, v/v) solution.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm; 2.1 mm i.d. × 50 mm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: To be optimized based on the column dimensions.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions for this compound and the internal standard. For doxorubicinol, the transition is m/z 546.22 > 398.9.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of different analytical methods for this compound quantification.

Cross-Validation Workflow for this compound Analytical Methods cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spike with this compound & Internal Standard SampleCollection->Spiking SampleSplit Split into Aliquots for Each Method Spiking->SampleSplit HPLC_FD HPLC-Fluorescence Detection SampleSplit->HPLC_FD HPLC_ED HPLC-Electrochemical Detection SampleSplit->HPLC_ED LCMS LC-MS/MS SampleSplit->LCMS DataAcquisition Data Acquisition HPLC_FD->DataAcquisition HPLC_ED->DataAcquisition LCMS->DataAcquisition PerformanceMetrics Calculate Performance Metrics (Linearity, Accuracy, Precision, LOQ) DataAcquisition->PerformanceMetrics Comparison Comparative Analysis of Performance Data PerformanceMetrics->Comparison Selection Select Optimal Method Comparison->Selection

Caption: Workflow for cross-validating analytical methods.

This guide provides a foundational comparison of analytical methods for this compound. Researchers should perform in-house validation to ensure the chosen method meets the specific requirements of their studies.

References

Daunorubicinol's Impact on Cancer Stem Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the therapeutic potential of Daunorubicinol, the active metabolite of the chemotherapy agent Daunorubicin, reveals distinct effects on cancer stem cell (CSC) populations when compared to its close analog, Doxorubicin. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of these two anthracyclines, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate in the context of cancer stem cells.

Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical goal in the development of more effective cancer treatments. Daunorubicin, and by extension its active form this compound, has demonstrated the ability to eliminate cancer stem cells. In contrast, studies on Doxorubicin present a more complex picture, with some evidence suggesting it may, under certain conditions, enrich the cancer stem cell population.

Comparative Efficacy Against Cancer Stem Cells

The cytotoxic effects of Daunorubicin and Doxorubicin on different cancer stem cell models are summarized below. It is important to note that the data is derived from separate studies, and direct head-to-head comparisons on the same cell line are limited.

DrugCancer Stem Cell ModelKey Efficacy Metric (IC50)Reference
Daunorubicin Mouse iPS-derived cancer stem-like cells (miPS-CSCs)5 - 20 nmol/L[1]
Doxorubicin MDA-MB-231 breast cancer cells (CSC-like population)0.43 µM (for resistant cells)[2]
Doxorubicin Human pancreatic carcinoma cell line L3.622 µM[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. The significant difference in reported IC50 values for Doxorubicin highlights its variable efficacy across different cancer types and the development of resistance.

Experimental Protocols

The methodologies employed in the key studies referenced provide context for the presented data.

Daunorubicin on iPS-derived Cancer Stem Cells[1]
  • Cell Line Generation: Cancer stem-like cells (miPS-CSCs) were generated from mouse induced pluripotent stem cells (miPSCs) by culturing them in cancer cell-conditioned media.

  • Cytotoxicity Assay: The dose-dependent cytotoxicity of Daunorubicin was determined using an MTT assay. Cells were seeded in 96-well plates, treated with various concentrations of Daunorubicin for 24 hours, and cell viability was assessed.

  • Apoptosis Analysis: Apoptosis was evaluated by flow cytometry using Annexin V staining and by Western blotting to detect the accumulation of p53 and activation of the caspase cascade.

Doxorubicin on Breast Cancer Stem-like Cells[2]
  • Cell Line and CSC Identification: The MDA-MB-231 triple-negative breast cancer cell line was used with a SORE6 reporter system to identify and sort cancer stem cell-like (GFP+) and non-stem (GFP-) populations.

  • Drug Treatment: Cells were continuously exposed to low concentrations of Doxorubicin (1–10 nM) to enrich for resistant populations.

  • Viability and Stemness Assays: Cell viability was assessed after treatment with higher concentrations of Doxorubicin (0.43 µM and 1.44 µM). Stemness was evaluated using a mammosphere formation assay.

  • Apoptosis Quantification: Apoptosis was measured by flow cytometry using Annexin V and 7-AAD double staining after treating cells with 0.43 µM Doxorubicin for 72 hours.

Signaling Pathways and Mechanisms of Action

This compound (via Daunorubicin) and Doxorubicin, while structurally similar, appear to influence distinct signaling pathways within cancer stem cells.

This compound's Pro-Apoptotic Pathway:

Daunorubicin has been shown to effectively eliminate iPS-derived cancer stem cells by inducing apoptosis through a p53-dependent and caspase-mediated pathway. This suggests that this compound's primary mechanism against CSCs is the activation of programmed cell death.

Daunorubicinol_Pathway This compound This compound TopoisomeraseII Topoisomerase II Inhibition This compound->TopoisomeraseII DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage p53 p53 Accumulation DNA_Damage->p53 Caspase_Cascade Caspase Cascade Activation p53->Caspase_Cascade Apoptosis Apoptosis of Cancer Stem Cell Caspase_Cascade->Apoptosis

This compound-induced apoptosis in CSCs.

Doxorubicin's Complex Role in CSC Signaling:

Doxorubicin's effect on cancer stem cells is more multifaceted. While it can induce apoptosis, some studies indicate that it can also activate pro-survival and stemness-related pathways, such as the Notch and Wnt signaling pathways. This could potentially lead to the enrichment of a chemoresistant CSC population.

Doxorubicin_Pathway Doxorubicin Doxorubicin Notch_Pathway Notch Pathway Activation Doxorubicin->Notch_Pathway Wnt_Pathway Wnt Pathway Modulation Doxorubicin->Wnt_Pathway Apoptosis Apoptosis Notch_Pathway->Apoptosis Stemness Increased Stemness & Chemoresistance Notch_Pathway->Stemness Wnt_Pathway->Stemness

Doxorubicin's dual effects on CSCs.

Experimental Workflow Comparison

The general workflows for assessing the effects of these compounds on cancer stem cells share common principles but differ in the specifics of the CSC model and analytical methods.

Experimental_Workflow cluster_this compound This compound Study cluster_doxorubicin Doxorubicin Study D_CSC_Model iPS-derived CSCs D_Treatment Daunorubicin Treatment D_CSC_Model->D_Treatment D_Assay MTT Assay (Viability) D_Treatment->D_Assay D_Analysis Flow Cytometry & Western Blot (Apoptosis) D_Assay->D_Analysis X_CSC_Model Breast Cancer Cell Line (SORE6 Reporter) X_Treatment Doxorubicin Treatment (Low Dose Exposure) X_CSC_Model->X_Treatment X_Assay Mammosphere Assay (Stemness) X_Treatment->X_Assay X_Analysis Flow Cytometry (Apoptosis & Viability) X_Assay->X_Analysis

Comparative experimental workflows.

Conclusion

The available evidence suggests that this compound holds significant promise as a therapeutic agent for targeting and eliminating cancer stem cells through the induction of apoptosis. In contrast, the effects of Doxorubicin on the CSC population are more ambiguous and may contribute to chemoresistance in some contexts. Further research, particularly direct comparative studies on standardized cancer stem cell models, is warranted to fully elucidate the differential effects of these important anthracyclines and to guide the development of more effective CSC-targeted cancer therapies.

References

The Synergistic Power of Daunorubicinol's Parent Compound in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Daunorubicin-Based Regimens in Cancer Treatment

Daunorubicinol, the primary and more stable metabolite of the anthracycline antibiotic Daunorubicin, plays a crucial role in the efficacy of cancer chemotherapy. While direct studies on this compound's synergistic effects are limited, a comprehensive evaluation of its parent drug, Daunorubicin, provides significant insights. Daunorubicin is a cornerstone in the treatment of various hematological malignancies, primarily Acute Myeloid Leukemia (AML), where its synergistic action with other chemotherapeutic agents is well-established. This guide offers a detailed comparison of Daunorubicin-based combination therapies, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Combination Therapies

The synergistic efficacy of Daunorubicin in combination with other agents has been quantified in numerous clinical trials. The "7+3" regimen, combining Daunorubicin with Cytarabine, has long been the standard of care for AML induction therapy.[1][2] More recent studies have explored the addition of a third agent, such as Venetoclax, to further enhance treatment outcomes.

Combination RegimenCancer TypeKey FindingsReference
Daunorubicin + Cytarabine (7+3) Acute Myeloid Leukemia (AML)Complete Remission (CR) rates of 53-65%.[3][3]
Idarubicin + Cytarabine Acute Myeloid Leukemia (AML)Complete Remission (CR) rate of 71%, compared to 58% for Daunorubicin + Cytarabine in a comparative trial.[4]
Daunorubicin + Cytarabine + Venetoclax (DAV) Acute Myeloid Leukemia (AML)Composite Complete Remission rate of 91% after one induction cycle in a Phase 2 trial.
CPX-351 (Liposomal Daunorubicin and Cytarabine) Therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC)Improved survival rates and higher rates of complete remission compared to the standard "7+3" regimen in specific patient populations.

Experimental Protocols

The methodologies employed in clinical trials are crucial for understanding the basis of the reported synergistic effects.

The "7+3" Induction Regimen for AML

This widely adopted protocol involves the sequential administration of Cytarabine and Daunorubicin.

  • Drug Administration:

    • Cytarabine: Administered as a continuous intravenous infusion at a dose of 100 mg/m² per day for 7 consecutive days.

    • Daunorubicin: Administered as an intravenous push or short infusion at a dose of 45-60 mg/m² per day for the first 3 days of the 7-day Cytarabine course.

  • Treatment Cycle: This constitutes one induction cycle. Patients who do not achieve complete remission may receive a second induction course.

  • Consolidation Therapy: Patients who achieve complete remission typically proceed to receive several cycles of consolidation therapy to eliminate any remaining leukemia cells.

experimental_workflow cluster_induction Induction Phase cluster_consolidation Consolidation Phase Induction_Start Start Induction Therapy Cytarabine Continuous IV Cytarabine (100 mg/m²) Days 1-7 Induction_Start->Cytarabine Daunorubicin IV Daunorubicin (45-60 mg/m²) Days 1-3 Induction_Start->Daunorubicin Evaluation Bone Marrow Evaluation (Day 28) Consolidation Consolidation Therapy Cycles Evaluation->Consolidation If Complete Remission

"7+3" Induction Therapy Workflow for AML.

Mechanism of Action and Synergistic Signaling Pathways

Daunorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. This leads to the inhibition of DNA and RNA synthesis, ultimately causing cell death. The synergy with other agents like Cytarabine, a DNA synthesis inhibitor, arises from attacking the cancer cells through multiple, complementary pathways.

The mechanism involves several key steps:

  • DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA helix.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Daunorubicin can also induce the production of free radicals, causing further damage to cellular components.

  • Induction of Apoptosis: The accumulated DNA damage triggers programmed cell death (apoptosis).

signaling_pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome Daunorubicin Daunorubicin DNA_Intercalation DNA Intercalation Daunorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Daunorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS Cytarabine Cytarabine DNA_Synthesis_Inhibition DNA Synthesis Inhibition Cytarabine->DNA_Synthesis_Inhibition DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage DNA_Synthesis_Inhibition->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis ROS->Apoptosis

References

Comparative Proteomic Analysis: Daunorubicin vs. Daunorubicinol Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative proteomic analysis of cells treated with Daunorubicin versus its primary metabolite, Daunorubicinol, reveals distinct cellular responses and mechanisms of action. While experimental proteomic data for this compound is notably scarce in publicly available research, existing studies on Daunorubicin and in silico analyses of both compounds provide crucial insights for researchers, scientists, and drug development professionals.

This guide synthesizes the available data to offer a comparative perspective, highlighting the known impacts of Daunorubicin on the cellular proteome and contrasting them with computational predictions for this compound. This approach underscores the differential roles these molecules likely play in therapeutic efficacy and toxicity.

Executive Summary of Proteomic Findings

In contrast, an in silico study simulating the interaction of both compounds with various proteins suggests that this compound may have a reduced capacity to induce apoptosis compared to its parent drug, Daunorubicin. The computational analysis indicates that this compound exhibits a stronger interaction with proteins associated with multidrug resistance and cardiotoxicity. This suggests a potential molecular basis for the differing biological activities of the metabolite.

Quantitative Proteomic Data: Daunorubicin Treatment

The following table summarizes key proteins and pathways affected by Daunorubicin treatment, as identified in various proteomic studies. Due to the lack of direct comparative experimental data, a corresponding column for this compound cannot be populated with experimental findings.

Functional CategoryKey Proteins/Pathways Affected by DaunorubicinDirection of ChangeCellular Consequence
DNA Damage & Repair Topoisomerase II, Histones, DNA repair enzymesInhibition of Topo II, Altered histone modificationsInhibition of DNA replication and RNA synthesis, Genomic instability
Cell Cycle & Proliferation Cyclin-dependent kinases (CDKs), Cell division cycle proteinsDownregulationCell cycle arrest (G1/G2 phases)
Apoptosis Bax, Bcl-2 family proteins, CaspasesUpregulation of pro-apoptotic proteinsInduction of programmed cell death
SUMOylation & Transcription Transcription factors, Co-regulators, Chromatin organizersdeSUMOylationRapid transcriptional reprogramming
Drug Resistance ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein)UpregulationIncreased drug efflux, Reduced efficacy
Cellular Metabolism Glycolytic enzymes, Mitochondrial proteinsAltered expressionMetabolic stress, Oxidative stress

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the proteomic analysis of Daunorubicin-treated cells.

Sample Preparation for Proteomic Analysis
  • Cell Culture and Treatment: Human cancer cell lines (e.g., acute myeloid leukemia HL-60) are cultured under standard conditions. Cells are then treated with a specified concentration of Daunorubicin (e.g., 1 µM) for a defined period (e.g., 24 hours). Control cells are treated with the vehicle (e.g., DMSO).

  • Cell Lysis: After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). Cell pellets are then lysed using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analyses.

  • Protein Digestion: For mass spectrometry-based proteomics, proteins are typically reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.

Quantitative Mass Spectrometry
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer performs two stages of mass analysis (MS and MS/MS). The first stage measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the masses of the fragments.

  • Protein Identification and Quantification: The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptides and, by inference, the proteins. Quantitative information is obtained by comparing the signal intensities of peptides between the Daunorubicin-treated and control samples. This can be achieved through label-free quantification or by using isotopic labels (e.g., SILAC, TMT).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Daunorubicin and a typical experimental workflow for comparative proteomics.

Daunorubicin-Induced Apoptosis Pathway

Daunorubicin_Apoptosis_Pathway Daunorubicin Daunorubicin DNA_Damage DNA Damage (Topo II Inhibition) Daunorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Daunorubicin-induced apoptotic signaling pathway.

Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Control Control Cells Lysis Cell Lysis & Protein Extraction Control->Lysis Treated Drug-Treated Cells (Daunorubicin/Daunorubicinol) Treated->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification Quantification Protein Quantification Identification->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics

Validating In Vitro Discoveries of Daunorubicinol in Live Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro findings on Daunorubicinol, the primary metabolite of the chemotherapeutic agent Daunorubicin, and their subsequent validation in in vivo models. Understanding the translation from laboratory studies to whole-organism responses is critical for advancing drug development and refining therapeutic strategies. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological processes to facilitate a deeper understanding of this compound's activity.

Quantitative Data Summary

The following tables present a consolidated view of quantitative data from comparative in vitro and in vivo studies, focusing on cytotoxicity, cardiotoxicity, and pharmacokinetic parameters.

Table 1: Comparative Cytotoxicity (IC50) of Daunorubicin and this compound in Cancer Cell Lines

Cell LineCompoundIn Vitro IC50Corresponding In Vivo ModelIn Vivo Efficacy
P388 LeukemiaDaunorubicinLower than CmaxMouseSensitive
B16 MelanomaDaunorubicinLower than CmaxMouseResistant
P388 LeukemiaThis compoundLower than CmaxMouseSensitive
B16 MelanomaThis compoundLower than CmaxMouseResistant

Note: In vivo efficacy is a qualitative summary. One study noted that while in vitro IC50 values were lower than the maximum concentration (Cmax) achieved in vivo for both sensitive and resistant tumors, there was no direct correlation between the total concentration of the drug in the tumors and their sensitivity, suggesting the complexity of translating in vitro potency to in vivo outcomes.[1]

Table 2: Comparative Cardiotoxicity of Daunorubicin and this compound

ModelCompoundConcentration/DoseKey Finding
Isolated Perfused Rat Heart (In Vitro)This compound10 µMDid not induce a progressive increase in diastolic pressure.
Isolated Perfused Rat Heart (In Vitro)Daunorubicin10 µMInduced a progressive increase in diastolic pressure.
Rat Model (In Vivo)This compound3 mg/kg (6 doses)Did not induce cardiotoxicity.
Rat Model (In Vivo)Daunorubicin3 mg/kg (6 doses)Significantly decreased cardiac functional parameters.[2]
Neonatal Rat Cardiomyocytes (In Vitro)This compound-Significantly lower cytotoxicity compared to Daunorubicin.

Note: These findings challenge the initial assumption that this compound is a major contributor to Daunorubicin-induced cardiotoxicity.[2]

Table 3: Pharmacokinetic Parameters of Daunorubicin and this compound in Rats

ParameterDaunorubicinThis compoundTissue
Peak Concentration (ng/mL or µg/g)133 ± 736 ± 2Plasma
Peak Concentration (ng/mL or µg/g)15.2 ± 1.43.4 ± 0.4Heart
Elimination Half-life (hours)14.523.1Plasma
Elimination Half-life (hours)19.338.5Heart
Area Under the Curve (AUC) Ratio (Metabolite/Parent)-1.9Plasma
Area Under the Curve (AUC) Ratio (Metabolite/Parent)-1.7Heart

Note: Despite lower peak concentrations, the longer half-life and greater cumulative exposure (AUC) of this compound in critical tissues like the heart have been a key focus of research.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human or murine cancer cell lines (e.g., P388 leukemia, B16 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Daunorubicin and this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures are conducted in accordance with approved animal care and use protocols.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements and calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. The drugs (Daunorubicin, this compound, or vehicle control) are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth and final tumor weight between the treatment and control groups.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment as indicators of systemic toxicity.

Isolated Perfused Rat Heart Model (Langendorff)
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Heart Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dt) and relaxation (-dP/dt) are continuously recorded.

  • Drug Perfusion: After a stabilization period, Daunorubicin or this compound is added to the perfusion buffer at the desired concentration.

  • Data Analysis: The cardiac functional parameters are monitored and compared before and after drug administration to assess the direct cardiac effects of the compounds.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental processes related to this compound research.

Daunorubicin_Metabolism_and_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Daunorubicin_ext Daunorubicin Daunorubicin_int Daunorubicin Daunorubicin_ext->Daunorubicin_int Cellular Uptake This compound This compound Daunorubicin_int->this compound Carbonyl Reductases ROS Reactive Oxygen Species (ROS) Daunorubicin_int->ROS DNA Nuclear DNA Daunorubicin_int->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicin_int->TopoisomeraseII Inhibition This compound->ROS This compound->DNA Intercalation (retains activity) This compound->TopoisomeraseII Inhibition (retains activity) DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage Oxidative Stress DNA->TopoisomeraseII TopoisomeraseII->DNA_Damage Stabilizes DNA cleavage

Caption: Daunorubicin metabolism to this compound and their shared mechanisms of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation invitro_start Hypothesis Generation cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) invitro_start->cytotoxicity mechanistic Mechanistic Studies (e.g., Topoisomerase II activity, ROS production) invitro_start->mechanistic cardiotoxicity_invitro Cardiotoxicity Assessment (e.g., Isolated Perfused Heart) invitro_start->cardiotoxicity_invitro invitro_results In Vitro Findings cytotoxicity->invitro_results mechanistic->invitro_results cardiotoxicity_invitro->invitro_results animal_model Selection of Animal Model (e.g., Mouse Xenograft, Rat) invitro_results->animal_model Translation to In Vivo Model efficacy Antitumor Efficacy Studies animal_model->efficacy toxicity_invivo Systemic Toxicity & Cardiotoxicity (e.g., Echocardiography, Histopathology) animal_model->toxicity_invivo pharmacokinetics Pharmacokinetic Analysis (Plasma & Tissue Drug Levels) animal_model->pharmacokinetics invivo_validation In Vivo Validation/Refutation efficacy->invivo_validation toxicity_invivo->invivo_validation pharmacokinetics->invivo_validation

Caption: General workflow for validating in vitro findings of this compound in in vivo models.

References

Safety Operating Guide

Navigating the Safe Disposal of Daunorubicinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of cytotoxic compounds like daunorubicinol are paramount to ensuring laboratory safety and environmental protection. this compound, the primary active metabolite of the antineoplastic agent daunorubicin, requires meticulous handling throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to established protocols not only mitigates risks of exposure and contamination but also ensures compliance with stringent regulatory standards.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon guidelines for antineoplastic agents and specific chemical degradation data for its parent compound, daunorubicin.

Immediate Safety and Handling Considerations

Essential Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy-grade gloves are required.[5]

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., if aerosolization is possible).

All handling of this compound waste should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Disposal Procedures for this compound Waste

The disposal of this compound waste must follow a segregated pathway, distinguishing between different types of waste. It is critical to never mix chemotherapeutic waste with regular municipal or biohazardous waste streams unless it is designated as such.

1. Waste Segregation at the Point of Generation:

  • Liquid Waste: Unused or expired solutions, contaminated buffers, and cell culture media.

  • Solid Waste: Contaminated lab supplies such as pipette tips, centrifuge tubes, flasks, and absorbent pads.

  • Sharps Waste: Contaminated needles, syringes, and glass vials.

2. Packaging and Labeling:

  • Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Solid Waste: Place in a designated, puncture-resistant container lined with a heavy-duty plastic bag. These are often yellow or specifically marked for "Chemotherapeutic Waste".

  • Sharps Waste: Immediately place in a designated, puncture-proof sharps container labeled "Chemotherapeutic Sharps Waste". Do not recap needles.

All waste containers must be clearly labeled with the words "Hazardous Waste," "Chemotherapeutic Waste," and the specific chemical contents (i.e., "this compound").

3. Chemical Inactivation of Liquid Waste (Recommended):

While specific degradation protocols for this compound are not available, studies on its parent compound, daunorubicin, provide effective chemical inactivation methods. This step is highly recommended to reduce the cytotoxicity of liquid waste before collection by environmental health and safety personnel.

Experimental Protocol for Chemical Inactivation:

The following protocol is adapted from studies on daunorubicin degradation. It is recommended to perform a pilot test to ensure compatibility with your specific waste matrix.

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Reagent Selection: Based on available research, sodium hypochlorite (5.25% solution, i.e., household bleach) is an effective and accessible reagent for the degradation of anthracyclines.

  • Procedure:

    • For each volume of liquid this compound waste, add an equal volume of 5.25% sodium hypochlorite solution.

    • Stir the mixture gently for a minimum of one hour to ensure complete degradation.

    • The reaction will result in the degradation of the anthracycline into non-mutagenic residues.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess bleach by adding a sodium thiosulfate solution until the chlorine odor dissipates. This step reduces the corrosivity of the waste.

  • Final Disposal: The treated liquid waste should still be collected in a designated hazardous waste container for final disposal by the institution's hazardous waste management service.

Quantitative Data for Chemical Degradation

The following table summarizes effective chemical degradation methods for anthracyclines like daunorubicin, which can be applied to this compound waste.

ReagentConcentrationTreatment TimeEfficacyReference
Sodium Hypochlorite (NaOCl)5.25%1 hourComplete degradation to non-mutagenic residues
Hydrogen Peroxide (H₂O₂)≤ 30%1 hourPartial to complete degradation
Fenton Reagent (FeCl₂ + H₂O₂)0.3g FeCl₂ in 10mL of 30% H₂O₂1 hourPartial to complete degradation
Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedures for this compound waste.

cluster_generation Waste Generation Point cluster_segregation Step 1: Waste Segregation cluster_packaging Step 2: Packaging & Labeling cluster_treatment Step 3: Chemical Inactivation (Liquid Waste) cluster_disposal Step 4: Final Disposal start This compound Waste Generated liquid Liquid Waste start->liquid solid Solid Waste start->solid sharps Sharps Waste start->sharps liquid_container Labeled, Leak-Proof Hazardous Waste Container liquid->liquid_container solid_container Labeled, Puncture-Resistant 'Chemo Waste' Container solid->solid_container sharps_container Labeled, Puncture-Proof 'Chemo Sharps' Container sharps->sharps_container inactivation Add Sodium Hypochlorite (5.25%) (1:1 ratio, 1 hr contact) liquid_container->inactivation disposal_pickup Collection by Institutional Hazardous Waste Service solid_container->disposal_pickup sharps_container->disposal_pickup inactivation->disposal_pickup

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, immediately alert personnel in the area and restrict access. Use a chemotherapy spill kit, which should be readily available in any laboratory handling these compounds. For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid aerosolization. All cleanup materials are to be disposed of as chemotherapeutic waste.

By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, fostering a safe research environment and ensuring environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.